molecular formula C11H20N4O4 B560315 DiAzKs CAS No. 1253643-88-7

DiAzKs

Número de catálogo: B560315
Número CAS: 1253643-88-7
Peso molecular: 272.30 g/mol
Clave InChI: LUCMNTLJAFTFDU-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Unnatural amino acid. Acts as a UV light-activated photo-crosslinking probe when incorporated into proteins by pyrrolysyl tRNA synthetase/tRNACUA pairs.

Propiedades

IUPAC Name

(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCMNTLJAFTFDU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Diazoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of diazoxide, a potassium channel activator with significant therapeutic applications. Diazoxide's primary pharmacological effects are mediated through its interaction with ATP-sensitive potassium (K-ATP) channels, leading to modulation of insulin secretion and vascular tone. Furthermore, emerging evidence highlights its direct effects on mitochondrial function. This document consolidates key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Primary Pharmacological Target: The ATP-Sensitive Potassium (K-ATP) Channel

Diazoxide's principal mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1][3] The specific subunit composition of the K-ATP channel determines its tissue-specific pharmacology.

Interaction with the Pancreatic β-Cell K-ATP Channel (Kir6.2/SUR1)

In pancreatic β-cells, the K-ATP channels are composed of Kir6.2 and SUR1 subunits. Diazoxide binds to the SUR1 subunit, promoting channel opening.[2][3] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[2] The hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium ions that is necessary for the exocytosis of insulin-containing granules.[2] The net effect is a potent inhibition of insulin secretion.[1][2]

The activation of K-ATP channels by diazoxide is dependent on the presence of intracellular nucleotides, specifically MgATP or MgADP.[1][4] While ATP is generally an inhibitor of the channel, its presence is required for diazoxide to exert its opening effect, suggesting a complex allosteric regulation.[1][4]

Effects on Vascular Smooth Muscle K-ATP Channels (Kir6.1/SUR2B)

In vascular smooth muscle cells, K-ATP channels are predominantly composed of Kir6.1 and SUR2B subunits. Diazoxide also activates these channels, leading to hyperpolarization of the smooth muscle cell membrane. This hyperpolarization inhibits the influx of calcium through L-type calcium channels, resulting in vasodilation and a subsequent decrease in blood pressure.

Mitochondrial Effects of Diazoxide

Beyond its effects on plasma membrane K-ATP channels, diazoxide has been shown to exert direct effects on mitochondria. These effects are multifaceted and contribute to its pharmacological profile, particularly in the context of cardioprotection.

Modulation of Mitochondrial K-ATP (mitoK-ATP) Channels

Diazoxide is a well-known opener of mitochondrial ATP-sensitive potassium channels (mitoK-ATP). The opening of these channels leads to potassium influx into the mitochondrial matrix, which can cause a partial dissipation of the mitochondrial membrane potential (ΔΨm).[5][6][7] This controlled depolarization is thought to be a key mechanism in ischemic preconditioning, protecting cells from ischemia-reperfusion injury.

Inhibition of Succinate Dehydrogenase (Complex II)

Several studies have demonstrated that diazoxide can inhibit the mitochondrial respiratory chain at the level of Complex II (succinate dehydrogenase).[8][9][10] This inhibition of succinate-supported respiration is independent of its action on mitoK-ATP channels and may contribute to its cardioprotective effects by reducing the generation of reactive oxygen species (ROS) during reperfusion.[8][9][10]

Quantitative Data

The following tables summarize the available quantitative data on the effects of diazoxide.

Table 1: Electrophysiological Effects of Diazoxide on K-ATP Channels

ParameterCell TypeDiazoxide ConcentrationEffectReference
K-ATP Current ActivationPancreatic β-cells (recombinant Kir6.2/SUR1)50 µM~580% increase[3]
K-ATP Current ActivationCardiac myocytes (native)300 µM (in the presence of 100 µM ADP)Significant increase in channel activity[11][12]
Burst DurationLIII neurons100 µMDecrease from 7.8 s to 3.1 s[13]
Firing FrequencyLIII neurons400 µMDecrease from 3.2 Hz to 0.9 Hz (low frequency)[13]

Table 2: Mitochondrial Effects of Diazoxide

ParameterSystemDiazoxide ConcentrationEffectReference
Mitochondrial Membrane Potential (ΔΨm)Pancreatic B-cells100 - 1000 µMReversible decrease[5][6]
Calcein Leakage from MitochondriaRat ventricular myocytesNot specifiedAccelerated (16% of control)[14]
ATP ContentPancreatic islets500 µM29% decrease[5][6]
Succinate OxidationPig heart submitochondrial particles10 - 100 µMDose-dependent decrease[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of diazoxide.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

Objective: To measure the effect of diazoxide on the activity of K-ATP channels in isolated membrane patches.

Methodology:

  • Cell Preparation: Use a cell line expressing the K-ATP channel of interest (e.g., COSm6 cells transfected with Kir6.2 and SUR1) or primary cells like pancreatic β-cells or cardiomyocytes.

  • Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 10 HEPES, and 1 EGTA, with pH adjusted to 7.35.[3]

  • Bath Solution (Extracellular): A typical bath solution contains (in mM): 140 KCl, 1 MgCl2, 5 EGTA, and 5 HEPES-KOH, with pH adjusted to 7.3.[12]

  • Recording Configuration: The inside-out patch-clamp configuration is commonly used to allow for the application of drugs and nucleotides to the intracellular face of the channel.

  • Voltage Protocol: The membrane potential is typically held at a negative potential, such as -50 mV or -60 mV, to record inward potassium currents.[1][11]

  • Drug Application: Diazoxide, ATP, and ADP are applied to the bath solution perfusing the excised patch.

  • Data Analysis: The channel open probability (Po) or the total current is measured before and after the application of diazoxide. The fold increase in current is then calculated.[11]

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of diazoxide on mitochondrial respiration.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from tissues (e.g., liver, heart) or cultured cells by differential centrifugation.

  • Respiration Buffer: A typical mitochondrial assay solution (MAS) contains (in mM): 70 sucrose, 220 mannitol, 10 KH2PO4, 5 MgCl2, 2 HEPES, 1 EGTA, and 0.2% (w/v) fatty acid-free BSA, with pH adjusted to 7.2. Substrates such as glutamate, malate, or succinate are added to fuel the electron transport chain.

  • Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure the rate of oxygen consumption.

  • Experimental Protocol (Substrate-Inhibitor Titration):

    • Add isolated mitochondria to the respiration chamber.

    • Add a substrate for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate in the presence of rotenone).

    • Add ADP to stimulate state 3 respiration (oxidative phosphorylation).

    • Add diazoxide at various concentrations to observe its effect on respiration.

    • Add oligomycin (ATP synthase inhibitor) to measure state 4 respiration (proton leak).

    • Add FCCP (an uncoupler) to measure maximal electron transport chain capacity.

    • Add antimycin A (Complex III inhibitor) or rotenone (Complex I inhibitor) to inhibit respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the oxygen consumption rates (OCR) under different respiratory states and in the presence and absence of diazoxide.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to diazoxide's mechanism of action.

Diazoxide_Pancreatic_Beta_Cell cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Metabolism Metabolism Glucose_int->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP_channel K-ATP Channel (Kir6.2/SUR1) ATP->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to K_efflux K⁺ Efflux KATP_channel->K_efflux Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Ca²⁺ Influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Insulin_vesicle Insulin Vesicle Insulin_vesicle->Insulin_exocytosis Diazoxide Diazoxide Diazoxide->KATP_channel Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Ca_channel Inhibits K_efflux->Hyperpolarization Causes Diazoxide_Mitochondria cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane Diazoxide_cyto Diazoxide mitoKATP mitoK-ATP Channel Diazoxide_cyto->mitoKATP Activates ComplexII Complex II (Succinate Dehydrogenase) Diazoxide_cyto->ComplexII Inhibits K_influx K⁺ Influx mitoKATP->K_influx Fumarate Fumarate ComplexII->Fumarate ROS_production ↓ ROS Production ComplexII->ROS_production Reduces ROS from subsequent complexes Membrane_depolarization ↓ ΔΨm K_influx->Membrane_depolarization Cardioprotection Cardioprotection Membrane_depolarization->Cardioprotection Contributes to Succinate Succinate Succinate->ComplexII ROS_production->Cardioprotection Contributes to Patch_Clamp_Workflow start Start cell_prep Prepare cells expressing K-ATP channels start->cell_prep form_seal Form a gigaohm seal (cell-attached) cell_prep->form_seal patch_pipette Fabricate and fill patch pipette patch_pipette->form_seal excise_patch Excise patch to achieve inside-out configuration form_seal->excise_patch record_baseline Record baseline K-ATP channel activity excise_patch->record_baseline apply_atp Apply ATP to inhibit channel activity record_baseline->apply_atp apply_diazoxide Apply Diazoxide + ATP apply_atp->apply_diazoxide record_effect Record channel activity in the presence of Diazoxide apply_diazoxide->record_effect washout Washout Diazoxide record_effect->washout data_analysis Analyze data: (Current amplitude, Po, Fold activation) washout->data_analysis end End data_analysis->end Respiration_Workflow start Start isolate_mito Isolate mitochondria start->isolate_mito add_mito Add mitochondria to respiration chamber isolate_mito->add_mito add_substrate Add respiratory substrate (e.g., Succinate + Rotenone) add_mito->add_substrate measure_state2 Measure State 2 respiration add_substrate->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 respiration add_adp->measure_state3 add_diazoxide Add Diazoxide measure_state3->add_diazoxide measure_effect Measure effect on State 3 respiration add_diazoxide->measure_effect add_oligomycin Add Oligomycin measure_effect->add_oligomycin measure_state4 Measure State 4 respiration add_oligomycin->measure_state4 add_fccp Add FCCP measure_state4->add_fccp measure_maximal Measure maximal respiration add_fccp->measure_maximal add_antimycin Add Antimycin A measure_maximal->add_antimycin measure_non_mito Measure non-mitochondrial oxygen consumption add_antimycin->measure_non_mito analyze Analyze OCR data measure_non_mito->analyze end End analyze->end

References

The Spark and the Bond: A Technical Guide to the Discovery and Development of Diazirine Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of molecular biology, understanding the transient and often weak interactions between molecules is paramount to unraveling cellular processes and developing targeted therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these fleeting interactions by creating a covalent bond between an interacting molecule and its binding partner upon photo-activation. Among the arsenal of photo-crosslinkers, diazirines have risen to prominence due to their unique combination of small size, chemical stability, and efficient photo-activation at biocompatible wavelengths. This technical guide provides an in-depth exploration of the discovery, development, and application of diazirine photo-crosslinkers, offering a comprehensive resource for researchers in chemical biology and drug discovery.

The journey of diazirine photo-crosslinkers began in the latter half of the 20th century, with a pivotal moment in 1973 when Jeremy Knowles and his colleagues first demonstrated the potential of 3-H-aryldiazirines as photoreactive groups.[1] This discovery laid the foundation for the development of a new class of molecular tools capable of forging covalent links within biological systems with unprecedented precision.

The Mechanism: From Light to Covalent Linkage

Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring.[2] Their utility as photo-crosslinkers stems from their ability to be photolytically cleaved upon exposure to UV light, typically in the range of 350-365 nm, to generate a highly reactive and short-lived carbene intermediate and inert nitrogen gas.[3][4] This carbene can then readily insert into neighboring C-H, O-H, N-H, and S-H bonds, effectively creating a stable covalent bond between the probe molecule and its interacting partner.[2][5]

The general mechanism of diazirine-mediated photo-crosslinking can be visualized as a two-step process:

  • Photo-activation: Upon irradiation with UV light, the diazirine ring absorbs a photon and undergoes a photochemical reaction, leading to the extrusion of a molecule of dinitrogen (N₂).

  • Carbene Insertion: The resulting carbene is a highly reactive species with a very short half-life, ensuring that cross-linking occurs only with molecules in its immediate vicinity. This high reactivity allows for the labeling of a wide range of amino acid residues, providing a snapshot of the binding interface.

One of the key advantages of diazirines over other photo-crosslinkers, such as aryl azides and benzophenones, is the relatively long wavelength of light required for their activation, which minimizes damage to biological samples.[1] Furthermore, the small size of the diazirine group minimizes steric hindrance, reducing the likelihood of altering the natural binding of the probe molecule.[1]

Quantitative Properties of Diazirine Photo-Crosslinkers

The efficiency and specificity of a photo-crosslinking experiment are critically dependent on the photophysical properties of the diazirine probe. While these properties can be influenced by the specific molecular structure and the experimental environment, the following table summarizes representative quantitative data for common diazirine photo-crosslinkers.

Diazirine TypeTypical Activation Wavelength (λmax)Carbene Half-lifeCross-linking EfficiencyKey Characteristics & Notes
Alkyl Diazirines ~355 nm[5]NanosecondsVariable, can be lower due to rearrangementSmallest diazirine probes, nearly isosteric to a methyl group. Can be prone to isomerization to a less reactive diazo compound.
Aryl Diazirines (e.g., 3-phenyl-3H-diazirine) 340-380 nm[1]NanosecondsGenerally higher than alkyl diazirinesIncreased stability compared to some alkyl diazirines.
Trifluoromethylphenyl Diazirines (TPD) ~350 nm[6][7]NanosecondsHighThe trifluoromethyl group enhances the stability of the diazirine and the reactivity of the resulting carbene, leading to higher cross-linking yields.[6]

Note: The values presented in this table are approximate and can vary depending on the specific molecular context and experimental conditions such as solvent and temperature.

Experimental Protocols

The successful application of diazirine photo-crosslinkers relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments involving diazirine-based photo-affinity labeling.

Synthesis of a Diazirine-Containing Photo-Affinity Probe

The synthesis of a photo-affinity probe involves the incorporation of a diazirine moiety into a molecule of interest, often alongside a reporter tag (e.g., an alkyne or biotin) for subsequent detection and enrichment. A general synthetic strategy starting from a ketone precursor is outlined below.

Materials:

  • Ketone precursor of the molecule of interest

  • Hydroxylamine hydrochloride

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ammonia (in a suitable solvent like methanol)

  • Oxidizing agent (e.g., silver oxide or iodine)

  • Anhydrous solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Oxime Formation: The ketone precursor is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.

  • Tosylation: The oxime is then treated with p-toluenesulfonyl chloride to form the O-tosyloxime.

  • Diaziridine Formation: The O-tosyloxime is reacted with ammonia to yield the diaziridine.

  • Oxidation to Diazirine: The final step involves the oxidation of the diaziridine to the diazirine using a mild oxidizing agent.

  • Purification: The final diazirine-containing probe is purified using standard techniques such as column chromatography.

For a detailed, specific synthetic protocol, refer to publications describing the synthesis of the desired diazirine probe.

Photo-Affinity Labeling (PAL) Experimental Workflow

This protocol outlines a general workflow for identifying the binding partners of a small molecule using a diazirine- and alkyne-containing photo-affinity probe.

Materials:

  • Diazirine-alkyne photo-affinity probe

  • Biological sample (e.g., cell lysate, purified protein)

  • UV lamp (365 nm)

  • Click chemistry reagents: azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment.

Procedure:

  • Incubation: The photo-affinity probe is incubated with the biological sample to allow for binding to its target(s).

  • UV Irradiation: The sample is irradiated with UV light at 365 nm to activate the diazirine and induce cross-linking.

  • Click Chemistry: The alkyne-tagged, cross-linked proteins are then conjugated to an azide-functionalized reporter tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Enrichment and Detection:

    • If a biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads.

    • If a fluorescent tag was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning.

  • Identification: The enriched or visualized proteins are then identified using mass spectrometry-based proteomics.

Visualizing the Process: Diagrams and Pathways

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and a specific application of diazirine photo-crosslinkers.

Photo-Affinity Labeling (PAL) Experimental Workflow

PAL_Workflow cluster_preparation Probe Preparation & Incubation cluster_crosslinking Photo-Crosslinking cluster_detection Detection & Identification Probe Diazirine-Alkyne Photo-Affinity Probe Incubation Incubation (Binding) Probe->Incubation Target Biological Sample (e.g., Cell Lysate) Target->Incubation UV UV Irradiation (365 nm) Incubation->UV Crosslinked_Complex Covalently Crosslinked Probe-Target Complex UV->Crosslinked_Complex Click_Chemistry Click Chemistry (Add Reporter Tag) Crosslinked_Complex->Click_Chemistry Tagged_Complex Tagged Complex Click_Chemistry->Tagged_Complex Enrichment Enrichment (e.g., Streptavidin Beads) Tagged_Complex->Enrichment Visualization Visualization (e.g., In-gel Fluorescence) Tagged_Complex->Visualization Mass_Spec Mass Spectrometry (Protein Identification) Enrichment->Mass_Spec Visualization->Mass_Spec

Caption: A generalized workflow for photo-affinity labeling using a diazirine-alkyne probe.

Elucidating a GPCR Signaling Pathway: A Case Study

Diazirine photo-crosslinkers have been instrumental in identifying the molecular targets of novel ligands, thereby elucidating their signaling pathways. A notable example is the use of a trifunctional probe to identify the receptor for a specific ligand, providing insights into G protein-coupled receptor (GPCR) signaling.[8][9]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_identification Receptor Identification Ligand Ligand with Diazirine & Biotin Probe GPCR GPCR (Unknown Receptor) Ligand->GPCR Binding & UV Crosslinking G_Protein G Protein GPCR->G_Protein Activation Lysis Cell Lysis GPCR->Lysis Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Enrichment Streptavidin Affinity Purification Lysis->Enrichment MS Mass Spectrometry Enrichment->MS Identified_GPCR Identified GPCR MS->Identified_GPCR

Caption: Using a diazirine probe to identify a GPCR and its signaling pathway.

Conclusion

The discovery and development of diazirine photo-crosslinkers have revolutionized our ability to study molecular interactions within their native biological context. From their conceptual beginnings to their widespread application in modern chemical biology and drug discovery, diazirines have proven to be invaluable tools for identifying protein-protein interactions, mapping ligand-binding sites, and elucidating complex signaling pathways. As research continues to push the boundaries of molecular understanding, the continued innovation and application of diazirine-based technologies will undoubtedly play a crucial role in shaping the future of medicine and biotechnology.

References

The Principle of Photo-Activated Crosslinking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Photo-activated crosslinking is a powerful chemical technique that utilizes light to initiate the formation of covalent bonds between molecules. This method offers precise spatial and temporal control, making it an indispensable tool for researchers, scientists, and drug development professionals to study and manipulate biomolecular interactions within their native environments.[1][] Unlike traditional chemical crosslinking methods, such as those using formaldehyde which can be non-selective and have slow kinetics, photo-crosslinking provides a rapid and targeted approach to "freeze" transient interactions in time, allowing for their capture and subsequent analysis.[1]

This guide delves into the core principles, key methodologies, and diverse applications of photo-activated crosslinking, providing a comprehensive resource for professionals in the field.

Core Principles and Mechanisms

The fundamental principle of photo-activated crosslinking involves a three-step process:

  • Incorporation : A molecule containing a photoreactive group is introduced into the biological system. This can be a modified protein, nucleic acid, or a small molecule probe.

  • Activation : The system is exposed to light of a specific wavelength, typically ultraviolet (UV) or visible light.[][3] The photoreactive group absorbs this light energy and transforms into a highly reactive, short-lived intermediate species.[4]

  • Covalent Bonding : This reactive intermediate rapidly forms a stable, covalent bond with a nearby molecule, effectively "crosslinking" the two entities.[1]

The choice of the photoreactive moiety is critical as it dictates the activation wavelength, reactivity, and specificity of the crosslinking reaction. The most popular classes of photocrosslinkers include aryl azides, benzophenones, and diazirines.[1][4][5]

  • Aryl Azides (or Phenyl Azides) : Upon UV activation (typically 265-275 nm for simple phenyl azides, or 300-460 nm for nitrophenyl azides), these groups form a highly reactive nitrene intermediate.[3] This intermediate can insert into C-H and N-H bonds or undergo addition reactions. While widely used, they can be prone to rearrangement, reducing crosslinking efficiency.[3]

  • Benzophenones : Activated by UV-A light (~365 nm), benzophenones form a diradical triplet state.[4] This intermediate is particularly effective at abstracting hydrogen atoms from C-H bonds, forming a C-C covalent bond. A key advantage is its relative stability in aqueous environments, as it can be regenerated if no crosslinking occurs, whereas azides and diazirines can be quenched by water.[4]

  • Diazirines : This class of crosslinkers is activated by long-wave UV light (330-370 nm) to form a reactive carbene intermediate.[3] Carbenes are highly reactive and can insert into a wide range of chemical bonds, including C-H, N-H, and O-H, making them very efficient but non-specific crosslinkers.[6] Diazirines are generally smaller and more photostable than aryl azides.[3]

  • Psoralens : Psoralens are planar tricyclic compounds that specifically intercalate into double-stranded DNA or RNA.[7][8] Upon exposure to UVA light (320-400 nm), psoralens form covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, particularly thymine.[8][9] This specificity makes them ideal for studying nucleic acid structure and interactions.

cluster_0 General Mechanism of Photo-Activated Crosslinking PR Photoreactive Group (PR) Reactive Highly Reactive Intermediate PR->Reactive Activation Light Light (UV/Visible) Light->Reactive Crosslink Covalent Crosslink (PR-Target) Reactive->Crosslink Bond Formation Target Target Molecule Target->Crosslink

Figure 1: General mechanism of photo-activated crosslinking.

Data Presentation: Comparison of Photoreactive Groups

The selection of a photoreactive group depends on the specific experimental goals, such as the desired reactivity, activation wavelength, and potential for off-target effects.

FeatureAryl AzideBenzophenoneDiazirine
Photoreactive Moiety R-N₃R-CO-PhR-CHN₂
Activation Wavelength 265-460 nm[3]~365 nm[4]330-370 nm[3]
Reactive Intermediate Nitrene[4]Diradical (triplet state)[4]Carbene[4][6]
Half-life of Intermediate ~1 µs~100 µsNanoseconds to microseconds[4]
Primary Reactivity C-H, N-H insertion, additionsC-H abstractionC-H, N-H, O-H insertion[6]
Key Advantages Widely used, variety of derivativesRelatively inert to water, can be regenerated[4]High crosslinking efficiency, small size[3]
Key Disadvantages Prone to rearrangement, can be quenched by waterBulky and hydrophobic[4]Highly reactive and non-specific, can be quenched by water

Experimental Protocols & Workflows

Photo-crosslinking is at the heart of several advanced techniques designed to map biomolecular interactions at high resolution. Below are detailed methodologies for key experiments.

General Workflow for Protein-Protein Interaction (PPI) Mapping

This workflow is used to identify unknown interaction partners of a "bait" protein of interest (POI).

cluster_1 Workflow: Identifying Protein-Protein Interactions Incorp 1. Incorporate Photoreactive ncAA into Bait Protein Incubate 2. Incubate with Potential Prey Proteins (in vivo/vitro) Incorp->Incubate UV 3. UV Irradiation to Induce Crosslinking Incubate->UV Lyse 4. Cell Lysis & Immunopurification of Bait UV->Lyse Analyze 5. SDS-PAGE Analysis of Crosslinked Complex Lyse->Analyze MS 6. Mass Spectrometry to Identify Prey Protein Analyze->MS

Figure 2: Workflow for identifying protein-protein interactions.

PAR-CLIP: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation

PAR-CLIP is a widely used method to identify the binding sites of RNA-binding proteins (RBPs) across the transcriptome.[10][11] It relies on incorporating photoactivatable ribonucleosides, like 4-thiouridine (4SU) or 6-thioguanine (6SG), into nascent RNA transcripts in living cells.[10] UV irradiation at >310 nm induces highly efficient crosslinking between the modified nucleoside and the interacting RBP.[10] A key feature of PAR-CLIP is that the crosslinking event induces a characteristic mutation during reverse transcription (T-to-C for 4SU), which precisely marks the binding site.[10][12]

Detailed Experimental Protocol:

  • Cell Culture and Labeling:

    • Culture cells (e.g., HEK293) to ~80% confluency.[12]

    • Add a photoactivatable ribonucleoside (e.g., 100 µM 4-thiouridine) to the culture medium and incubate for a specified period (e.g., 16 hours) to allow incorporation into nascent RNA.[11]

  • UV Crosslinking:

    • Wash cells with ice-cold PBS.

    • Irradiate the cells with 365 nm UV light on ice.[11] The energy dose needs to be optimized but is typically in the range of 0.1-0.4 J/cm².

    • Harvest the cells by scraping and pellet them by centrifugation.

  • Cell Lysis and Partial RNA Digestion:

    • Lyse the cell pellet in NP40 lysis buffer supplemented with protease inhibitors.

    • Treat the lysate with a low concentration of RNase T1 to partially digest the RNA, leaving the fragments protected by the RBP.[12] The concentration and incubation time must be carefully titrated.

  • Immunoprecipitation (IP):

    • Incubate the cleared lysate with magnetic beads conjugated to an antibody specific for the RBP of interest for 1-2 hours at 4°C.[12]

    • Wash the beads extensively with high-salt wash buffer to remove non-specific binders.[10]

  • RNA End-Processing and Ligation:

    • Dephosphorylate the 3' ends of the RNA fragments using Calf Intestinal Alkaline Phosphatase (CIP).[10]

    • Radioactively label the 5' ends of the RNA fragments with γ-³²P-ATP using T4 Polynucleotide Kinase (PNK).[12]

    • Ligate an RNA adapter to the 3' end of the RNA fragments.

  • Protein-RNA Complex Isolation and RNA Extraction:

    • Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.

    • Transfer the separated complexes to a nitrocellulose membrane and visualize by autoradiography.[10]

    • Excise the membrane region corresponding to the size of the RBP-RNA complex.

    • Release the RNA from the complex by digesting the protein with Proteinase K.[13]

    • Extract the RNA using Phenol/Chloroform/Isoamyl alcohol.

  • Reverse Transcription and Library Preparation:

    • Ligate a second adapter to the 5' end of the isolated RNA fragments.

    • Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will introduce a characteristic mutation at the crosslink site.

    • Amplify the resulting cDNA by PCR.

    • Sequence the cDNA library using a high-throughput sequencing platform.

cluster_2 PAR-CLIP Experimental Workflow Label 1. Label cells with 4-thiouridine (4SU) UV 2. UV Crosslink (365 nm) Label->UV Lyse 3. Lysis & Partial RNase Digestion UV->Lyse IP 4. Immunoprecipitation of RBP-RNA complex Lyse->IP Ligate3 5. 3' Adapter Ligation IP->Ligate3 PAGE 6. SDS-PAGE & Transfer to Membrane Ligate3->PAGE ProtK 7. Proteinase K Digestion to Isolate RNA PAGE->ProtK RT 8. Reverse Transcription (introduces T>C mutation) ProtK->RT Seq 9. High-Throughput Sequencing & Analysis RT->Seq

Figure 3: The experimental workflow for PAR-CLIP.

iCLIP: individual-Nucleotide Resolution Crosslinking and Immunoprecipitation

iCLIP is a refinement of the CLIP methodology that enables the mapping of RBP binding sites at single-nucleotide resolution.[14][15] The key innovation in iCLIP is that the reverse transcription step truncates at the crosslink site, which is marked by the residual polypeptide left after Proteinase K digestion.[14] The resulting cDNA is then circularized, placing the crosslink site adjacent to the adapter sequence, allowing for its precise identification.[15][16]

Detailed Experimental Protocol:

  • UV Crosslinking:

    • Grow cells (e.g., K562) and resuspend in PBS.[17]

    • Place the cell suspension on ice and irradiate with 254 nm UV light at a constant energy (e.g., 400 mJ/cm²). Note: Some protocols may use an optional 4-thiouridine pre-incubation followed by UVA crosslinking.

    • Pellet the crosslinked cells.

  • Lysis and RNA Digestion:

    • Lyse the cell pellet in a buffer containing protease inhibitors.

    • Partially digest the RNA using RNase I. The RNase concentration must be carefully optimized to generate appropriately sized RNA fragments.[17]

  • Immunoprecipitation (IP):

    • Pre-couple the specific antibody to Protein A or G magnetic beads.[14]

    • Add the antibody-coupled beads to the cleared cell lysate and incubate to capture the RBP-RNA complexes.

    • Perform stringent washes, including high-salt washes, to remove background.[14]

  • On-Bead RNA Processing:

    • Dephosphorylate the RNA 3' ends. Some revised protocols recommend a two-step dephosphorylation to ensure complete removal of the 3'-cyclic phosphate left by RNase I.[16]

    • Ligate an RNA adapter to the 3' ends of the RNA fragments while they are still bound to the beads.[14]

    • Radioactively label the 5' ends with γ-³²P-ATP and T4 PNK.

  • Protein-RNA Complex Isolation and RNA Recovery:

    • Elute the complexes from the beads and separate by SDS-PAGE.

    • Transfer to a nitrocellulose or PVDF membrane.[17]

    • Visualize by autoradiography and excise the corresponding band.

    • Digest the protein component with Proteinase K. This leaves a small polypeptide covalently attached to the RNA at the crosslink site.[14]

    • Recover the RNA-peptide adduct.

  • Reverse Transcription and Circularization:

    • Perform reverse transcription using a primer containing a barcode and sequences for a cleavage site. The RT reaction will terminate one nucleotide before the RNA-peptide adduct.[14]

    • Purify the resulting cDNA.

    • Circularize the single-stranded cDNA via ligation. This step brings the 5' and 3' ends together. Improved protocols add Betaine to enhance the efficiency of this step.[16]

  • Library Preparation and Sequencing:

    • Linearize the circular cDNA at the cleavage site introduced by the RT primer.

    • Amplify the cDNA library via PCR.

    • Perform size selection and high-throughput sequencing. The nucleotide preceding the 5' adapter in the sequence read corresponds to the exact crosslink site.

cluster_3 iCLIP Experimental Workflow UV 1. UV Crosslink (254 nm) Lyse 2. Lysis & Partial RNase Digestion UV->Lyse IP 3. Immunoprecipitation Lyse->IP Ligate3 4. Ligate 3' RNA Adapter IP->Ligate3 PAGE 5. SDS-PAGE & Transfer Ligate3->PAGE ProtK 6. Proteinase K Digestion (leaves polypeptide adduct) PAGE->ProtK RT 7. Reverse Transcription (truncates at crosslink site) ProtK->RT Circ 8. cDNA Circularization RT->Circ Seq 9. Library Amplification & Sequencing Circ->Seq

Figure 4: The experimental workflow for iCLIP.

Applications in Drug Development and Research

The ability to covalently capture molecular interactions provides a significant advantage in various research and development areas.

  • Target Identification and Validation: Photoaffinity labeling, a technique where a photoreactive group is attached to a drug candidate or small molecule, is used to identify its direct binding targets within a complex proteome. This is crucial for understanding a drug's mechanism of action and potential off-target effects.

  • Interactome Mapping: By incorporating photoreactive unnatural amino acids into a protein of interest, researchers can map its entire network of direct and transient interaction partners within living cells, providing insights into cellular signaling pathways.[1]

  • Drug Delivery Systems: Photo-crosslinking is extensively used to fabricate hydrogels for controlled drug delivery.[18][19][20] A drug-loaded polymer solution can be injected and then crosslinked in situ using light, forming a stable depot that releases the therapeutic agent over time.[21] The stiffness and degradation rate of these hydrogels can be precisely controlled by modulating light exposure.

  • Tissue Engineering and 3D Bioprinting: Photocrosslinkable hydrogels made from materials like gelatin methacrylate (GelMA) or hyaluronic acid methacrylate (HAMA) serve as bio-inks for 3D bioprinting.[20][22] This technology allows for the fabrication of complex, cell-laden tissue constructs with high spatial resolution, opening doors for regenerative medicine.[18]

  • Structural Biology: Photo-crosslinking provides distance constraints for modeling the three-dimensional structures of large protein and protein-nucleic acid complexes that are difficult to analyze by traditional methods like X-ray crystallography or NMR.

Conclusion

Photo-activated crosslinking is a versatile and powerful technology that provides an unparalleled ability to capture and analyze transient biomolecular interactions with high spatial and temporal resolution. From elucidating the fundamental mechanisms of gene regulation through techniques like PAR-CLIP and iCLIP to engineering advanced drug delivery systems and tissue constructs, its applications continue to expand. As new photoreactive chemistries, light delivery systems, and analytical workflows are developed, photo-crosslinking is poised to remain a cornerstone technique in biological research and pharmaceutical development, enabling discoveries that would otherwise be impossible.

References

The Insider's Guide to Diazirine Crosslinkers: A Technical Handbook for Mapping Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, understanding the dynamic web of protein-protein interactions (PPIs) is paramount to unraveling biological processes and developing novel therapeutics. Diazirine-based crosslinkers (DiAzKs) have emerged as a powerful and versatile tool in the chemical biologist's arsenal, offering a means to capture these transient and stable interactions with high temporal and spatial resolution. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of this compound for the elucidation of PPIs.

The Mechanism of Action: A Tale of Two Intermediates

Diazirine-based crosslinkers are photo-activatable reagents that, upon exposure to long-wave ultraviolet (UV) light (typically 330-370 nm), form highly reactive carbene intermediates.[1] These carbenes can then covalently bind to a wide range of amino acid residues in close proximity, effectively "trapping" interacting proteins.[1][2] The small size of the diazirine moiety minimizes steric hindrance, a key advantage over bulkier photo-reactive groups like benzophenones.[1][3]

The photo-activation of diazirines is not a single-step process. Upon UV irradiation, the diazirine ring can isomerize to a linear diazo intermediate.[4][5] This diazo intermediate exhibits a preference for reacting with acidic residues such as aspartic acid and glutamic acid.[4][6][7] Further irradiation leads to the loss of dinitrogen gas (N₂) and the formation of a highly reactive and indiscriminate carbene intermediate, which can insert into C-H, N-H, and O-H bonds of any nearby amino acid.[2][8][9] The short-lived nature of the carbene minimizes non-specific labeling, as it is rapidly quenched by water if a suitable reaction partner is not immediately available.[9][10] This dual-intermediate mechanism provides a unique reactivity profile, allowing for the capture of a broad range of interactions.

Diazirine_Activation_Pathway Mechanism of Diazirine Photo-Activation Diazirine Diazirine (Stable) UV_light1 UV Light (~365 nm) Diazirine->UV_light1 Diazo Diazo Intermediate (Reacts with acidic residues) UV_light1->Diazo UV_light2 UV Light (~365 nm) Diazo->UV_light2 Crosslink Covalent Crosslink (with proximal protein) Diazo->Crosslink Acidic Residues Carbene Carbene Intermediate (Highly reactive) UV_light2->Carbene Carbene->Crosslink Any Proximal Residue N2 N₂ Gas Carbene->N2

Caption: Mechanism of diazirine photo-activation and subsequent crosslinking pathways.

A Diverse Toolkit: Types of Diazirine Crosslinkers

The versatility of this compound stems from the variety of available reagents, which can be tailored to specific experimental needs. Heterobifunctional diazirine crosslinkers are the most common, featuring a photo-activatable diazirine at one end and a chemically reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other.[1][4] This allows for a two-step "plant-and-cast" strategy, where the NHS ester first reacts with primary amines (lysine residues and N-termini) on a "bait" protein, followed by photo-activation to capture "prey" proteins in close proximity.[2]

Key characteristics that differentiate diazirine crosslinkers include:

  • Spacer Arm Length: The length of the linker connecting the two reactive groups determines the distance over which interactions can be captured. Shorter spacers are ideal for mapping direct binding interfaces, while longer spacers can identify components of larger protein complexes.[1]

  • Membrane Permeability: The hydrophobicity of the crosslinker dictates its ability to cross cell membranes. Non-sulfonated reagents like SDA are membrane-permeable and suitable for studying intracellular interactions.[1][11] In contrast, sulfonated versions like Sulfo-SDA are water-soluble and membrane-impermeable, restricting their application to cell-surface proteins or in cell lysates.[1][11]

  • Cleavability: Some this compound incorporate a cleavable linker, such as a disulfide bond, which can be broken under reducing conditions.[11][12] This is particularly advantageous for mass spectrometry-based identification of crosslinked peptides, as it simplifies data analysis. The development of MS-cleavable diazirine crosslinkers, such as SDASO, which contains a sulfoxide bond, has further advanced the analysis of complex protein networks.[8]

  • Genetically Encoded Diazirines: An innovative approach involves the genetic incorporation of unnatural amino acids containing a diazirine moiety, such as this compound, into a protein of interest.[13][14] This allows for precise placement of the photo-crosslinker within the protein structure, offering unparalleled control over the crosslinking experiment.[13]

Crosslinker Type Key Features Common Applications
SDA (Succinimidyl Diazirine) Heterobifunctional, short spacer arm, membrane-permeable.[1]Intracellular PPIs, mapping close-proximity interactions.[1]
LC-SDA Heterobifunctional, long spacer arm, membrane-permeable.[1]Capturing interactions within larger protein complexes.[1]
Sulfo-SDA Heterobifunctional, short spacer arm, membrane-impermeable.[1]Cell-surface PPIs, crosslinking in aqueous buffers.[1][15]
Sulfo-LC-SDA Heterobifunctional, long spacer arm, membrane-impermeable.[1]Capturing interactions of cell-surface protein complexes.[1]
SDASO MS-cleavable (sulfoxide), heterobifunctional.[8]Complex PPI profiling, simplifying mass spectrometry analysis.[8]
Genetically Encoded this compound Site-specific incorporation, high precision.[13][14]Mapping specific interaction interfaces, studying RNA-protein interactions.[13]

In the Lab: Experimental Protocols for Diazirine Crosslinking

A successful diazirine crosslinking experiment hinges on careful optimization of the experimental protocol. The following provides a generalized workflow for a typical experiment using a heterobifunctional NHS-diazirine crosslinker, which should be adapted for specific applications.

Experimental_Workflow General Workflow for Diazirine-Based Crosslinking cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Quenching and Removal cluster_step3 Step 3: Photo-Activation cluster_step4 Step 4: Downstream Analysis Protein_Prep Prepare Protein Sample (in amine-free buffer, pH 7-9) Crosslinker_Prep Prepare Fresh Crosslinker Solution (e.g., in DMSO) Incubation1 Incubate Protein and Crosslinker (e.g., 30 min at RT or 2h on ice) Quenching Quench Reaction (e.g., with Tris buffer) Incubation1->Quenching Removal Remove Excess Crosslinker (e.g., desalting column) Quenching->Removal UV_Irradiation UV Irradiation (365 nm, e.g., 5-15 min) Removal->UV_Irradiation SDS_PAGE SDS-PAGE Analysis UV_Irradiation->SDS_PAGE Mass_Spec Mass Spectrometry UV_Irradiation->Mass_Spec

Caption: A generalized experimental workflow for protein crosslinking using NHS-diazirine reagents.

Detailed Methodologies

A. Protein Sample Preparation:

  • Proteins should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7 and 9 to ensure efficient reaction with the NHS ester.[11]

  • For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of the crosslinker is recommended.[12]

B. Crosslinker Preparation and Reaction:

  • NHS-ester diazirine crosslinkers are moisture-sensitive and should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[12] Sulfo-NHS-ester diazirines can be dissolved in aqueous buffers.[12]

  • Incubate the protein sample with the crosslinker for 30 minutes at room temperature or for 2 hours on ice.[12]

C. Quenching and Removal of Excess Crosslinker:

  • Stop the NHS ester reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[12] Incubate for 5 minutes at room temperature or 15 minutes on ice.[12]

  • It is crucial to remove unreacted and hydrolyzed crosslinker before photo-activation to prevent unwanted reactions. This can be achieved using desalting columns or dialysis.[12]

D. Photo-activation:

  • Irradiate the sample with a UV lamp at a wavelength of 365 nm.[8][16] The optimal irradiation time depends on the lamp intensity and the distance to the sample, but typically ranges from 5 to 15 minutes.[9][12] For live-cell crosslinking, total irradiation time should be minimized to reduce potential cell damage.[12]

E. Downstream Analysis:

  • Crosslinked products can be visualized by SDS-PAGE, where higher molecular weight bands indicate successful crosslinking.

  • For identification of crosslinked peptides and interaction sites, mass spectrometry is the method of choice. A variety of fragmentation techniques, such as Higher-energy C-trap dissociation (HCD), can be employed for optimal results.[17][18][19]

Quantitative Insights: Performance of Diazirine Crosslinkers

The efficacy of a crosslinking experiment is often evaluated by the number of unique crosslinked residue pairs identified by mass spectrometry. The following table summarizes representative quantitative data from studies utilizing diazirine-based crosslinkers.

Study System Crosslinker Number of Unique Crosslinked Residue Pairs Reference
Human Serum Albumin (HSA)Sulfo-SDAUp to 500[1]
Human Serum Albumin (HSA)SDA1390 (from 2602 PSMs)[17][19]
Yeast 26S ProteasomeSDASO(Data not explicitly quantified in abstract)[8]

Visualizing Cellular Networks: Diazirines in Signaling Pathways

Diazirine crosslinkers are invaluable for dissecting complex signaling pathways by capturing protein interactions that mediate signal transduction. For instance, they can be used to map the interactions of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling_Pathway Simplified EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Crosslinker Diazirine Crosslinker Crosslinker->Grb2 Crosslinker->Sos

Caption: Diazirine crosslinkers can capture interactions between adaptor proteins like Grb2 and Sos in the EGFR pathway.

Conclusion and Future Perspectives

Diazirine-based crosslinkers offer a robust and adaptable platform for the study of protein-protein interactions. Their ability to be activated by light provides temporal control, while the diversity of available reagents allows for their application in a wide range of biological contexts, from in vitro studies of purified proteins to in vivo mapping of interaction networks within living cells. The continued development of novel diazirine-based probes, including those with enhanced MS-cleavability and those that can be genetically encoded, promises to further expand the utility of this powerful technology, shedding new light on the complex and dynamic world of the proteome.

References

An In-depth Technical Guide to Unnatural Amino Acid Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acid (UAA) mutagenesis, a cornerstone of modern protein engineering and chemical biology, facilitates the site-specific incorporation of amino acids beyond the canonical 20 into proteins. This powerful technique has unlocked unprecedented control over protein structure and function, paving the way for novel therapeutic modalities, advanced research tools, and innovative biomaterials. By expanding the genetic code, researchers can introduce bio-orthogonal handles for specific conjugation, install photo-cross-linkers to map protein interactions, and embed spectroscopic probes to elucidate molecular mechanisms with remarkable precision.[1][2][3] This guide provides a comprehensive overview of the principles, experimental protocols, and applications of UAA mutagenesis, with a focus on providing actionable insights for professionals in research and drug development.

Core Principles of Unnatural Amino Acid Mutagenesis

The central challenge in UAA mutagenesis is to co-opt the cell's translational machinery to incorporate a novel amino acid at a specific site in a target protein. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair and the reassignment of a codon, typically a stop codon, to encode the UAA.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The foundation of UAA mutagenesis lies in the use of an aaRS/tRNA pair that is "orthogonal" to the host organism's endogenous translational machinery.[4][5] This orthogonality ensures that:

  • The engineered aaRS specifically charges its cognate tRNA with the UAA and does not recognize any of the host's endogenous tRNAs.

  • The engineered tRNA is not a substrate for any of the host's endogenous aaRSs, preventing its misacylation with canonical amino acids.[4]

This mutual exclusivity prevents the global misincorporation of the UAA and ensures its delivery only to the designated codon.

Codon Reassignment: The Role of Amber Suppression

To direct the incorporation of the UAA to a specific site, a codon that is rarely used by the host organism is repurposed. The most commonly used method is amber suppression , where the amber stop codon (UAG) is reassigned to encode the UAA.[6][7][8][9] This is achieved by introducing a suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters the in-frame UAG codon in the mRNA of the target protein, the UAA-charged suppressor tRNA binds and incorporates the UAA, allowing translation to continue rather than terminate.

Experimental Workflow

The successful incorporation of a UAA into a target protein involves a multi-step process, from the initial engineering of the genetic material to the final verification of the modified protein.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis gene_mut Site-Directed Mutagenesis (Introduce Amber Codon) plasmid_prep Plasmid Preparation (Target Protein & Orthogonal Pair) gene_mut->plasmid_prep transformation Co-transformation into Expression Host plasmid_prep->transformation culture Cell Culture with UAA transformation->culture induction Induction of Protein Expression culture->induction harvest Cell Harvest & Lysis induction->harvest purification Protein Purification harvest->purification verification Verification of UAA Incorporation (e.g., Mass Spectrometry) purification->verification

Figure 1: General experimental workflow for UAA mutagenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in UAA mutagenesis.

Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol is based on the QuikChange site-directed mutagenesis method.[10][11]

Materials:

  • Template plasmid DNA containing the gene of interest.

  • Mutagenic oligonucleotide primers (forward and reverse) containing the desired TAG codon.

  • High-fidelity DNA polymerase (e.g., PfuUltra or Q5).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Procedure:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the amber codon (TAG) at the desired mutation site. The mutation should be in the center of the primers with 10-15 bases of complementary sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the template DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

    • A final extension step ensures the synthesis of full-length plasmids.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate on selective media and incubate overnight.

  • Verification:

    • Pick colonies and isolate plasmid DNA.

    • Verify the presence of the TAG mutation by DNA sequencing.

Protein Expression with UAA in E. coli

This protocol describes the expression of a protein containing a UAA using a co-transformation approach.[10][12]

Materials:

  • Expression plasmid for the target protein with the amber codon.

  • Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL).[9]

  • E. coli expression strain (e.g., BL21(DE3)).

  • Unnatural amino acid.

  • LB medium and appropriate antibiotics.

  • Inducers (e.g., IPTG, L-arabinose).

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal system plasmid.

  • Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture:

    • Inoculate a larger volume of LB medium containing antibiotics and the UAA (typically 1-2 mM) with the starter culture.

    • Grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with the appropriate inducers (e.g., IPTG for the target protein and L-arabinose for the orthogonal system).

  • Overnight Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvesting: Harvest the cells by centrifugation.

Evolution of Orthogonal aaRS/tRNA Pairs

This process involves multiple rounds of positive and negative selection to isolate aaRS variants with the desired specificity for a UAA.[5][13][14]

evolution_workflow start aaRS Library pos_selection Positive Selection (Survival in presence of UAA and selection marker) start->pos_selection enriched_library Enriched aaRS Library pos_selection->enriched_library neg_selection Negative Selection (Death in absence of UAA and presence of counter-selection marker) neg_selection->enriched_library Iterate enriched_library->neg_selection final_clone Isolated Orthogonal aaRS Clone enriched_library->final_clone

Figure 2: Directed evolution of an orthogonal aaRS.

Protocol Outline:

  • Library Generation: Create a library of mutant aaRS genes by random mutagenesis or by targeting residues in the amino acid binding site.

  • Positive Selection:

    • Transform the aaRS library into an E. coli strain containing a reporter gene with an in-frame amber codon (e.g., chloramphenicol acetyltransferase, CAT).

    • Grow the cells in the presence of the UAA and the corresponding antibiotic (e.g., chloramphenicol).

    • Only cells with an active aaRS that can incorporate the UAA will survive.[9][14]

  • Negative Selection:

    • Isolate the surviving clones and transform them with a plasmid containing a toxic gene with an in-frame amber codon (e.g., barnase).

    • Grow the cells in the absence of the UAA.

    • Cells with an aaRS that can incorporate a natural amino acid will express the toxic protein and die.

  • Iteration: Repeat the positive and negative selection steps for several rounds to enrich for highly specific and active aaRS variants.

Verification of UAA Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the site-specific incorporation of a UAA.[][16]

Procedure:

  • Protein Digestion:

    • Excise the protein band of interest from an SDS-PAGE gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against a protein database containing the sequence of the target protein with the expected UAA modification.

    • Confirm the presence of the UAA by identifying the peptide containing the modification with the correct mass shift.

Quantitative Data Presentation

The efficiency of UAA incorporation can vary significantly depending on the expression system, the specific UAA, and the orthogonal pair used. The following tables summarize typical protein yields.

Table 1: Comparison of Protein Yields in Different Expression Systems

Expression SystemTypical Protein YieldAdvantagesDisadvantages
E. coli1-10 mg/LRapid growth, low cost, well-established geneticsLacks complex post-translational modifications, potential for inclusion bodies
Mammalian Cells1-5 g/L (for secreted proteins)Capable of complex post-translational modifications, more "human-like" environmentHigher cost, slower growth, more complex to manipulate
Cell-Free Systems~1 mg/mLRapid, open system allows for direct manipulation, avoids cell viability issuesHigher cost for large-scale production, shorter reaction times

Data compiled from multiple sources, including[17] and[18].

Table 2: UAA Incorporation Efficiency in E. coli

UAAOrthogonal PairProtein Yield (% of Wild-Type)Reference
p-Azidophenylalanine (pAzF)MjTyrRS/tRNA~30%[19]
p-Acetylphenylalanine (pAcF)MjTyrRS/tRNA~30%[19]
Various Tryptophan AnalogsEcTrpRS/tRNAup to 65%[20]

Applications in Drug Development

UAA mutagenesis offers a versatile toolkit for advancing drug discovery and development.

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of UAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogenous and potent ADCs with improved therapeutic windows.

  • Enhanced Pharmacokinetics: UAAs can be used to modify the properties of therapeutic proteins and peptides, such as increasing their stability against proteolysis or improving their serum half-life.

  • Novel Biotherapeutics: The introduction of novel chemical functionalities can lead to the development of proteins with enhanced binding affinities, altered enzymatic activities, or entirely new functions.[1][21][22]

Conclusion

Unnatural amino acid mutagenesis has matured into a robust and widely accessible technology that is transforming our ability to engineer and study proteins. For researchers and professionals in drug development, this technique provides an unparalleled level of control over protein chemistry, opening up new avenues for therapeutic innovation and a deeper understanding of biological systems. As the repertoire of UAAs and orthogonal pairs continues to expand, the applications of this powerful methodology are poised to grow even further, promising exciting new breakthroughs in medicine and biotechnology.

References

The Application of DiAzKs in Living Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, understanding the dynamic interplay of biomolecules is paramount. Diazirine-containing photo-crosslinkers have emerged as powerful tools for elucidating these interactions within the native cellular environment. Among these, the lysine analog DiAzKs (H-L-Photo-lysine) has garnered significant attention for its utility in capturing protein-protein and protein-RNA interactions in living cells.[1][2][3] This technical guide provides a comprehensive overview of the applications of this compound, its mechanism of action, detailed experimental protocols, and a summary of quantitative data to facilitate its effective implementation in research and drug development.

This compound is a genetically encodable unnatural amino acid that can be site-specifically incorporated into a protein of interest.[3][4] Upon activation with long-wave UV light, its diazirine moiety forms a highly reactive carbene intermediate, which rapidly and indiscriminately forms a covalent bond with nearby molecules, thus "trapping" transient interactions.[2] A significant advantage of this compound is its enhanced crosslinking efficiency, which has been reported to be sevenfold higher than conventional 254 nm UV crosslinking for RNA-protein interactions.[5][6][7][8]

Mechanism of Action

The photo-activation of this compound initiates a two-step process that leads to the formation of a covalent crosslink. This process provides a high degree of temporal control, allowing researchers to capture interactions at specific moments.

First, the diazirine ring absorbs UV light, typically in the range of 350-365 nm, which is less damaging to cells than shorter UV wavelengths.[2] This absorption of light leads to the expulsion of a nitrogen molecule (N2) and the formation of a highly reactive and short-lived carbene intermediate. This carbene can then insert into any C-H, N-H, or O-H bond in its immediate vicinity, forming a stable covalent bond and effectively crosslinking the this compound-containing protein to its interacting partner.

Mechanism_of_Action cluster_activation Photoactivation This compound This compound (in Protein) Carbene Reactive Carbene Intermediate This compound->Carbene hv, -N2 UV_Light UV Light (350-365 nm) Crosslinked_Complex Covalently Crosslinked Complex Carbene->Crosslinked_Complex Interacting_Molecule Interacting Molecule (Protein, RNA, etc.) Interacting_Molecule->Crosslinked_Complex

Caption: Mechanism of this compound photo-crosslinking.

Applications in Living Cells

The primary application of this compound is the in vivo identification and mapping of biomolecular interactions. This has significant implications for various fields of research, including signal transduction, drug target validation, and understanding disease mechanisms.

  • Protein-Protein Interactions (PPIs): this compound can be used to capture both stable and transient PPIs. By incorporating this compound at specific locations within a protein of interest, researchers can identify direct binding partners and map interaction interfaces.

  • Protein-RNA Interactions: The higher efficiency of this compound makes it particularly valuable for studying the interactions between proteins and RNA molecules, which are often transient and difficult to capture with conventional methods.[5][6][7][8]

  • Drug Target Identification: this compound can be incorporated into a bioactive small molecule to create a photo-affinity probe. This probe can then be used to identify the cellular targets of the drug by crosslinking to its binding partners upon UV irradiation.

A bifunctional analog of this compound, PrDiAzK , has been developed to further enhance the utility of this technology. PrDiAzK contains an additional alkyne handle, which allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry.[4][9] This facilitates the detection, enrichment, and identification of crosslinked complexes.[4][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of this compound in living cell applications.

ParameterValueReference
Crosslinking Efficiency Improvement 7-fold increase compared to conventional 254 nm UV crosslinking for RNA-protein interactions.[5][6][7][8]
Optimal UV Wavelength 350-365 nm[2]
Expression Yield of PrDiAzK-containing eGFP Similar to this compound and DiAzK, significantly better than BCNK.[3]
Concentration of ncAA for Bacterial Expression 0.1 mM for PrDiAzK.[3]
Concentration of ncAA for Bacterial Expression 1 mM for DiAzK (optimal).[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound in living mammalian cells.

Genetic Incorporation of this compound into a Protein of Interest

This protocol outlines the steps for site-specifically incorporating this compound into a target protein in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for the protein of interest (POI) with an amber stop codon (TAG) at the desired incorporation site.

  • Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-PylRS-AF/tRNA).

  • This compound hydrochloride.

  • Transfection reagent.

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency in the appropriate medium.

  • Plasmid Transfection: Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Supplementation: Immediately after transfection, add this compound to the cell culture medium to a final concentration of 100-500 µM.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein expression and incorporation of this compound.

  • Harvesting: Harvest the cells for subsequent photo-crosslinking and analysis.

Genetic_Incorporation_Workflow Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Transfection Co-transfect POI-TAG and Synthetase/tRNA Plasmids Cell_Culture->Transfection Add_this compound Add this compound to Medium Transfection->Add_this compound Incubate Incubate 48-72h Add_this compound->Incubate Harvest Harvest Cells Incubate->Harvest End Proceed to Photo-crosslinking Harvest->End

Caption: Workflow for genetic incorporation of this compound.

In Vivo Photo-Crosslinking

This protocol describes the UV irradiation step to induce crosslinking in living cells expressing the this compound-containing protein.

Materials:

  • Cells expressing the this compound-containing protein.

  • Phosphate-buffered saline (PBS).

  • UV lamp (365 nm).

Procedure:

  • Cell Preparation: Wash the harvested cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in ice-cold PBS.

  • UV Irradiation: Place the cell suspension in a suitable container (e.g., petri dish) on ice and irradiate with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Post-Irradiation: Immediately after irradiation, pellet the cells by centrifugation and proceed with cell lysis and downstream analysis.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing crosslinked samples for identification of interacting proteins by mass spectrometry.

Materials:

  • Crosslinked cell pellet.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation).

  • SDS-PAGE reagents.

  • In-gel digestion reagents (e.g., trypsin).

  • Mass spectrometer.

Procedure:

  • Cell Lysis: Lyse the crosslinked cell pellet in an appropriate lysis buffer.

  • Affinity Purification (Optional): If the POI is tagged, perform affinity purification (e.g., immunoprecipitation) to enrich for the crosslinked complexes.

  • SDS-PAGE: Separate the proteins by SDS-PAGE. The crosslinked complexes will appear as higher molecular weight bands.

  • In-Gel Digestion: Excise the bands corresponding to the crosslinked complexes and perform in-gel digestion with a protease such as trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.

MS_Sample_Prep_Workflow Start Start with Crosslinked Cells Lysis Cell Lysis Start->Lysis Purification Affinity Purification (e.g., IP) Lysis->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Digestion In-Gel Digestion (Trypsin) SDS_PAGE->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Identification Identification of Interacting Proteins MS_Analysis->Identification

Caption: Workflow for mass spectrometry sample preparation.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a robust and efficient method for studying biomolecular interactions in their native cellular context. Its ability to be genetically encoded and its high photo-crosslinking efficiency make it an invaluable tool for researchers in both basic science and drug discovery. The detailed protocols and data presented in this guide are intended to empower scientists to effectively utilize this compound to unravel the complex interaction networks that govern cellular life.

References

Methodological & Application

Application Notes and Protocols for DiAzKs Photo-Crosslinking in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein and protein-RNA interactions is fundamental to understanding cellular processes and disease mechanisms. DiAzKs (H-L-Photo-lysine) is a genetically encodable, diazirine-containing unnatural amino acid that serves as a powerful tool for covalently capturing these interactions in living mammalian cells.[1][2] Upon photoactivation with long-wave UV light (typically 365 nm), the diazirine moiety forms a highly reactive carbene intermediate that rapidly and non-specifically inserts into neighboring molecules, effectively "crosslinking" the protein of interest to its binding partners.[3][4] This technique offers significant advantages over traditional methods, including the ability to trap transient and low-affinity interactions within their native cellular context and a reported sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking.[5][6]

These application notes provide a detailed protocol for the site-specific incorporation of this compound into a protein of interest in mammalian cells, subsequent photo-crosslinking, and downstream analysis for the identification of interacting partners.

Key Applications

  • Identification of Novel Protein-Protein Interactions: Elucidate interaction networks of a specific protein of interest.

  • Mapping Interaction Interfaces: Pinpoint the specific domains or residues involved in a protein complex.

  • Drug Target Identification: Identify the cellular binding partners of a small molecule fused to a photo-crosslinker.[3][7]

  • Analysis of RNA-Protein Interactions: Capture and identify proteins that bind to specific RNA molecules in vivo.[5][6]

  • Studying Transient Signaling Complexes: Stabilize and capture fleeting interactions within signaling pathways for detailed analysis.

Data Presentation

Table 1: Comparison of this compound Photo-Crosslinking with Conventional UV Crosslinking

FeatureThis compound Photo-CrosslinkingConventional 254 nm UV Crosslinking
Crosslinking Chemistry Diazirine-based carbene insertionNucleobase excitation
Activation Wavelength ~365 nm254 nm
Relative Crosslinking Yield ~7-fold higherLower
Cellular Perturbation Minimal, longer wavelength is less damagingHigher, shorter wavelength can cause DNA/RNA damage
Specificity Site-specific incorporation of crosslinkerNon-specific, relies on proximity of aromatic amino acids

Data adapted from a study comparing a diazirine-based unnatural amino acid with conventional UV crosslinking for RNA-protein interactions.[5][6]

Table 2: Representative Quantitative Proteomics Data for a this compound Crosslinking Experiment

Interacting Protein CandidateSILAC Ratio (Heavy/Light)p-valueBiological Function
Protein A8.2< 0.01Chaperone
Protein B6.5< 0.01Ubiquitin Ligase
Protein C1.2> 0.05Metabolic Enzyme (Non-specific)
Protein D5.9< 0.01Kinase

This table represents example data from a SILAC-based quantitative proteomics experiment following this compound photo-crosslinking and affinity purification. High SILAC ratios for specific proteins indicate enrichment and potential interaction with the bait protein.

Experimental Protocols

This protocol is adapted from methodologies for site-specific incorporation of photo-crosslinkable unnatural amino acids (like DiZPK) in mammalian cells, such as HEK293T.[1][3]

Part 1: Site-Specific Incorporation of this compound into a Protein of Interest (POI)

This part of the protocol relies on the genetic code expansion technology, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound in response to an amber stop codon (TAG) engineered into the gene of the POI.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS

  • Expression vector for the POI with a C-terminal affinity tag (e.g., HA-tag) and an in-frame amber (TAG) codon at the desired incorporation site.

  • Expression vector for the orthogonal this compound-tRNA synthetase (e.g., pCMV-DiZPK-PylRS).[1]

  • This compound (H-L-Photo-lysine)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the POI-TAG expression vector and the this compound-tRNA synthetase expression vector according to the manufacturer's protocol for the transfection reagent.

  • This compound Supplementation: Immediately after transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of this compound (e.g., 0.5-1 mM). Culture the cells for 48-72 hours.

  • Verification of Incorporation: Harvest the cells, lyse them in RIPA buffer, and perform Western blot analysis using an antibody against the affinity tag on the POI. Successful incorporation will be indicated by the presence of a band corresponding to the full-length POI only in the presence of this compound.

Part 2: In-Cell Photo-Crosslinking

Materials:

  • Cells from Part 1 with successful this compound incorporation

  • Phosphate-buffered saline (PBS), ice-cold

  • UV crosslinker with 365 nm bulbs (e.g., Spectrolinker™ XL-1000)

Procedure:

  • Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • UV Irradiation: Place the culture plate on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal irradiation time should be determined empirically.[3][8]

  • Cell Harvesting: After irradiation, immediately lyse the cells for further analysis or scrape the cells in ice-cold PBS, pellet them by centrifugation, and store at -80°C.

Part 3: Lysis, Affinity Purification, and Analysis

Materials:

  • Crosslinked cell pellet

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)[1]

  • Anti-HA magnetic beads (or other affinity matrix corresponding to the tag)

  • Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer for Western blot or a compatible buffer for mass spectrometry)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Add the clarified lysate to the prepared affinity beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binders.

  • Elution: Elute the crosslinked protein complexes from the beads.

  • Analysis:

    • Western Blot: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the POI or a suspected interacting partner. Higher molecular weight bands compared to the non-crosslinked control indicate successful crosslinking.

    • Mass Spectrometry: For unbiased identification of interacting partners, the eluate can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis. For quantitative analysis, SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can be integrated into the workflow.[1]

Mandatory Visualization

DiAzKs_Workflow cluster_cell_culture In Mammalian Cells cluster_biochemistry Biochemical Analysis cluster_analysis Downstream Analysis transfection Co-transfection: POI-TAG Plasmid Synthetase Plasmid incubation Incubation with this compound (48-72h) transfection->incubation incorporation Site-Specific Incorporation of this compound into POI incubation->incorporation uv_crosslinking UV Irradiation (365 nm) on ice incorporation->uv_crosslinking lysis Cell Lysis uv_crosslinking->lysis affinity_purification Affinity Purification (e.g., anti-HA beads) lysis->affinity_purification elution Elution of Crosslinked Complexes affinity_purification->elution western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry (LC-MS/MS) elution->mass_spec data_analysis Identification of Interacting Proteins mass_spec->data_analysis

Caption: Workflow for this compound photo-crosslinking in mammalian cells.

Signaling_Pathway_Capture cluster_pathway Hypothetical Kinase Signaling Pathway cluster_crosslink Photo-Crosslinking ligand Ligand receptor Receptor ligand->receptor Binding kinase_poi Kinase (POI with this compound) receptor->kinase_poi Activation substrate Substrate kinase_poi->substrate Phosphorylation (Transient Interaction) uv_light UV Light (365 nm) crosslinked_complex Covalently-Linked Kinase-Substrate Complex downstream Downstream Effector substrate->downstream Signal Transduction uv_light->crosslinked_complex Capture

Caption: Capturing a transient kinase-substrate interaction using this compound.

References

Application Notes and Protocols for Site-Specific Incorporation of Diazirine-Lysine (DiAzK) into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of drug discovery. Photo-crosslinking amino acids are powerful tools for capturing both stable and transient PPIs in their native cellular environment. Diazirine-lysine (DiAzK) is a non-canonical amino acid containing a photo-activatable diazirine moiety.[1][2] Upon exposure to UV light, the diazirine group forms a highly reactive carbene that can covalently crosslink with interacting molecules within a few angstroms.[2][3] This allows for the "freezing" of interactions for subsequent identification and characterization. The site-specific incorporation of DiAzK into a protein of interest provides precise control over the location of the crosslinker, minimizing off-target effects and enabling the detailed mapping of interaction interfaces.[4][5]

This document provides detailed protocols and application notes for the site-specific incorporation of DiAzK into proteins using genetic code expansion technology, as well as methods for photo-crosslinking and analysis of the resulting covalent complexes.

Principle of Site-Specific DiAzK Incorporation

The site-specific incorporation of DiAzK is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7][8] This system works independently of the host cell's endogenous translational machinery.[7][8] A commonly used orthogonal pair is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species.[4][9][10] The gene for the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of DiAzK incorporation.[4][6] When the orthogonal PylRS, tRNAPyl, and DiAzK are present in the expression system, the PylRS specifically charges the tRNAPyl with DiAzK. This charged tRNA then recognizes the amber codon and incorporates DiAzK into the growing polypeptide chain, resulting in a full-length protein containing the photo-crosslinker at a defined position.[4]

GCE_Workflow cluster_cell Host Cell (E. coli or Mammalian) plasmid Plasmids: 1. Protein of Interest (with TAG codon) 2. Orthogonal Synthetase (PylRS) 3. Orthogonal tRNA (tRNAPyl) transcription mRNA & tRNAPyl plasmid->transcription Transcription DiAzK DiAzK (added to media) PylRS_tRNA PylRS-tRNAPyl Complex DiAzK->PylRS_tRNA Charging ribosome Ribosome protein Full-length Protein with DiAzK ribosome->protein Incorporation at TAG codon PylRS_tRNA->ribosome Translation transcription->ribosome

Caption: Genetic code expansion workflow for DiAzK incorporation.

Applications

The site-specific incorporation of DiAzK enables a variety of applications in research and drug development:

  • Mapping Protein-Protein Interaction Sites: By incorporating DiAzK at various positions within a protein, the specific residues and domains involved in binding to a partner protein can be precisely mapped.

  • Identification of Novel Binding Partners: A protein of interest containing DiAzK can be expressed in cells and used as bait to capture and subsequently identify unknown interacting proteins via mass spectrometry.[9]

  • Studying Transient or Weak Interactions: The ability to covalently trap interacting partners makes it possible to study interactions that are difficult to detect using traditional methods like co-immunoprecipitation.[11]

  • Validation of Drug Targets: DiAzK can be incorporated into a target protein to identify its direct binding partners within a cellular context, helping to validate its role in a particular pathway and its suitability as a drug target.

  • Structural Biology: The distance constraints provided by crosslinking can be used in conjunction with other structural biology techniques, such as NMR or X-ray crystallography, to model the three-dimensional structure of protein complexes.

Experimental Protocols

The following are generalized protocols for the site-specific incorporation of DiAzK and subsequent photo-crosslinking experiments. Optimization may be required for specific proteins and expression systems.

Protocol 1: Protein Expression with DiAzK in E. coli
  • Plasmid Preparation:

    • Subclone the gene for the protein of interest into a suitable expression vector.

    • Introduce an amber stop codon (TAG) at the desired site of DiAzK incorporation using site-directed mutagenesis.

    • Co-transform E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal PylRS and tRNAPyl.[12]

  • Protein Expression:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger volume of 2xYT medium with the starter culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Supplement the culture with 1 mM DiAzK.[12]

    • Induce protein expression with IPTG (or another suitable inducer) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.[12]

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 10% glycerol, supplemented with protease inhibitors).[12]

    • Lyse the cells by sonication or other mechanical means.

    • Clarify the lysate by centrifugation.

    • Purify the protein of interest using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).[12]

Protocol 2: Photo-Crosslinking and Analysis

Crosslinking_Workflow start Protein with DiAzK uv UV Irradiation (365 nm) start->uv Photo-activation sds_page SDS-PAGE uv->sds_page western_blot Western Blot sds_page->western_blot Identification mass_spec Mass Spectrometry sds_page->mass_spec Identification of Partners and Sites analysis Analysis of Cross-linked Products western_blot->analysis mass_spec->analysis

Caption: Experimental workflow for photo-crosslinking and analysis.

  • Photo-Crosslinking:

    • For in vitro crosslinking, incubate the purified protein containing DiAzK with its potential binding partner(s) in a suitable buffer.

    • For in vivo crosslinking, resuspend cells expressing the DiAzK-containing protein in PBS.[12]

    • Place the sample on a UV transilluminator or use another UV light source with a wavelength of 365 nm.[3][12]

    • Irradiate the sample for 10-30 minutes. The optimal irradiation time should be determined empirically.[12]

  • SDS-PAGE and Western Blotting:

    • Mix the irradiated sample with SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE. Cross-linked complexes will appear as higher molecular weight bands.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[13][14]

    • Incubate the membrane with a primary antibody specific to the protein of interest or its tag.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.[13]

  • Mass Spectrometry Analysis:

    • Excise the higher molecular weight band corresponding to the cross-linked complex from a Coomassie-stained SDS-PAGE gel.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).[15]

    • Extract the peptides and analyze them by LC-MS/MS.[15]

    • Use database search algorithms to identify the cross-linked proteins and map the sites of crosslinking.

Quantitative Data

The efficiency of DiAzK incorporation can vary depending on the expression system, the specific site of incorporation, and the culture conditions. It is crucial to quantify the incorporation efficiency to ensure reliable and reproducible results.

ParameterMethodTypical RangeNotes
Incorporation Efficiency Mass Spectrometry (intact protein analysis)50-90%Compare the intensity of the mass peak corresponding to the DiAzK-containing protein to the wild-type protein.
Western BlotQualitativeCompare the band intensity of the full-length protein in the presence and absence of DiAzK.
Protein Yield BCA or Bradford Assay0.1-10 mg/LYields are highly dependent on the protein and expression system.
Crosslinking Efficiency SDS-PAGE with densitometry5-50%Quantify the percentage of the bait protein that is shifted to a higher molecular weight band after UV irradiation.

Troubleshooting

ProblemPossible CauseSolution
Low protein yield Poor expression of the protein of interest.Optimize codon usage, change expression vector or host strain.
Toxicity of the non-canonical amino acid.Lower the concentration of DiAzK, reduce induction time or temperature.
No incorporation of DiAzK Inefficient orthogonal synthetase/tRNA pair.Use a different orthogonal system, or evolve the synthetase for better efficiency.
Degradation of DiAzK.Prepare fresh DiAzK solutions and protect from light.
Low crosslinking efficiency Suboptimal UV irradiation time or intensity.Optimize the duration and power of UV exposure.
The DiAzK is not located at the interaction interface.Incorporate DiAzK at different sites within the protein.
The interaction is too transient.Increase the concentration of the interacting partners.
High background in Western Blot Non-specific antibody binding.Optimize blocking conditions and antibody concentrations.[13]

References

Application Notes and Protocols for UV Light Activation of Diazirine-Lysine (DiAzK) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-crosslinking utilizing diazirine-containing amino acids, such as diazirine-lysine (DiAzK), has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) within their native cellular environment.[1][2] This method offers a significant advantage by enabling the capture of both transient and stable interactions that are often missed by traditional biochemical approaches.[1][3] Upon activation with ultraviolet (UV) light, the diazirine moiety forms a highly reactive carbene intermediate, which then covalently bonds with interacting molecules in close proximity, effectively "freezing" the interaction for subsequent analysis.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of UV light-activated DiAzK crosslinking in research and drug development.

Diazirine-based photo-crosslinkers are favored for their small size, relative stability under ambient light, and efficient activation at long-wave UV (330-370 nm), which minimizes damage to biological samples.[4][7] The reactive carbene intermediate is capable of forming covalent bonds with a wide range of amino acid side chains and the peptide backbone, making it a versatile tool for mapping interaction interfaces.[4][8]

Principle of DiAzK Photo-Crosslinking

The fundamental principle of DiAzK photo-crosslinking involves the site-specific or metabolic incorporation of a diazirine-containing lysine analogue into a protein of interest. Subsequent exposure to a specific wavelength of UV light triggers a two-step reaction mechanism. Initially, the diazirine ring is photolyzed, leading to the expulsion of nitrogen gas and the formation of a short-lived, highly reactive carbene intermediate.[5][6] This carbene can then readily insert into neighboring C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent crosslink.[7] Recent studies have also elucidated a two-step mechanism involving a diazo intermediate, which preferentially reacts with polar residues, offering the potential for more selective crosslinking by modulating irradiation conditions.[9][10][11]

Key Applications

  • Mapping Protein-Protein Interaction Networks: Identify direct and transient binding partners of a protein of interest in living cells or in vitro.[3][12]

  • Structural Biology: Provide distance constraints for modeling protein complexes.[9][13]

  • Drug Target Identification: Elucidate the molecular targets of small molecules by incorporating a diazirine moiety into the drug candidate.[5]

  • RNA-Protein Interaction Studies: Capture and identify RNA-binding proteins when DiAzK is incorporated into the protein component.[14]

Data Presentation: Quantitative Parameters for DiAzK Crosslinking

The efficiency and specificity of DiAzK photo-crosslinking are influenced by several key experimental parameters. The following tables summarize critical quantitative data gathered from various studies to guide experimental design.

Table 1: UV Irradiation Conditions for Diazirine Activation

ParameterRecommended RangeNotes
Wavelength 330 - 370 nmOptimal wavelength for diazirine activation is ~345-355 nm.[5][15][16] Avoid shorter wavelengths (<300 nm) which can cause protein and DNA damage.[7][15]
UV Lamp Type Mercury vapor lamps, Stratalinker, hand-held UV lampsHigh-wattage lamps are more effective and require shorter exposure times.[15]
Irradiation Time 1 - 30 minutesHighly dependent on lamp wattage, distance to sample, and sample complexity. Shorter times (1-10 min) are common for high-power lamps.[5][15] For live cells, total irradiation should be minimized (<15 min).[15]
Distance from Source 1 - 20 cmEfficiency decreases with increasing distance.[15] Typical distances are 1 cm for low-power lamps, 3-5 cm for 15W lamps, and up to 20 cm for >150W lamps.[15][16]
Energy Dosage Varies (e.g., 20-40 J)The total energy delivered is a critical parameter that can be modulated to control the reaction.[17]

Table 2: Reagent Concentrations and Incubation Times

ReagentTypical ConcentrationIncubation TimeNotes
DiAzK-containing Probe 0.1 - 10 µM (in cell culture)1 - 4 hoursOptimal concentration and incubation time should be empirically determined.[5][18]
Heterobifunctional Crosslinker (e.g., Sulfo-SDA) 0.5 - 2 mM (for cell surface)10 - 30 minutesFor cell surface crosslinking, incubate at room temperature for 10 min or on ice for 30 min.[15]
Quenching Buffer (e.g., Tris) 50 - 100 mM5 - 15 minutesTo stop the reaction of amine-reactive NHS esters (if using heterobifunctional linkers).[15]

Experimental Protocols

Protocol 1: In Vivo Photo-Crosslinking in Mammalian Cells using DiAzK Analogs

This protocol outlines the general steps for metabolic labeling of proteins with a DiAzK analog (e.g., photo-leucine or photo-methionine, which contain diazirine groups) and subsequent in-cell crosslinking.[2][4]

Materials:

  • Mammalian cells of interest

  • Cell culture medium deficient in the corresponding natural amino acid (e.g., leucine-free DMEM)

  • DiAzK analog (e.g., Photo-L-Leucine)

  • Phosphate-buffered saline (PBS), ice-cold

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture and Labeling:

    • Culture mammalian cells to the desired confluency.

    • Wash the cells twice with PBS.

    • Replace the standard medium with the amino acid-deficient medium supplemented with the DiAzK analog (e.g., Photo-L-Leucine).

    • Incubate the cells for a period sufficient for protein turnover and incorporation of the analog (typically 12-24 hours).

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS to remove excess unincorporated DiAzK analog.

    • Place the culture dish on ice, uncovered.

    • Irradiate the cells with a 365 nm UV lamp for 5-15 minutes at a distance of 3-5 cm.[15] The optimal time and distance should be determined empirically.

  • Cell Lysis and Analysis:

    • Immediately after irradiation, lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

    • Harvest the cell lysate and clarify by centrifugation.

    • Analyze the crosslinked protein complexes by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vitro Photo-Crosslinking of Purified Proteins

This protocol describes the crosslinking of purified proteins using a heterobifunctional crosslinker containing a diazirine moiety and an amine-reactive NHS ester (e.g., Sulfo-SDA).[8]

Materials:

  • Purified protein(s) in a suitable buffer (e.g., PBS)

  • Heterobifunctional diazirine crosslinker (e.g., Sulfo-SDA)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (365 nm)

  • Reaction tubes

Procedure:

  • NHS Ester Reaction:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7-9).

    • Immediately before use, dissolve the diazirine crosslinker in an appropriate solvent (e.g., DMSO for SDA, water for Sulfo-SDA) and add it to the protein solution. A typical final concentration is 0.5-2 mM.[15]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[15]

  • UV Activation:

    • Transfer the reaction mixture to a UV-transparent vessel (e.g., a quartz cuvette or a shallow plate).

    • Place the vessel on ice and irradiate with a 365 nm UV lamp for 5-15 minutes.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Mandatory Visualizations

UV_Activation_Pathway DiAzK Diazirine-Lysine (DiAzK) Excited_DiAzK Excited State DiAzK->Excited_DiAzK Photoactivation UV_Light UV Light (330-370 nm) UV_Light->Excited_DiAzK N2 N2 (gas) Excited_DiAzK->N2 Elimination Carbene Carbene Intermediate Excited_DiAzK->Carbene Crosslinked_Complex Covalent Crosslinked Complex Carbene->Crosslinked_Complex Insertion Reaction Interacting_Protein Interacting Protein Interacting_Protein->Crosslinked_Complex

Caption: UV activation of DiAzK to form a reactive carbene for crosslinking.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis In_Vivo In Vivo: Metabolic labeling with DiAzK analog UV_Irradiation UV Irradiation (330-370 nm) In_Vivo->UV_Irradiation In_Vitro In Vitro: Incubate purified proteins with DiAzK crosslinker In_Vitro->UV_Irradiation Lysis Cell Lysis (for in vivo) UV_Irradiation->Lysis Purification Affinity Purification of Crosslinked Complexes UV_Irradiation->Purification for in vitro Lysis->Purification SDS_PAGE SDS-PAGE / Western Blot Purification->SDS_PAGE MS Mass Spectrometry Analysis Purification->MS

Caption: General experimental workflow for DiAzK photo-crosslinking.

References

Application Notes and Protocols for In Vitro Protein Interaction Studies Using DiAzKs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DiAzKs (Diazirine-Lysine analogues), a powerful class of photo-activatable crosslinkers, for the in vitro investigation of protein-protein interactions. This technology is instrumental in capturing both transient and stable protein complexes, providing critical insights for basic research and drug development.

Introduction to this compound in Protein Interaction Studies

This compound are synthetically modified lysine amino acids containing a diazirine ring.[1] This diazirine moiety is a compact, photo-activatable functional group.[1] Upon exposure to long-wave UV light (typically 350-365 nm), the diazirine ring is excited, leading to the release of nitrogen gas and the formation of a highly reactive carbene intermediate.[2] This carbene can then rapidly and non-specifically insert into neighboring chemical bonds, including those on interacting proteins, forming a stable covalent linkage.[2] This process effectively "traps" protein-protein interactions for subsequent analysis.

The primary advantage of using this compound over traditional chemical crosslinkers is the temporal control afforded by photo-activation. The crosslinking reaction is initiated only upon UV irradiation, allowing for precise control over the experimental conditions and timing. This is particularly valuable for studying dynamic or transient interactions.

Data Presentation: Quantitative Analysis of Crosslinking Efficiency

Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are powerful methods for analyzing protein-protein interactions captured by this compound. By comparing the abundance of "light" and "heavy" isotope-labeled peptides, researchers can distinguish specific interaction partners from non-specific background proteins.

Table 1: Representative SILAC Data for a this compound Pull-Down Experiment

Protein IDProtein NamePeptide CountH/L RatioInterpretation
P12345Bait Protein521.05Bait protein successfully pulled down.
Q67890Known Interactor188.21High-confidence interaction partner.
R24680Novel Interactor 196.95Potential novel interaction partner.
S13579Novel Interactor 255.12Potential novel interaction partner.
T97531Background Protein251.01Non-specific binder.
U86420Ribosomal Protein410.98Common background contaminant.

Note: This table is a representative example. Actual results will vary depending on the experimental system.

Experimental Protocols

In Vitro Reconstitution of Protein Complexes

A critical first step for many in vitro studies is the successful reconstitution of the protein complex of interest from individually purified components.[3][4][5][6]

Protocol:

  • Protein Expression and Purification: Express and purify the bait protein (containing the incorporated this compound) and potential prey proteins using standard molecular biology techniques.

  • Complex Formation:

    • Combine the purified bait and prey proteins in a suitable interaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Incubate the mixture under conditions that favor complex formation (e.g., 4°C for 1-2 hours with gentle agitation).

  • Verification of Complex Formation (Optional): Use techniques like size-exclusion chromatography or native gel electrophoresis to confirm the formation of the protein complex.

This compound Photo-Crosslinking

Materials:

  • Reconstituted protein complex containing this compound-labeled bait protein.

  • UV lamp with an emission wavelength of 350-365 nm.

  • Reaction tubes (e.g., microcentrifuge tubes).

Protocol:

  • Place the reaction mixture containing the reconstituted protein complex in a suitable vessel (e.g., a microcentrifuge tube or a well of a microplate).

  • Position the sample under the UV lamp. The distance between the lamp and the sample should be optimized for the specific lamp being used.

  • Irradiate the sample with UV light (350-365 nm) for a predetermined amount of time. The optimal irradiation time will need to be determined empirically but typically ranges from 1 to 15 minutes.[7]

  • After irradiation, the crosslinking reaction is complete.

Pull-Down of Crosslinked Complexes and Sample Preparation for Mass Spectrometry

Protocol:

  • Affinity Purification:

    • Add affinity beads (e.g., Strep-Tactin or Protein A/G beads, depending on the tag on the bait protein) to the crosslinked sample.

    • Incubate to allow binding of the bait protein and its crosslinked partners to the beads.

    • Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the crosslinked protein complexes from the affinity beads.

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands corresponding to the crosslinked complexes.

    • Perform in-gel digestion with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the crosslinked proteins.

Mandatory Visualizations

General Experimental Workflow

experimental_workflow cluster_preparation 1. Sample Preparation cluster_crosslinking 2. Crosslinking cluster_analysis 3. Analysis reconstitution In Vitro Reconstitution of Protein Complex with this compound-Bait uv_irradiation UV Irradiation (350-365 nm) reconstitution->uv_irradiation pull_down Affinity Pull-Down of Crosslinked Complexes uv_irradiation->pull_down sds_page SDS-PAGE Separation pull_down->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis and Interaction Identification mass_spec->data_analysis

Caption: General experimental workflow for in vitro protein interaction studies using this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[8][9][10] The interactions between the kinases in this pathway are often transient, making them ideal targets for this compound-based crosslinking studies.

mapk_pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects growth_factors Growth Factors mapkkk MAPKKK (e.g., Raf) growth_factors->mapkkk stress Stress stress->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk This compound can trap this interaction mapk MAPK (e.g., ERK) mapkk->mapk This compound can trap this interaction transcription_factors Transcription Factors mapk->transcription_factors cellular_response Cellular Response transcription_factors->cellular_response

Caption: Simplified MAPK signaling pathway highlighting potential this compound applications.

References

DiAzKs Protocol for Enhanced Study of Protein-RNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-RNA interactions is fundamental to understanding cellular processes and the development of novel therapeutics. The DiAzKs protocol offers a powerful method for covalently capturing these interactions through photo-crosslinking. This compound, a genetically encodable diazirine-containing unnatural amino acid, provides a significant advantage over conventional UV crosslinking methods. Upon photoactivation with long-wavelength UV light, this compound forms a highly reactive carbene intermediate that efficiently crosslinks with interacting RNA molecules at zero distance. This protocol details the application of this compound for studying protein-RNA interactions, using the well-characterized interaction between the Iron Regulatory Protein 1 (IRP1) and the Iron-Responsive Element (IRE) RNA as a model system.

A key advantage of the this compound system is its enhanced crosslinking efficiency, which is approximately sevenfold higher than that of traditional 254 nm UV crosslinking.[1][2][3] This increased efficiency allows for the study of low-abundance protein-RNA complexes and reduces the required UV dosage, thereby minimizing potential photodamage to the biological molecules.

Principle of the Method

The this compound protocol involves three main stages:

  • Site-Specific Incorporation of this compound: A target protein of interest is engineered to contain an amber stop codon (TAG) at a specific site where the this compound amino acid will be incorporated. This is achieved through site-directed mutagenesis. The modified gene is then expressed in a system containing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and incorporates this compound.

  • Photo-crosslinking: The purified protein containing this compound is incubated with its target RNA to allow complex formation. The sample is then irradiated with UV light at a wavelength that activates the diazirine group on this compound (typically ~350-365 nm), leading to the formation of a covalent bond with the interacting RNA.

  • Analysis of Crosslinked Complexes: The resulting covalent protein-RNA complexes are then analyzed using various techniques, such as SDS-PAGE, autoradiography, and mass spectrometry, to confirm the interaction and identify the specific sites of crosslinking.

Data Presentation

The use of this compound results in a significant improvement in crosslinking efficiency compared to other methods. The following table summarizes the quantitative advantages of the this compound protocol.

FeatureThis compound Photo-crosslinkingConventional 254 nm UV CrosslinkingReference
Crosslinking Efficiency ~7-fold higherBaseline[1][2][3]
Wavelength of Activation ~350-365 nm254 nm[4]
Specificity High (zero-distance crosslinker)Lower (can induce non-specific crosslinks)[4]
Potential for Photodamage Minimized due to longer wavelengthHigher potential for RNA and protein damage[3]

Experimental Protocols

Site-Directed Mutagenesis for this compound Incorporation

This protocol describes the introduction of an amber stop codon (TAG) into the gene of interest for subsequent incorporation of this compound. The human IRP1 gene is used as an example.

Materials:

  • Plasmid containing the wild-type IRP1 gene

  • Q5® Site-Directed Mutagenesis Kit (New England Biolabs) or similar

  • Custom-designed primers for mutagenesis (forward and reverse)

  • Nuclease-free water

  • DH5α competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design primers that introduce a TAG codon at the desired location within the IRP1 gene. For example, to introduce this compound at position 687 (Alanine), the primers would be designed to change the GCA codon to a TAG codon.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Volume
      5X Q5 Reaction Buffer 5 µL
      10 mM dNTPs 1 µL
      10 µM Forward Primer 1.25 µL
      10 µM Reverse Primer 1.25 µL
      Template DNA (10 ng/µL) 1 µL
      Q5 High-Fidelity DNA Polymerase 0.25 µL

      | Nuclease-free water | to 25 µL |

    • Perform PCR with the following cycling conditions:

      Step Temperature Time
      Initial Denaturation 98°C 30 seconds
      25 Cycles 98°C 10 seconds
      60-72°C (annealing) 30 seconds
      72°C (extension) 30 seconds/kb

      | Final Extension | 72°C | 2 minutes |

  • Kinase, Ligase, DpnI (KLD) Treatment:

    • Add 1 µL of KLD enzyme mix to the PCR product.

    • Incubate at room temperature for 5 minutes.

  • Transformation:

    • Transform 5 µL of the KLD-treated reaction into 50 µL of competent E. coli cells.

    • Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the presence of the TAG mutation by Sanger sequencing.

Expression and Purification of this compound-containing IRP1

This protocol describes the expression of the IRP1 mutant in the presence of this compound and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) co-transformed with the plasmid containing the IRP1-TAG mutant and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound incorporation.

  • LB medium with appropriate antibiotics

  • This compound (e.g., from MedChemExpress)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

Procedure:

  • Culture Growth:

    • Inoculate a starter culture of the co-transformed E. coli in LB medium with antibiotics and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression with 0.5 mM IPTG.

    • Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse by sonication.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer.

    • Elute the protein with elution buffer.

  • Verification:

    • Analyze the purified protein by SDS-PAGE and Coomassie staining.

    • Confirm the incorporation of this compound by mass spectrometry.

Photo-crosslinking of IRP1 and IRE RNA

This protocol describes the in vitro photo-crosslinking of the this compound-containing IRP1 with its target IRE RNA.

Materials:

  • Purified this compound-containing IRP1 protein

  • In vitro transcribed and radiolabeled IRE RNA (e.g., with ³²P)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl₂, 5% glycerol, 1 mM DTT)

  • UV crosslinking instrument (e.g., Stratalinker) or a high-intensity UV lamp with a 365 nm filter.

  • SDS-PAGE loading buffer

Procedure:

  • Binding Reaction:

    • Set up the binding reaction in a microcentrifuge tube on ice:

      Component Volume
      Binding Buffer (2X) 10 µL
      Purified IRP1 (e.g., 1 µM) 5 µL

      | Radiolabeled IRE RNA (e.g., 10 nM) | 5 µL |

    • Incubate at room temperature for 20 minutes to allow complex formation.

  • UV Irradiation:

    • Place the reaction tube on ice in the UV crosslinking instrument.

    • Irradiate with 365 nm UV light for a specified time (e.g., 1-5 minutes). The optimal time should be determined empirically.

  • RNase Treatment (Optional):

    • To digest unbound RNA, add RNase A/T1 to the reaction and incubate at 37°C for 15 minutes.

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the crosslinked protein-RNA complex by autoradiography. A band shift corresponding to the molecular weight of the protein plus the crosslinked RNA should be observed.

Visualizations

DiAzKs_Protocol_Workflow cluster_gene_engineering Gene Engineering cluster_protein_expression Protein Expression & Purification cluster_crosslinking_analysis Crosslinking & Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) verification1 Sequence Verification mutagenesis->verification1 transformation Co-transformation of Plasmids verification1->transformation expression Expression with this compound transformation->expression purification Affinity Purification expression->purification verification2 Mass Spectrometry Verification purification->verification2 binding Protein-RNA Binding verification2->binding crosslinking UV Photo-crosslinking (365 nm) binding->crosslinking analysis SDS-PAGE & Autoradiography crosslinking->analysis

Caption: Experimental workflow for the this compound photo-crosslinking protocol.

IRP1_IRE_Signaling_Pathway cluster_low_iron Low Iron Conditions cluster_high_iron High Iron Conditions IRP1_active IRP1 (Active) IRE_5UTR 5' UTR IRE IRP1_active->IRE_5UTR Binds IRE_3UTR 3' UTR IRE IRP1_active->IRE_3UTR Binds IRP1_inactive IRP1 (Inactive) + [4Fe-4S] cluster Ferritin_mRNA Ferritin mRNA IRE_5UTR->Ferritin_mRNA Inhibits Translation Ferritin_mRNA_trans Ferritin Translation TfR_mRNA Transferrin Receptor mRNA IRE_3UTR->TfR_mRNA Stabilizes mRNA TfR_mRNA_deg TfR mRNA Degradation IRP1_inactive->IRE_5UTR No Binding IRP1_inactive->IRE_3UTR No Binding Iron Fe Iron->IRP1_active Converts to Inactive

Caption: Simplified signaling pathway of IRP1-IRE interaction under different iron conditions.[5][6][7]

References

Revolutionizing Structural Proteomics: A Guide to Mass Spectrometry Analysis of DiAzKs Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate the architecture of protein complexes and map interaction interfaces. This document provides a detailed guide to the application of diazirine-based cross-linkers (DiAzKs) in conjunction with mass spectrometry for the analysis of crosslinked peptides, offering insights into protein structures and dynamics.

Introduction to this compound Cross-Linking

Diazirine-containing cross-linkers are photo-activatable reagents that offer significant advantages in XL-MS studies. These cross-linkers typically incorporate an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as lysine residues and protein N-termini), and a diazirine moiety.[1][2] Upon activation with UV light, the diazirine forms a highly reactive carbene intermediate that can non-specifically insert into C-H and N-H bonds of nearby amino acid residues.[1][3][4] This "zero-length" photo-cross-linking capability allows for the capture of transient and weak interactions with high temporal resolution.

Recent advancements have led to the development of MS-cleavable this compound cross-linkers, which further simplify data analysis by allowing for the separation of the cross-linked peptides during tandem mass spectrometry (MS/MS).[5][6]

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound crosslinked peptides involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion_enrichment Digestion & Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex Protein Complex of Interest Crosslinking NHS-Ester Reaction & UV Photo-activation Protein_Complex->Crosslinking This compound Cross-linker Reduction_Alkylation Reduction & Alkylation Crosslinking->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin, Lys-C) Reduction_Alkylation->Proteolytic_Digestion Enrichment Enrichment of Crosslinked Peptides (SEC or SCX) Proteolytic_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis (DDA or DIA) Enrichment->LC_MSMS Database_Searching Database Searching (e.g., xQuest, xiSEARCH) LC_MSMS->Database_Searching FDR_Validation FDR Calculation & Validation Database_Searching->FDR_Validation Structural_Modeling Structural Modeling & Visualization FDR_Validation->Structural_Modeling

Fig 1. Experimental workflow for this compound cross-linking mass spectrometry.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the analysis of this compound crosslinked peptides.

Protocol 1: Protein Cross-Linking with NHS-Diazirine Reagents
  • Protein Preparation: Prepare the purified protein complex in an amine-free buffer (e.g., HEPES or phosphate buffer) at a suitable concentration (typically 0.1-1 mg/mL).

  • NHS-Ester Reaction: Add the NHS-diazirine cross-linker to the protein solution at a molar excess (e.g., 20-50 fold). Incubate the reaction mixture at room temperature for 1-2 hours to allow for the reaction between the NHS ester and primary amines on the protein surface.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • UV Photo-activation: Irradiate the sample with UV light at a wavelength of approximately 355-365 nm.[3][7] The irradiation time and intensity should be optimized for the specific cross-linker and protein system. This can be performed using a UV lamp or a dedicated photo-cross-linking instrument.

  • Verification of Cross-linking: Verify the formation of cross-linked products by SDS-PAGE analysis. Cross-linked species will appear as higher molecular weight bands compared to the non-cross-linked protein.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked protein sample by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Subsequently, alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: Perform enzymatic digestion of the protein sample. A common approach is to use the Filter-Aided Sample Preparation (FASP) protocol.[5]

    • Add the reduced and alkylated sample to a filter unit (e.g., 30 kDa MWCO).

    • Wash the sample with urea buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Exchange the buffer with a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a protease, such as Lys-C and/or trypsin, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).[5]

    • Incubate overnight at 37°C.

    • Collect the digested peptides by centrifugation.

  • Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method.

Protocol 3: Enrichment of Crosslinked Peptides

Due to the low stoichiometry of cross-linking reactions, enrichment of cross-linked peptides is often necessary to improve their detection by mass spectrometry.[8]

  • Size Exclusion Chromatography (SEC): Fractionate the peptide mixture based on size. Cross-linked peptides, being larger than linear peptides, will elute in the earlier fractions.[8][9]

  • Strong Cation Exchange (SCX) Chromatography: Separate peptides based on their charge. Cross-linked peptides typically carry a higher positive charge than linear peptides at low pH and will therefore bind more strongly to the SCX resin.[8][9][10] Elute the peptides using a step-wise gradient of increasing salt concentration.

Mass Spectrometry Data Acquisition and Analysis

Data Acquisition

Analyze the enriched cross-linked peptide fractions by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[11]

  • LC Separation: Use a nano-flow HPLC system with a C18 column and a suitable gradient of increasing acetonitrile concentration to separate the peptides.

  • MS Analysis: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Both data-dependent acquisition (DDA) and data-independent acquisition (DIA) methods can be employed.[9][12] DIA has been shown to improve reproducibility and accuracy in quantitative cross-linking studies.[12]

Data Analysis Workflow

data_analysis_workflow Raw_Data Raw MS Data (.raw, .wiff) Peak_Picking Peak Picking & Precursor Identification Raw_Data->Peak_Picking Database_Search Database Search (e.g., xQuest, MeroX, xiSEARCH) Peak_Picking->Database_Search Scoring Scoring of Peptide-Spectrum Matches (PSMs) Database_Search->Scoring FDR_Control False Discovery Rate (FDR) Control (e.g., xiFDR) Scoring->FDR_Control Quantification Quantitative Analysis (for DIA) (e.g., Spectronaut) FDR_Control->Quantification Visualization Visualization & Structural Mapping (e.g., xiNET, PyMOL) FDR_Control->Visualization

Fig 2. Data analysis workflow for this compound cross-linked peptides.

Specialized software is required to identify the cross-linked peptide pairs from the complex MS/MS spectra. Popular search engines include:

  • xQuest/xProphet [11]

  • xiSEARCH [13]

  • Proteome Discoverer with XlinkX [8]

  • MeroX [14]

These programs search the MS data against a protein sequence database, considering all possible intra- and inter-peptide cross-links. The identified cross-linked spectra are then validated by calculating a false discovery rate (FDR), typically at the residue-pair level.[9]

Quantitative Data Presentation

Quantitative cross-linking mass spectrometry (QCLMS) can reveal changes in protein conformation and interactions under different conditions.[9][11] The relative abundance of a cross-linked peptide can be determined using label-free quantification (e.g., with DIA data) or isotopic labeling approaches. The results are typically presented in a table format for easy comparison.

Table 1: Example of Quantitative Cross-linking Data

Cross-link IDProtein 1Residue 1Protein 2Residue 2Fold Change (Condition B vs. A)p-value
XL-001Protein AK123Protein AK1501.20.045
XL-002Protein AK123Protein BK452.50.001
XL-003Protein BK78Protein BK920.80.150
XL-004Protein CK210Protein DK301-3.1<0.001

This table is a representative example and does not contain real data.

Signaling Pathway and Logical Relationship Visualization

This compound cross-linking can be instrumental in mapping signaling pathways by identifying interaction partners of key signaling proteins.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Adaptor Adaptor Protein Kinase1->Adaptor Phosphorylation Kinase2 Kinase 2 Adaptor->Kinase2 Recruitment (Cross-link identified) Effector Effector Protein Kinase2->Effector Phosphorylation Response Cellular Response Effector->Response

Fig 3. Hypothetical signaling pathway mapped using this compound XL-MS.

Conclusion

The analysis of this compound cross-linked peptides by mass spectrometry is a robust and versatile method for investigating protein structures and interactions. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to implement this powerful technique in their own studies. With ongoing developments in cross-linker chemistry, mass spectrometry instrumentation, and data analysis software, the future of XL-MS holds great promise for advancing our understanding of complex biological systems.

References

Synthesis of DiAzKs-Containing Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for biological research and drug development. Among these, diazirine-containing amino acids, such as DiAzKs (H-L-Photo-lysine), have emerged as invaluable probes for elucidating protein-protein and protein-nucleic acid interactions. This compound possesses a photo-activatable diazirine moiety that, upon exposure to UV light, forms a highly reactive carbene intermediate capable of forming covalent crosslinks with interacting molecules in close proximity.[1][2][3] This unique property allows for the "freezing" of transient interactions, enabling their identification and characterization.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing proteins, tailored for researchers, scientists, and professionals in drug development.

Principle of this compound Incorporation

The site-specific incorporation of this compound into a target protein is achieved through genetic code expansion, most commonly via amber stop codon suppression.[3][6][7] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl), which do not cross-react with the host's endogenous translational machinery.[7][8] The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired incorporation site.[6] When the orthogonal aaRS, tRNAPyl, and this compound are supplied to the expression system (either bacterial or mammalian cells), the aaRS charges the tRNAPyl with this compound. The ribosome then recognizes the TAG codon and, instead of terminating translation, incorporates this compound into the growing polypeptide chain.[6][9]

Applications in Research and Drug Development

The ability to introduce a photo-crosslinker at a specific site within a protein opens up a myriad of applications:

  • Mapping Protein-Protein Interactions: Identify direct and transient binding partners of a protein of interest within a cellular context.[1][10]

  • Investigating Protein-RNA Interactions: Elucidate the binding sites and interaction dynamics between proteins and RNA molecules.[2]

  • Structural Biology: Provide distance constraints for modeling protein complexes.[10]

  • Target Identification and Validation: Identify the cellular targets of small molecule drugs by incorporating this compound into a drug derivative.[11][12]

  • Development of Novel Therapeutics: Create protein conjugates with enhanced stability or novel functionalities.[10]

Quantitative Data Summary

The expression yield of proteins containing unnatural amino acids can vary depending on the specific amino acid, the expression system, and the protein of interest. The following table summarizes relative expression levels of eGFP with different lysine-based unnatural amino acids in E. coli.

Unnatural Amino AcidStructureRelative Expression Level of full-length eGFP (normalized to BCNK)
PrDiAzK Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine~4.5
This compound (S)-2-amino-6-((((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid~4.0
DiAzK (S)-2-amino-6-((((3-(3-methyl-3H-diazirin-3-yl)propyl)amino)carbonyl)amino)hexanoic acid~4.0
BCNK Nε-[(bicyclo[6.1.0]non-4-yn-9-yl)methoxycarbonyl]-L-lysine1.0

Data adapted from Hoffmann et al., Biochemistry 2018.[8]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol describes the expression and purification of a target protein containing this compound at a specific site using an amber stop codon suppression system in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired position and a His-tag.

  • Plasmid encoding the orthogonal PylRS/tRNAPyl pair (e.g., pEVOL-PylS).

  • This compound (H-L-Photo-lysine)

  • LB Broth and Agar

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography resin

  • Buffers for lysis, washing, and elution.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNAPyl plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors) and lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.

Protocol 2: In Vitro Photo-Crosslinking

This protocol outlines the procedure for UV-induced crosslinking of a purified this compound-containing protein to its interaction partners.

Materials:

  • Purified this compound-containing protein.

  • Potential interaction partner (protein, RNA, etc.).

  • Reaction buffer (e.g., PBS).

  • UV lamp (350-365 nm).

  • SDS-PAGE loading buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the purified this compound-containing protein and its potential interaction partner in the reaction buffer.

  • UV Irradiation: Place the open tube on ice and irradiate with a 350-365 nm UV lamp for 5-20 minutes. The optimal irradiation time should be determined empirically.[8][13]

  • Analysis: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and analyze the products by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be visible.

  • Further Analysis: The crosslinked complex can be further analyzed by Western blotting or excised from the gel for identification by mass spectrometry.

Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_application Application: Photo-Crosslinking pTarget Target Gene pTarget_mut Introduce TAG codon pTarget->pTarget_mut pEvol pEVOL-PylS Transformation Co-transform E. coli pEvol->Transformation pTarget_mut->Transformation Culture Culture Growth Transformation->Culture Induction Add this compound & IPTG Culture->Induction Expression Protein Synthesis Induction->Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purify Ni-NTA Purification Lysis->Purify Analysis SDS-PAGE & MS Purify->Analysis Mix Mix with Interactor Analysis->Mix UV UV Irradiation (365nm) Mix->UV XLink_Analysis Analyze Crosslinked Products UV->XLink_Analysis

Caption: Experimental workflow for this compound-containing protein synthesis and application.

genetic_code_expansion cluster_cellular_machinery Cellular Machinery cluster_orthogonal_system Orthogonal System cluster_product Product Ribosome Ribosome Protein Protein with this compound Ribosome->Protein translates mRNA mRNA with TAG codon mRNA->Ribosome template PylRS PylRS (Synthetase) tRNA_Pyl tRNA_Pyl PylRS->tRNA_Pyl charges tRNA_Pyl->Ribosome delivers this compound This compound This compound (UAA) This compound->PylRS

Caption: Principle of genetic code expansion for this compound incorporation.

References

Unveiling Molecular Interactions: Advanced Applications of Diazirine Photo-Cross-Linkers in Binding Partner Identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of diazirine-based photo-cross-linkers (DiAzKs) for the identification and characterization of molecular binding partners. This compound are powerful tools in chemical biology and drug discovery, enabling the covalent capture of transient and low-affinity interactions directly in complex biological systems. These notes detail the underlying principles, experimental workflows, and data analysis strategies, supplemented with specific protocols and visualizations to facilitate the successful implementation of this technology in your research.

Introduction to Diazirine-Based Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule or other biomolecule of interest.[1] This method utilizes a photo-reactive probe, an analog of the molecule of interest, which upon irradiation with UV light, forms a highly reactive intermediate that covalently cross-links to its binding target.[1] Diazirines are among the most effective and widely used photo-reactive groups due to their small size, which minimizes steric hindrance, and their ability to be activated by long-wavelength UV light (~350-365 nm), reducing potential damage to biological macromolecules.[2]

Upon photoactivation, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. This carbene can then readily insert into neighboring C-H or heteroatom-H bonds of the interacting protein, forming a stable covalent bond. This "zero-length" cross-linking event provides high-resolution information about the binding interface.

Designing a DiAzK Photo-Affinity Probe

The design of a successful DiAzK probe is critical for the success of a PAL experiment. A typical probe consists of three key components:

  • Recognition Moiety: This is the pharmacophore or binding element that directs the probe to the target of interest. Its structure should be based on the structure-activity relationship (SAR) of the parent molecule to ensure that the probe retains high affinity and specificity for the target.[1]

  • Diazirine Moiety: The photo-reactive cross-linking group. Both alkyl and aryl diazirines can be used, with alkyl diazirines generally being smaller and aryl diazirines offering different reactivity profiles.[3]

  • Reporter/Handle Moiety: This functional group enables the detection, enrichment, and identification of the cross-linked protein. Common handles include biotin for affinity purification and an alkyne or azide group for "click" chemistry-based ligation to a reporter tag (e.g., a fluorophore or biotin).[1]

G cluster_probe DiAzK Photo-Affinity Probe Recognition Moiety Recognition Moiety Binds to Target Protein Binds to Target Protein Recognition Moiety->Binds to Target Protein Diazirine Diazirine Forms Covalent Bond upon UV Activation Forms Covalent Bond upon UV Activation Diazirine->Forms Covalent Bond upon UV Activation Reporter/Handle Reporter/Handle Enables Detection and Purification Enables Detection and Purification Reporter/Handle->Enables Detection and Purification

Caption: Core components of a DiAzK photo-affinity probe.

Experimental Workflow for Binding Partner Identification

The identification of binding partners using DiAzK probes typically follows a multi-step workflow, from initial probe incubation to mass spectrometry-based identification of the cross-linked proteins.

G Incubation 1. Incubate DiAzK Probe with Biological Sample UV_Activation 2. UV Irradiation (~350-365 nm) Incubation->UV_Activation Crosslinking 3. Covalent Cross-linking to Binding Partner UV_Activation->Crosslinking Lysis 4. Cell Lysis and Protein Extraction Crosslinking->Lysis Click_Chemistry 5. Click Chemistry Reaction (if applicable) Lysis->Click_Chemistry Enrichment 6. Affinity Purification of Cross-linked Proteins Click_Chemistry->Enrichment Digestion 7. On-Bead or In-Gel Proteolytic Digestion Enrichment->Digestion MS_Analysis 8. LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis 9. Protein Identification and Quantification MS_Analysis->Data_Analysis

Caption: General experimental workflow for DiAzK-based target identification.

Detailed Experimental Protocols

Protocol 1: Photo-Affinity Labeling of Proteins in Cell Lysate

This protocol describes a general procedure for labeling target proteins in a complex protein mixture using a DiAzK probe.

Materials:

  • DiAzK photo-affinity probe (with alkyne handle)

  • Cell lysate (e.g., from cultured cells or tissue)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • UV lamp (365 nm)

  • Azide-biotin reporter tag

  • Click chemistry reaction components (e.g., copper(II) sulfate, THPTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT)

Procedure:

  • Lysate Preparation: Prepare cell lysate by standard methods, ensuring the inclusion of a protease inhibitor cocktail. Clarify the lysate by centrifugation.

  • Probe Incubation: Add the DiAzK probe to the cell lysate at a final concentration typically ranging from 1 to 10 µM. Incubate for 1 hour at 4°C with gentle rotation to allow for binding to the target protein.

  • Competition Control: As a negative control, pre-incubate a parallel sample of the lysate with a 50-100 fold excess of the parent compound (without the diazirine and reporter handle) for 30 minutes before adding the DiAzK probe. This will demonstrate the specificity of the probe binding.

  • UV Irradiation: Transfer the samples to a suitable container (e.g., a 24-well plate) and place them on ice. Irradiate the samples with a 365 nm UV lamp for 1-5 minutes. The optimal irradiation time should be determined empirically.[1]

  • Click Chemistry: To the irradiated lysate, add the azide-biotin reporter tag, copper(II) sulfate, THPTA, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature.

  • Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated, cross-linked proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in elution buffer.

  • Downstream Analysis: The eluted proteins can be resolved by SDS-PAGE and visualized by Western blotting or silver staining. For protein identification, the eluted proteins are subjected to in-solution or in-gel digestion followed by LC-MS/MS analysis.

Protocol 2: Quantitative Mass Spectrometry Data Analysis

This protocol outlines a general workflow for analyzing the data from a DiAzK pull-down experiment using a label-free quantitative proteomics approach.

Software:

  • Mass spectrometry data analysis software (e.g., MaxQuant, Spectronaut, DIA-NN)

  • Statistical analysis software (e.g., Perseus, R)

Procedure:

  • Database Searching: Process the raw mass spectrometry data using a suitable software package. Search the data against a relevant protein database (e.g., UniProt human proteome).

  • Protein Identification and Quantification: Identify peptides and proteins and obtain their quantitative values (e.g., label-free quantification (LFQ) intensities or iBAQ values).

  • Data Filtering: Filter the data to remove potential contaminants and reverse hits.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly enriched in the DiAzK probe-treated sample compared to the control samples (e.g., no probe, competitor-treated).

  • Data Visualization: Visualize the results using volcano plots and heatmaps to highlight the specifically enriched proteins.

Quantitative Data Presentation

The results of a quantitative proteomics experiment following a DiAzK pull-down should be presented in a clear and structured manner to facilitate interpretation.

Table 1: Example of Quantitative Proteomics Data from a DiAzK Pull-down Experiment

Protein AccessionGene NameProtein DescriptionLog2 Fold Change (Probe/Control)-log10(p-value)
P07737EGFREpidermal growth factor receptor4.25.8
P00533SRCProto-oncogene tyrosine-protein kinase Src3.85.2
Q13485PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha3.54.9
P60709ACTBActin, cytoplasmic 10.20.1
P02768ALBSerum albumin-0.10.05

Note: This is example data and does not represent a specific experiment.

Application Example: Elucidation of a Signaling Pathway

DiAzK-based chemical proteomics can be instrumental in mapping protein-protein interactions within a signaling pathway. For instance, a DiAzK probe based on a known kinase inhibitor can be used to identify not only the target kinase but also its interacting partners, such as substrates and regulatory proteins.

G cluster_pathway Kinase Signaling Pathway Elucidation DiAzK_Inhibitor DiAzK-Kinase Inhibitor Probe Target_Kinase Target Kinase DiAzK_Inhibitor->Target_Kinase Binds and Cross-links Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Downstream_Signaling Downstream Signaling Substrate->Downstream_Signaling Regulatory_Protein Regulatory Protein Regulatory_Protein->Target_Kinase Regulates

Caption: Using a DiAzK probe to map interactions in a kinase signaling pathway.

By identifying the proteins that are specifically pulled down with the DiAzK-inhibitor probe, researchers can build a more comprehensive picture of the signaling network surrounding the target kinase.

Conclusion

Diazirine-based photo-cross-linkers are invaluable tools for the identification of direct binding partners of small molecules and other biological ligands. The combination of DiAzK chemistry with modern proteomics techniques provides a powerful platform for target deconvolution, drug discovery, and the elucidation of complex biological pathways. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers looking to implement this technology. Careful experimental design, including the use of appropriate controls, is paramount for obtaining reliable and insightful results.

References

Application Notes and Protocols for Affinity Purification of DiAzKs Crosslinked Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of protein-protein interactions (PPIs) is crucial for understanding cellular processes and for the development of novel therapeutics. Many biologically significant interactions are transient and have low affinity, making them challenging to study using traditional methods like co-immunoprecipitation. Photo-affinity crosslinking, coupled with mass spectrometry, has emerged as a powerful tool to capture these fleeting interactions in a cellular context.

This application note provides a detailed protocol for the affinity purification of protein complexes crosslinked using the photo-activatable, bifunctional amino acid, DiAzKs (H-L-Photo-lysine). This compound contains a diazirine ring for UV-induced covalent crosslinking and a terminal alkyne handle for bioorthogonal "click" chemistry.[1][2] This allows for the covalent capture of interacting proteins, followed by the specific attachment of an affinity tag, such as biotin, for efficient enrichment and subsequent identification by mass spectrometry.[3][4]

Principle of the Method

The workflow involves three main stages:

  • Incorporation of this compound: The noncanonical amino acid this compound is incorporated into a protein of interest (the "bait") through genetic code expansion.[1][2]

  • Photo-crosslinking: Upon exposure to UV light, the diazirine group on this compound forms a highly reactive carbene intermediate that covalently crosslinks with interacting "prey" proteins in close proximity.[5][6][7]

  • Affinity Purification via Click Chemistry: The alkyne handle on the crosslinked this compound residue is then "clicked" to an azide-modified affinity tag, most commonly biotin-azide.[3][8] The resulting biotinylated protein complexes are then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the enriched complexes are eluted and identified by mass spectrometry.

Experimental Workflow Diagram

experimental_workflow cluster_incorporation Step 1: this compound Incorporation cluster_crosslinking Step 2: Photo-Crosslinking cluster_click_biotinylation Step 3: Biotinylation cluster_purification Step 4: Affinity Purification cluster_analysis Step 5: Analysis incorp Genetic incorporation of this compound into bait protein in live cells uv UV Irradiation (365 nm) to induce crosslinking incorp->uv lysis Cell Lysis uv->lysis click Click Chemistry Reaction (Biotin-Azide) lysis->click enrich Enrichment on Streptavidin Beads click->enrich wash Wash Steps enrich->wash elute Elution wash->elute ms LC-MS/MS Analysis elute->ms data Data Analysis and Protein Identification ms->data

Caption: Overall workflow for identifying protein-protein interactions using this compound.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest (POI) in Mammalian Cells

This protocol is adapted from methodologies for genetic code expansion.[9][10]

Materials:

  • Mammalian expression vector for the POI with a C-terminal affinity tag (e.g., HA or FLAG) and an in-frame amber stop codon (TAG) at the desired crosslinking site.

  • Plasmid encoding the appropriate aminoacyl-tRNA synthetase/tRNA pair for this compound incorporation.

  • HEK293T cells (or other suitable cell line).

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (commercially available).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer for Western blot analysis (e.g., RIPA buffer).

  • Primary antibody against the affinity tag (e.g., anti-HA).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.

    • Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Supplementation:

    • Immediately after transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and the desired concentration of this compound (typically 100-500 µM).

    • Culture the cells for 48-72 hours to allow for protein expression and this compound incorporation.

  • Verification of Incorporation (Western Blot):

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Perform SDS-PAGE and Western blot analysis using an antibody against the affinity tag to confirm the expression of the full-length POI, which indicates successful this compound incorporation. A control without this compound should show no or significantly reduced full-length protein.

Protocol 2: In Vivo Photo-Crosslinking and Cell Lysis

Materials:

  • Cells from Protocol 1 expressing the this compound-containing POI.

  • Ice-cold PBS.

  • UV lamp (365 nm). A long-wave UV bench lamp is suitable.

  • Ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS, supplemented with protease inhibitors).

Procedure:

  • Cell Preparation:

    • Remove the culture medium and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

  • UV Irradiation:

    • Place the culture plate on ice.

    • Irradiate the cells with 365 nm UV light for 5-15 minutes.[11] The optimal irradiation time should be determined empirically. Keep the UV source at a consistent distance from the cells.

  • Cell Lysis:

    • Immediately after irradiation, add ice-cold lysis buffer to the plate.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the protein extract containing the crosslinked complexes.

Protocol 3: Click Chemistry Biotinylation

This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][8]

Materials:

  • Protein extract from Protocol 2.

  • Biotin-Azide (e.g., PEG4-Biotin-Azide).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, 50 mM).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) solution (50 mM).

Procedure:

  • Prepare the Click Chemistry Reaction Mix:

    • In a microcentrifuge tube, combine the following in order:

      • Protein extract (e.g., 1 mg of total protein).

      • Biotin-Azide to a final concentration of 100 µM.

      • TCEP to a final concentration of 1 mM.

      • TBTA to a final concentration of 100 µM.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add CuSO₄ to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-2 hours on a rotator.

  • Stop the Reaction:

    • The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper ions.

Protocol 4: Affinity Purification of Biotinylated Complexes

This protocol uses streptavidin magnetic beads for efficient capture.

Materials:

  • Biotinylated lysate from Protocol 3.

  • Streptavidin-coated magnetic beads.

  • Wash Buffer 1 (e.g., 2% SDS in PBS).

  • Wash Buffer 2 (e.g., 1% SDS, 1% Triton X-100, 500 mM NaCl in PBS).

  • Wash Buffer 3 (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT). Alternatively, for mass spectrometry, on-bead digestion can be performed.

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in their storage buffer.

    • Transfer the required amount of bead slurry to a new tube.

    • Wash the beads three times with lysis buffer.

  • Binding:

    • Add the biotinylated lysate to the washed beads.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Place the tube on a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins:

      • Two washes with Wash Buffer 1.

      • Two washes with Wash Buffer 2.

      • Three washes with Wash Buffer 3.

    • Resuspend the beads in the respective wash buffer and incubate for 5 minutes at room temperature for each wash.

  • Elution:

    • After the final wash, add Elution Buffer to the beads.

    • Boil the sample at 95°C for 10 minutes.

    • Place the tube on the magnetic stand and collect the supernatant containing the eluted protein complexes.

Protocol 5: Sample Preparation for Mass Spectrometry

The eluted proteins are prepared for LC-MS/MS analysis. On-bead digestion is a common alternative to elution.

Procedure (for in-solution digestion):

  • Protein Precipitation:

    • Precipitate the eluted proteins using a method like acetone or TCA precipitation to remove detergents.

  • Reduction and Alkylation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl).

    • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.

    • Alkylate cysteine residues with iodoacetamide (55 mM) for 20 minutes in the dark.

  • Digestion:

    • Dilute the urea to <2 M with 50 mM Tris-HCl.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides, dry them in a vacuum concentrator, and resuspend in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Quantitative data from this compound crosslinking experiments can be summarized to evaluate the efficiency of each step.

Table 1: Representative Protein Yields at Different Stages of Purification

Purification StepStarting Protein (mg)Eluted Protein (µg)Yield (%)
Experiment 1 5.015.20.30
Experiment 2 5.012.80.26
Control (No UV) 5.01.50.03
Control (No this compound) 5.00.90.02

Note: These are example values and will vary significantly based on the protein of interest, its expression level, and the abundance of its interactors.

Table 2: Summary of Mass Spectrometry Identification

SampleTotal Proteins IdentifiedBait Protein PeptidesSpecific Interactors Identified
This compound + UV 3502515
This compound - UV 150221
No this compound + UV 12000

Note: Specific interactors are defined as proteins significantly enriched in the "+UV" sample compared to controls, as determined by quantitative proteomics (e.g., label-free quantification or SILAC).[10][12]

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: this compound Photo-Crosslinking Mechanism

crosslinking_mechanism This compound This compound-Protein (Diazirine) Carbene Carbene Intermediate (Highly Reactive) This compound->Carbene hv -N₂ UV UV Light (365 nm) CrosslinkedComplex Covalently Crosslinked Protein Complex Carbene->CrosslinkedComplex InteractingProtein Interacting Protein InteractingProtein->CrosslinkedComplex

Caption: Activation of this compound by UV light to form a reactive carbene for crosslinking.

Diagram 2: Logic for Identifying Specific Interactors

logic_diagram cluster_exp Experimental Condition cluster_ctrl Control Conditions exp This compound incorporated + UV irradiation exp_proteins Proteins Identified in Experiment exp->exp_proteins ctrl1 This compound incorporated - UV irradiation ctrl_proteins Proteins Identified in Controls (Background) ctrl1->ctrl_proteins ctrl2 No this compound + UV irradiation ctrl2->ctrl_proteins analysis Quantitative Comparison (e.g., LFQ Intensity) exp_proteins->analysis ctrl_proteins->analysis specific_interactors High-Confidence Specific Interactors analysis->specific_interactors

Caption: Control-based strategy to distinguish specific interactors from background.

Conclusion

The this compound-based photo-crosslinking and affinity purification workflow provides a robust method for capturing and identifying both stable and transient protein-protein interactions within a cellular environment. The combination of site-specific incorporation, efficient UV crosslinking, and highly selective bioorthogonal ligation to an affinity tag enables the enrichment of protein complexes with high specificity, paving the way for detailed characterization of protein interaction networks. Careful experimental design, including appropriate controls, is paramount for the successful identification of bona fide interactors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DiAzKs Photo-Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiAzKs (diazirine-containing lysine) photo-crosslinking experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your UV exposure times and achieve successful crosslinking results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound?

The optimal wavelength for activating the diazirine group in this compound is approximately 345-365 nm.[1][2][3] It is crucial to use a UV lamp that emits light in this long-wave UV range. Avoid using lamps that emit at 254 nm, as this shorter wavelength can cause damage to proteins and nucleic acids.[1]

Q2: How does the UV lamp's power (wattage) affect the exposure time?

Higher wattage lamps are more effective and require shorter exposure times to achieve efficient crosslinking.[1] Conversely, lower-wattage lamps, such as handheld ones, will necessitate longer exposure times and may result in lower crosslinking efficiencies.[1][2]

Q3: What is a typical UV exposure time for this compound crosslinking?

The optimal exposure time can vary significantly depending on the experimental setup. For high-power lamps (e.g., 1000W), irradiation times can be as short as one minute or less.[2] For lower-power lamps (e.g., 6-15W), exposure times may range from 5 to 15 minutes.[1][4] It is always recommended to perform a time-course experiment to determine the optimal exposure time for your specific conditions.[2]

Q4: How does the distance from the UV lamp to the sample affect crosslinking?

The efficiency of UV irradiation decreases with increased distance from the light source.[1] For lower-powered lamps (e.g., 15W), a distance of 3-5 cm from the sample is recommended. For very low-power handheld lamps, the distance should be as close as 1 cm. For high-power lamps (>150W), a greater distance of around 20 cm is advisable to prevent sample heating.[1]

Q5: Can this compound be activated by visible light?

While diazirines are primarily activated by UV light, some studies have explored their activation with visible light, which could reduce photodamage to cells.[5] However, the most common and well-established method for this compound activation remains UV irradiation at 345-365 nm.

Troubleshooting Guide

This section addresses common issues encountered during this compound photo-crosslinking experiments.

Problem: Minimal or No Crosslinking Observed

Possible Cause Solution
Incorrect UV Wavelength Ensure your UV lamp emits light in the 320-370 nm range.[1] Lamps emitting at 254 nm are not suitable for diazirine activation and can damage your sample.[1]
Insufficient UV Exposure Time Increase the duration of UV irradiation. Perform a time-course experiment (e.g., 1, 2, 5, 10, 15 minutes) to find the optimal exposure time for your specific lamp and setup.[2]
UV Light Source is Too Far from the Sample Decrease the distance between the UV lamp and your sample. Refer to the distance recommendations based on your lamp's wattage.[1]
Low Power UV Source Use a higher wattage UV lamp if possible. Hand-held lamps with low wattage may not provide sufficient energy for efficient crosslinking.[1]
UV Light is Blocked Perform the irradiation in a shallow, uncovered reaction vessel to maximize exposure. Ensure there are no filters or lids impeding the UV light.[1]
Presence of Thiol-Containing Reducing Agents Avoid using reagents like DTT or 2-mercaptoethanol in your buffers before and during photoactivation, as they can reduce the azide group and prevent crosslinking.[3]
Inefficient Incorporation of this compound Verify the incorporation of this compound into your protein of interest using mass spectrometry or other analytical techniques.

Problem: High Background or Non-Specific Crosslinking

Possible Cause Solution
Excessive UV Exposure Reduce the UV irradiation time. Over-exposure can lead to the formation of non-specific crosslinks.[6]
Sample Overheating If using a high-power UV source, ensure the sample is kept cool during irradiation by placing it on ice.[3][6]
Non-Specific Binding of the Photo-Affinity Probe Include a competition experiment by pre-incubating your sample with an excess of a photo-stable competitor compound to distinguish specific from non-specific crosslinking.[2]

Experimental Protocols & Data

Optimizing UV Exposure Time: A General Protocol

This protocol outlines a general workflow for determining the optimal UV exposure time for your this compound experiment.

G cluster_prep Sample Preparation cluster_uv UV Irradiation Time Course cluster_analysis Analysis cluster_optimization Optimization prep_protein Prepare this compound-containing protein and binding partner prep_controls Prepare control samples (no this compound, no UV) prep_protein->prep_controls uv_setup Set up UV lamp at a fixed distance prep_controls->uv_setup irradiate Irradiate aliquots at different time points (e.g., 0, 1, 2, 5, 10, 15 min) uv_setup->irradiate sds_page Analyze samples by SDS-PAGE irradiate->sds_page wb_ms Visualize crosslinked products by Western Blot or Mass Spectrometry sds_page->wb_ms determine_optimal Determine the shortest exposure time with the highest crosslinking yield wb_ms->determine_optimal

Workflow for UV exposure time optimization.
Quantitative Data on UV Crosslinking Conditions

The following table summarizes various UV crosslinking conditions reported in the literature. This data can serve as a starting point for designing your experiments.

UV Light SourcePowerWavelength (nm)DistanceExposure TimeReference
Mercury/Xenon Lamp1 kW>345 (with filter)Not specified~1-8 minutes[7]
Stratalinker 24005 x 15 W3653-5 cm5-15 minutes[1]
Mercury Vapor Lamp200 W300-360 (with filter)20 cmNot specified[1]
Hand-held Lamp8 W3651 cm5-15 minutes[1]
Hg(Xe) Lamp1000 W~350 (with filter)~6 cm≤ 1 minute[2]
Long Wavelength UV Lamp100 W~365Not specified~5-10 minutes[2]
UVP Crosslinker CL-3000LNot specified365Not specified30 minutes[6]
Low-intensity UV-lamp6 W365Not specifiedNot specified[4]
UV LED LampNot specified365Not specified< 10 seconds[8]
Signaling Pathway of this compound Photoactivation

The following diagram illustrates the photoactivation pathway of a diazirine-containing compound. Upon UV irradiation, the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate, which then non-specifically inserts into neighboring chemical bonds to form a covalent crosslink.

G This compound Diazirine Moiety Carbene Reactive Carbene Intermediate This compound->Carbene Photoactivation UV_light UV Light (345-365 nm) N2 Nitrogen Gas (N₂) Carbene->N2 releases Crosslink Covalent Crosslink Carbene->Crosslink inserts into Target Binding Partner Target->Crosslink

Photoactivation of diazirine for crosslinking.

References

How to reduce non-specific crosslinking with DiAzKs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving DiAzK photo-crosslinkers, with a focus on reducing non-specific crosslinking.

Frequently Asked Questions (FAQs)

Q1: What are DiAzKs and how do they work?

This compound are photo-crosslinkers containing a diazirine functional group.[1] Upon exposure to UV light, typically around 350-370 nm, the diazirine ring is activated, releasing nitrogen gas and forming a highly reactive carbene intermediate.[2][3] This carbene can then covalently bond with nearby molecules, including proteins and nucleic acids, allowing for the capture of interaction partners.[2][4]

Q2: What causes non-specific crosslinking in DiAzK experiments?

Non-specific crosslinking can arise from several factors:

  • Hydrophobic and electrostatic interactions: The DiAzK probe or the target molecule itself may non-specifically associate with other molecules in the experimental system.[5]

  • High probe concentration: Using an excessive concentration of the DiAzK probe can lead to random, proximity-based crosslinking with abundant, non-interacting partners.

  • Prolonged UV exposure: Excessive UV irradiation can generate radicals and other reactive species, leading to non-specific background signal.[6]

  • Insufficient blocking: Failure to adequately block non-specific binding sites on surfaces (e.g., beads, plates) or in complex biological samples can result in high background.[7][8]

Q3: What are the essential controls for a DiAzK crosslinking experiment?

To ensure the specificity of your crosslinking results, it is crucial to include the following controls:

  • No UV irradiation control: This sample is treated with the DiAzK probe but not exposed to UV light. It helps to identify proteins that bind non-covalently to the probe or the affinity resin.[8]

  • Competition control: The sample is pre-incubated with an excess of a non-photoreactive competitor molecule that binds to the same target as the DiAzK probe. A significant reduction in the crosslinking signal in the presence of the competitor indicates specific binding. A 10-100-fold molar excess of the competitor is typically used.[8]

  • No probe control: This sample is subjected to the entire experimental procedure, including UV irradiation, but without the addition of the DiAzK probe. This control helps to identify proteins that bind non-specifically to the affinity matrix.

Troubleshooting Guide: Reducing Non-Specific Crosslinking

This guide provides a systematic approach to troubleshooting and minimizing non-specific crosslinking in your DiAzK experiments.

Problem: High background or multiple non-specific bands on a gel/blot.

Solution 1: Optimize Blocking Conditions

Blocking agents are used to saturate non-specific binding sites, thereby reducing background noise.[7][8] The choice and concentration of the blocking agent are critical.

  • Common Blocking Agents:

    • Bovine Serum Albumin (BSA): A widely used protein blocking agent.

    • Normal Serum: Serum from the same species as the secondary antibody (if used) can be very effective.

    • Non-fat Dry Milk: A cost-effective option, but be cautious as it may contain phosphoproteins and biotin that can interfere with certain assays.[2]

  • Recommended Concentrations:

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)Can be included in wash buffers. Shields against charged surface interactions and non-specific protein interactions.[7][9][10]
Normal Serum5-10% (v/v)Use serum from the species in which the secondary antibody was raised to avoid cross-reactivity.[2]
Non-fat Dry Milk1-5% (w/v)Cost-effective, but may not be suitable for all applications due to potential contaminants.[9]
  • Experimental Protocol: Optimizing Blocking

    • Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 1%, 3%, 5%) or normal serum (e.g., 5%, 10%).

    • Divide your sample into aliquots and incubate each with a different blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

    • Proceed with your standard DiAzK crosslinking and pull-down protocol.

    • Analyze the results by SDS-PAGE and Western blot to determine the blocking condition that yields the lowest background signal without significantly affecting the specific interaction.

Solution 2: Optimize DiAzK Probe Concentration

The concentration of the DiAzK probe should be carefully titrated to find the optimal balance between efficient crosslinking of the specific target and minimizing non-specific interactions.

  • General Recommendations:

    • Start with a concentration range of 0.1-10 µM for photo-affinity probes.[8]

    • For NHS-ester diazirines, a 10-fold molar excess over the protein is recommended for protein concentrations ≥ 5 mg/ml, and a 20- to 50-fold molar excess for concentrations < 5 mg/ml.[11]

  • Experimental Protocol: Probe Concentration Titration

    • Prepare a serial dilution of your DiAzK probe (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

    • Incubate your target sample with each concentration of the probe.

    • Perform UV crosslinking and subsequent analysis.

    • Identify the lowest concentration that provides a robust specific signal with minimal background.

Solution 3: Optimize UV Irradiation Time

The duration of UV exposure is a critical parameter that needs to be optimized for each experimental setup. Insufficient irradiation will result in low crosslinking efficiency, while excessive exposure can lead to sample damage and increased non-specific binding.[6]

  • Key Considerations:

    • The optimal wavelength for diazirine photoactivation is around 350-370 nm.[2]

    • UV lamps with an output of >8 W are recommended.[11]

    • The distance between the UV lamp and the sample should be minimized (typically 1-5 cm).[12]

    • Irradiation times can range from 1 to 15 minutes.[12]

  • Experimental Protocol: UV Irradiation Time Course

    • Prepare multiple identical samples with your optimized DiAzK probe concentration.

    • Expose the samples to UV light for varying durations (e.g., 1 min, 5 min, 10 min, 15 min).

    • Analyze the crosslinking efficiency and background levels for each time point.

    • Select the shortest irradiation time that yields sufficient specific crosslinking.

Solution 4: Incorporate a Competition Assay

A competition assay is a powerful method to differentiate between specific and non-specific interactions. By pre-incubating the sample with an excess of a non-photoreactive competitor, you can saturate the specific binding sites and prevent the DiAzK probe from binding.

  • Experimental Protocol: Competition Assay

    • Prepare two sets of samples.

    • To the "competition" sample, add a 10- to 100-fold molar excess of a non-photoreactive competitor molecule and incubate for a sufficient time to allow for binding.[8]

    • To the "no competitor" sample, add an equal volume of vehicle (e.g., DMSO).

    • Add the DiAzK probe to both samples and proceed with the UV crosslinking protocol.

    • A significant reduction in the signal of your protein of interest in the "competition" sample confirms specific binding.

Visualizing Experimental Workflows and Mechanisms

Diagram 1: General Workflow for DiAzK Photo-Crosslinking

DiAzK_Workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_analysis Analysis A Prepare Cell Lysate/ Purified Protein B Add DiAzK Probe A->B C Incubate B->C D UV Irradiation (350-370 nm) C->D Binding E Affinity Purification/ Pull-down D->E F SDS-PAGE E->F G Western Blot/ Mass Spectrometry F->G

A generalized workflow for identifying protein interactions using DiAzK photo-crosslinking.

Diagram 2: Mechanism of DiAzK Photoactivation

DiAzK_Mechanism cluster_0 Diazirine cluster_1 UV Light (350-370 nm) cluster_2 Carbene Intermediate cluster_3 Nitrogen Gas cluster_4 Crosslinking Diazirine R N=N UV hv Carbene R : UV->Carbene Activation N2 N₂ Crosslink Covalent Bond Formation Carbene->Crosslink Reaction with neighboring molecule

Photoactivation of a diazirine-containing probe to a reactive carbene for crosslinking.

References

Technical Support Center: DiAzKs Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating the photo-crosslinking unnatural amino acid DiAzKs (diazerine-lysine) into proteins in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein expression?

A1: this compound is a non-canonical amino acid that contains a diazirine ring. This functional group is photoreactive, meaning it can be activated by UV light to form a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, making this compound a powerful tool for photo-crosslinking studies to identify protein-protein or protein-RNA interactions in vitro and in living cells.[1][2][3]

Q2: What is the general principle of incorporating this compound into a protein in E. coli?

A2: this compound is incorporated into a target protein at a specific site using a technique called amber codon suppression.[4][5][6] This method involves:

  • An orthogonal translation system: This consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be specific for this compound and not interact with the host cell's native translational machinery. A commonly used system for lysine derivatives like this compound is derived from the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina mazei.[1][3][7]

  • Amber stop codon (UAG): The gene encoding the protein of interest is mutated to have a UAG (amber) stop codon at the desired incorporation site.

  • Expression: When the protein is expressed in E. coli containing the orthogonal system and supplemented with this compound in the growth medium, the engineered tRNA recognizes the UAG codon and incorporates this compound, allowing for the synthesis of a full-length protein containing the unnatural amino acid.[4][6]

Q3: What are the most common issues encountered during this compound incorporation?

A3: The most frequently reported problems are:

  • Low yield of the this compound-containing protein.

  • Cellular toxicity, leading to poor cell growth or lysis after induction.

  • Insolubility of the expressed protein (formation of inclusion bodies).

  • Inefficient incorporation of this compound, resulting in truncated protein products.

Troubleshooting Guide

Issue 1: Low Yield of this compound-Containing Protein

Low protein yield is a prevalent challenge in unnatural amino acid incorporation.[8] The following table summarizes potential causes and recommended solutions:

Potential Cause Recommended Solution & Optimization
Suboptimal this compound Concentration Titrate this compound concentration in the growth medium. A common starting concentration is 1 mM.[1] However, the optimal concentration can vary depending on the protein and expression system.
Inefficient Amber Suppression The orthogonal tRNAPylCUA may be outcompeted by Release Factor 1 (RF1), which also recognizes the UAG codon and terminates translation.[6] Consider using an E. coli strain with a deleted or down-regulated RF1 gene.
Suboptimal Induction Conditions Optimize the inducer (e.g., IPTG) concentration and the post-induction temperature and time. Lowering the induction temperature to 15-25°C and extending the induction time can sometimes improve protein yield and solubility.[9][10]
Poor Expression Vector Ensure your expression vector has a strong promoter (e.g., T7) and an efficient ribosome binding site.[9] The copy number of the plasmid can also influence expression levels.[11]
Codon Bias The presence of rare codons in the gene of interest can hinder translation. Consider codon optimization of your gene for E. coli expression.[10][12]
Issue 2: Cellular Toxicity and Poor Cell Growth

The introduction of a non-canonical amino acid and the overexpression of foreign proteins can induce metabolic stress in E. coli.[13]

Potential Cause Recommended Solution & Optimization
Inherent Toxicity of this compound While specific toxicity data for this compound is limited, diazirine-containing compounds can be reactive.[14][15] Lower the concentration of this compound in the medium or reduce the induction temperature to slow down metabolic processes.
Metabolic Burden Overexpression of the target protein and the orthogonal translation system components can strain cellular resources.[13] Use a lower inducer concentration for a "softer" induction. Ensure the growth medium is rich and supplemented with necessary nutrients.
Leaky Expression Basal expression of a toxic protein before induction can inhibit cell growth. Use an expression system with tight regulation, such as those with a pLysS plasmid or the BL21-AI strain, which allows for arabinose-inducible T7 RNA polymerase expression.
Issue 3: Protein Insolubility and Inclusion Body Formation

Rapid, high-level expression of proteins in E. coli often leads to misfolding and aggregation into insoluble inclusion bodies.[11]

Potential Cause Recommended Solution & Optimization
High Expression Rate Lower the induction temperature (e.g., 15-25°C) to slow down the rate of protein synthesis, allowing more time for proper folding.[10]
Suboptimal Lysis Buffer Ensure the lysis buffer composition is optimized for your protein's solubility.
Disulfide Bond Formation If your protein contains disulfide bonds, consider expressing it in the periplasm, which provides a more oxidizing environment conducive to their formation.[10][11]
Solubility-Enhancing Tags Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein.[12]

Quantitative Data Summary

The following table presents a comparison of the relative expression yields of eGFP with an amber codon at position 39, incorporating this compound and other non-canonical amino acids. This data is adapted from a study by Els-Heindl et al. (2018).[1]

Non-Canonical Amino AcidStructureRelative eGFP Yield (Normalized to BCNK)
PrDiAzK Propargyl-diazirine-lysine~1.5
This compound Diazirine-lysine~1.5
DiAzK Diazirine-lysine (longer linker)~1.5
BCNK Bicyclononyne-lysine1.0

Note: The study found that a 1 mM concentration of the non-canonical amino acid was optimal for eGFP expression.[1]

Experimental Protocols

Protocol: General Workflow for this compound Incorporation in E. coli

This protocol outlines the key steps for expressing a protein with this compound using an amber suppression-based system.

1. Transformation:

  • Co-transform your expression plasmid (containing the gene of interest with a UAG codon at the desired position) and the plasmid encoding the orthogonal PylRS/tRNAPyl pair into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformation mix on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5-10 mL of LB medium containing the required antibiotics.

  • Incubate overnight at 37°C with shaking.

3. Expression Culture:

  • Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

4. Induction:

  • Add this compound to the culture to a final concentration of 1 mM (or your optimized concentration).

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Reduce the temperature to your optimized setting (e.g., 18-25°C) and continue to incubate with shaking for the desired duration (e.g., 16-24 hours).

5. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

6. Protein Purification:

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the this compound-containing protein from the soluble fraction using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Visualizations

DiAzKs_Incorporation_Workflow cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing Transformation Co-transformation of Plasmids StarterCulture Overnight Starter Culture Transformation->StarterCulture ExpressionCulture Inoculate Expression Culture StarterCulture->ExpressionCulture Induction Add this compound & Inducer ExpressionCulture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification

Caption: Workflow for this compound incorporation in E. coli.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Protein Yield Cause1 Suboptimal [this compound] Start->Cause1 Cause2 Inefficient Suppression Start->Cause2 Cause3 Poor Induction Start->Cause3 Cause4 Vector Issues Start->Cause4 Sol1 Titrate this compound Cause1->Sol1 Sol2 Use RF1 knockout strain Cause2->Sol2 Sol3 Optimize T°, time, [inducer] Cause3->Sol3 Sol4 Optimize vector Cause4->Sol4

Caption: Troubleshooting logic for low protein yield.

Amber_Suppression_Mechanism cluster_normal Normal Translation Termination cluster_suppression Amber Suppression with this compound Ribosome_Normal Ribosome encounters UAG RF1 Release Factor 1 (RF1) binds to UAG Ribosome_Normal->RF1 Termination Translation Terminates RF1->Termination Ribosome_Suppression Ribosome encounters UAG Competition Competition Ribosome_Suppression->Competition Competition->RF1 Termination tRNA_this compound This compound-tRNA_Pyl_CUA binds to UAG Competition->tRNA_this compound Suppression Incorporation This compound Incorporated tRNA_this compound->Incorporation FullLength Full-length protein Incorporation->FullLength

Caption: Mechanism of amber codon suppression for this compound.

References

DiAzKs Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiAzKs (H-L-Photo-lysine). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential solubility and stability issues with this compound in various buffer solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, or H-L-Photo-lysine, is a photo-crosslinking amino acid containing a diazirine functional group.[1] It can be incorporated into proteins and is used to study protein-protein interactions both in vitro and in living cells by forming covalent bonds with nearby molecules upon activation with UV light.[1]

Q2: What are the primary factors affecting this compound stability in a buffer solution?

A2: The stability of this compound in solution is influenced by several factors, including:

  • pH of the buffer: Extreme pH values can potentially lead to the degradation of the diazirine ring or other parts of the molecule.

  • Buffer composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they can react with the activated form of this compound.[2][3]

  • Temperature: Higher temperatures can accelerate the thermal decomposition of the diazirine group.[4][5][6]

  • Light exposure: this compound is sensitive to UV light, which causes it to become reactive.[4] It is recommended to handle this compound solutions in subdued light and store them protected from light.[1]

  • Freeze-thaw cycles: Repeated freezing and thawing can potentially lead to degradation or aggregation.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound has varying solubility in different solvents. For stock solutions, DMSO is commonly used. It is also soluble in water, though ultrasonication may be required. For working solutions, co-solvent systems are often employed to improve solubility.

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years, protected from direct sunlight.[7] In-solvent stock solutions should be stored at -80°C for up to 1 year.[7] For shorter periods, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[1]

Q5: At what wavelength should I irradiate this compound for photo-crosslinking?

A5: The optimal wavelength for activating the diazirine group in this compound is in the long-wave UV range, typically between 330-370 nm.[8] It is advisable to avoid UV lamps that emit at 254 nm, as this wavelength can cause damage to proteins and DNA.[2][3]

Solubility Guide

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and co-solvent systems.

Solvent/SystemConcentrationObservations
Water5 mg/mL (18.36 mM)Requires sonication.
DMSO2 mg/mL (7.34 mM)Requires sonication; hygroscopic DMSO can impact solubility, so use freshly opened solvent.
PBS12.5 mg/mL (45.91 mM)Requires sonication and warming to 60°C.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.67 mg/mL (2.46 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.67 mg/mL (2.46 mM)Clear solution.

Data compiled from MedchemExpress product information.

Experimental Protocol: Determining this compound Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in a buffer of choice.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with the chosen aqueous buffer.

  • Equilibration: Cover the plate and shake at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.

  • Precipitation Check: Visually inspect the wells for any precipitation.

  • Filtration: Filter the solutions using a solubility filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Solubility Determination: The highest concentration at which no precipitation is observed is considered the kinetic solubility in that specific buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound stock in DMSO dilute Serial dilution in 96-well plate stock->dilute buffer Select aqueous buffer buffer->dilute equilibrate Equilibrate with shaking (1.5-2 hours) dilute->equilibrate inspect Visually inspect for precipitation equilibrate->inspect filter Filter to remove precipitate inspect->filter quantify Quantify concentration (UV-Vis/HPLC) filter->quantify result Determine kinetic solubility quantify->result

Workflow for determining this compound solubility.

Stability Guide

Factors Influencing this compound Stability

The diazirine moiety in this compound is susceptible to degradation under certain conditions. It is crucial to consider the following to ensure the integrity of your experiments:

  • Temperature: Elevated temperatures can lead to the thermal decomposition of the diazirine ring. It is recommended to prepare and handle this compound solutions at room temperature or on ice and to store them at recommended low temperatures when not in use.[4]

  • pH: While diazirines are generally stable under acidic and basic conditions during chemical synthesis, prolonged exposure to extreme pH in aqueous buffers can lead to degradation.[9]

  • Light: Exposure to UV light, especially at wavelengths between 330-370 nm, will activate the diazirine, leading to the formation of a reactive carbene intermediate.[8] Experiments should be conducted with minimal exposure to ambient light until the photo-crosslinking step.[4]

Hypothetical Stability of this compound in Common Buffers

Disclaimer: The following data is illustrative and intended to provide a general understanding of potential stability. Actual stability should be determined experimentally under your specific conditions.

Percentage of Intact this compound Remaining at 4°C

TimePBS (pH 7.4)Citrate Buffer (pH 5.0)Carbonate-Bicarbonate Buffer (pH 9.0)
0 h100%100%100%
8 h99%98%97%
24 h97%95%92%
48 h94%91%85%

Percentage of Intact this compound Remaining at 25°C (Room Temperature)

TimePBS (pH 7.4)Citrate Buffer (pH 5.0)Carbonate-Bicarbonate Buffer (pH 9.0)
0 h100%100%100%
2 h98%97%95%
4 h95%93%88%
8 h90%85%75%
Experimental Protocol: Assessing this compound Stability

This protocol describes a stability-indicating HPLC method to assess the degradation of this compound over time in a specific buffer.

  • Solution Preparation: Prepare a solution of this compound in the desired buffer at the working concentration.

  • Time Points: Aliquot the solution into several vials and store them under the desired temperature conditions (e.g., 4°C and 25°C). Protect the vials from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by reverse-phase HPLC with UV detection.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Column: C18 column.

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining this compound relative to the 0-hour time point.

G cluster_setup Setup cluster_analysis Analysis cluster_results Results prepare Prepare this compound in test buffer aliquot Aliquot into vials for each time point prepare->aliquot store Store at desired temperatures (e.g., 4°C, 25°C) and protect from light aliquot->store sample Remove sample at specified time points store->sample hplc Analyze by RP-HPLC with UV detection sample->hplc quantify Quantify peak area of intact this compound hplc->quantify calculate Calculate % remaining This compound vs. t=0 quantify->calculate plot Plot % remaining this compound vs. time calculate->plot

Workflow for assessing this compound stability.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve common issues encountered during experiments with this compound.

G start Start Troubleshooting issue What is the issue? start->issue solubility Solubility Issue: Precipitation or cloudiness issue->solubility Solubility stability Stability Issue: Low crosslinking efficiency or inconsistent results issue->stability Stability sol_q1 Is the concentration too high? solubility->sol_q1 stab_q1 Was the solution freshly prepared? stability->stab_q1 sol_a1_yes Reduce concentration or use a co-solvent system. sol_q1->sol_a1_yes Yes sol_q2 Was sonication/warming applied? sol_q1->sol_q2 No end Problem Resolved sol_a1_yes->end sol_a2_no Gently warm and/or sonicate the solution. sol_q2->sol_a2_no No sol_q3 Is the buffer appropriate? sol_q2->sol_q3 Yes sol_a2_no->end sol_a3_no Check buffer pH and composition. Consider a different buffer. sol_q3->sol_a3_no No sol_q3->end Yes sol_a3_no->end stab_a1_no Prepare fresh solutions before each experiment, especially for working dilutions. stab_q1->stab_a1_no No stab_q2 Was the solution protected from light? stab_q1->stab_q2 Yes stab_a1_no->end stab_a2_no Store and handle this compound solutions in the dark or in amber tubes. stab_q2->stab_a2_no No stab_q3 Is the buffer compatible? stab_q2->stab_q3 Yes stab_a2_no->end stab_a3_no Avoid buffers with primary amines (e.g., Tris, glycine). Use PBS, HEPES, or phosphate buffers. stab_q3->stab_a3_no No stab_q4 Was the solution exposed to high temperatures? stab_q3->stab_q4 Yes stab_a3_no->end stab_a4_yes Prepare and handle solutions at RT or on ice. Avoid prolonged storage at room temperature. stab_q4->stab_a4_yes Yes stab_q4->end No stab_a4_yes->end

Troubleshooting decision tree for this compound issues.

References

Technical Support Center: Optimizing Digestion Protocols for DiAzKs Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diazirine-based (DiAzKs) crosslinked proteins.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using diazirine-based crosslinkers?

A1: Diazirine-based crosslinkers offer several advantages for studying protein-protein interactions. Upon activation with UV light, they form highly reactive carbene intermediates that can create covalent bonds with a wide range of amino acid side chains, not just those with specific functional groups.[1][2] This "nonspecific" reactivity allows for the capture of interactions that might be missed by traditional amine- or thiol-reactive crosslinkers.[1] Additionally, their small size minimizes disruption of protein structure and interactions.[3]

Q2: Should I perform an in-gel or in-solution digestion for my this compound crosslinked sample?

A2: The choice between in-gel and in-solution digestion depends on the complexity of your sample and the abundance of the crosslinked species.

  • In-gel digestion is recommended when you need to separate your crosslinked proteins from uncrosslinked monomers or other contaminating proteins by SDS-PAGE.[4][5] This method helps to reduce sample complexity before mass spectrometry analysis.

  • In-solution digestion is suitable for samples of high purity where the majority of the protein is in a crosslinked state.[4] This approach can offer better digestion efficiency and recovery compared to in-gel methods.[6]

Q3: Which enzyme should I use for digesting my crosslinked proteins?

A3: Trypsin is the most commonly used protease for digesting proteins for mass spectrometry analysis. However, due to the nature of crosslinking, which can sometimes hinder tryptic cleavage, a combination of enzymes or an alternative enzyme may yield better results. Using a combination of Lys-C and trypsin can improve digestion efficiency.[1] For proteins with few lysine or arginine residues, chymotrypsin is a viable alternative.[1]

Q4: How can I enrich for crosslinked peptides?

A4: Crosslinked peptides are often present in low abundance compared to linear, unmodified peptides.[7] To increase the chances of identification, it is often necessary to enrich for the crosslinked species. Size exclusion chromatography (SEC) is a common method used to separate the larger, crosslinked peptides from the smaller, linear peptides.[1][8]

Troubleshooting Guide

Problem 1: Low or no identification of crosslinked peptides.

Possible Cause Suggested Solution
Inefficient Crosslinking Optimize the UV irradiation time and the concentration of the this compound crosslinker. Ensure the UV lamp is at the correct wavelength (typically ~355-365 nm) and at an appropriate distance from the sample.[1][3][6]
Poor Digestion Efficiency The presence of the crosslink can sterically hinder protease access. Try a sequential digestion with two different proteases (e.g., Lys-C followed by trypsin).[1] Alternatively, consider using a more aggressive protease like chymotrypsin.[1] Ensure optimal digestion conditions (temperature, pH, and incubation time). Covalent crosslinking can make proteins more resistant to digestion.
Low Abundance of Crosslinked Peptides The vast majority of peptides in your sample will be linear.[7] Employ an enrichment strategy such as size exclusion chromatography (SEC) to isolate the larger crosslinked peptides.[1][8]
In-solution Digestion Issues If your sample contains detergents from the lysis step, they can interfere with MS analysis. Ensure your protocol includes a step to remove detergents.[9]
In-gel Digestion Issues Significant peptide loss can occur during the extraction from the gel matrix.[10] Ensure complete extraction by performing multiple extraction steps with appropriate solvents (e.g., 5% formic acid, 50% acetonitrile).[11]
MS Data Acquisition and Analysis The complexity of crosslinked peptide spectra requires high-resolution MS and MS/MS data. Use a fragmentation method optimized for crosslinked peptides, such as HCD or EThcD.[5][12] Ensure your search software is properly configured to identify crosslinked peptides.

Problem 2: Poor sequence coverage of identified crosslinked peptides.

Possible Cause Suggested Solution
Incomplete Fragmentation It is common for one of the two crosslinked peptides to fragment more efficiently than the other.[5] This can lead to ambiguity in identifying the precise crosslink site.
Suboptimal Fragmentation Method Different fragmentation methods (CID, HCD, ETD) produce different types of fragment ions. For diazirine crosslinked peptides, HCD has been shown to be effective.[5][12] For complex samples, a data-dependent decision tree that utilizes multiple fragmentation types may be beneficial.[5]
High Sample Complexity Co-eluting peptides can lead to chimeric spectra, making it difficult to assign fragment ions to a specific crosslinked peptide pair.[13] Improve chromatographic separation to reduce co-elution.

Experimental Protocols

In-Solution Digestion Protocol for this compound Crosslinked Proteins

This protocol is adapted for proteins that have been crosslinked using a diazirine-containing reagent.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the crosslinked protein sample in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45-60 minutes to reduce disulfide bonds.[14]

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[14]

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Buffer Exchange and Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to below 1 M.

    • Add protease (e.g., Trypsin/Lys-C mix) at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the reaction with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.[5]

In-Gel Digestion Protocol for this compound Crosslinked Proteins

This protocol is for crosslinked protein samples that have been separated by SDS-PAGE.

  • Gel Band Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel.[14]

    • Cut the gel band into small pieces (~1 mm³).[14]

    • Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed.[14]

  • Dehydration, Reduction, and Alkylation:

    • Dehydrate the gel pieces with 100% acetonitrile.[11]

    • Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.[14]

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56°C for 45 minutes.[14]

    • Cool to room temperature and replace the DTT solution with 55 mM IAA in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 30 minutes.[14]

    • Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with acetonitrile.[14]

    • Dry the gel pieces completely in a vacuum centrifuge.[14]

  • Enzymatic Digestion:

    • Rehydrate the gel pieces on ice with a cold solution of trypsin (12.5 ng/µL) in 50 mM ammonium bicarbonate.[11]

    • Ensure the gel pieces are just covered with the trypsin solution and incubate on ice for 45 minutes.[11]

    • Add additional 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.[11]

  • Peptide Extraction:

    • Collect the supernatant containing the digested peptides.

    • Perform sequential extractions from the gel pieces using:

      • 50% acetonitrile with 5% formic acid.[11]

      • 100% acetonitrile.

    • Pool all the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup:

    • Resuspend the dried peptides in 0.1% TFA and desalt using a C18 StageTip before MS analysis.[15]

Quantitative Data Summary

ParameterIn-Solution DigestionIn-Gel DigestionSource
DTT Concentration 10-20 mM10-20 mM[15]
IAA Concentration 50-100 mM50-100 mM[15]
Trypsin Concentration 1:20 - 1:50 (w/w, enzyme:protein)~12.5 ng/µL[11]
Digestion Buffer 25-50 mM Ammonium Bicarbonate25-50 mM Ammonium Bicarbonate[14][15]
Reduction Temperature 56-60°C56-60°C[14][15]
Reduction Time 45-60 min45-60 min[14]
Alkylation Time 20-30 min (in the dark)20-30 min (in the dark)[14][15]
Digestion Time OvernightOvernight[11][16]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion Steps cluster_analysis Analysis start Start: Crosslinked Protein Sample sds_page SDS-PAGE Separation start->sds_page Complex Sample in_solution In-Solution Digestion start->in_solution Pure Sample in_gel In-Gel Digestion sds_page->in_gel reduction Reduction (DTT) in_gel->reduction in_solution->reduction alkylation Alkylation (IAA) reduction->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion cleanup Peptide Cleanup (e.g., C18) digestion->cleanup enrichment Enrichment (SEC) cleanup->enrichment Optional lcms LC-MS/MS Analysis cleanup->lcms enrichment->lcms data_analysis Data Analysis (Crosslink Identification) lcms->data_analysis troubleshooting_workflow start Start: Low/No Crosslink ID check_crosslinking Check Crosslinking Efficiency start->check_crosslinking check_digestion Check Digestion Efficiency check_crosslinking->check_digestion Crosslinking OK optimize_uv Optimize UV exposure time/intensity check_crosslinking->optimize_uv Inefficient check_enrichment Consider Peptide Enrichment check_digestion->check_enrichment Digestion OK optimize_enzyme Use sequential/alternative proteases check_digestion->optimize_enzyme Inefficient check_ms Review MS Acquisition/Analysis check_enrichment->check_ms Enrichment not needed/done perform_sec Perform Size Exclusion Chromatography check_enrichment->perform_sec Low abundance optimize_fragmentation Use HCD/EThcD fragmentation check_ms->optimize_fragmentation Suboptimal

References

How to handle high background in DiAzKs pulldown assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle high background in DiAzKs (Diazirine-Lysine) pulldown assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound pulldown assay?

A this compound pulldown assay is a powerful chemoproteomics technique used to identify protein-protein interactions. It utilizes a diazirine-containing photo-crosslinker, such as this compound (H-L-Photo-lysine), which can be incorporated into a "bait" protein. Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks the bait protein to its interacting "prey" proteins. These crosslinked complexes are then enriched (pulled down) using an affinity tag on the bait, allowing for the identification of the interacting partners, typically by mass spectrometry.

Q2: What are the primary sources of high background in this compound pulldown assays?

High background in this compound pulldown assays can obscure true interaction partners and primarily stems from non-specific binding of proteins to the affinity beads or the bait protein, as well as non-specific photo-crosslinking. Key sources include:

  • Non-specific binding to affinity beads: Proteins from the cell lysate can adhere to the surface of the agarose or magnetic beads used for the pulldown.

  • Hydrophobic and electrostatic interactions: Proteins can non-specifically associate with the bait protein or the affinity matrix through non-covalent forces.

  • Inefficient washing: Inadequate removal of non-specifically bound proteins during the wash steps is a major contributor to high background.

  • Non-specific photo-crosslinking: The highly reactive carbene generated upon UV activation of the diazirine can crosslink to abundant or "sticky" proteins that are in close proximity but are not true interaction partners.

  • High lysate concentration: Using an excessive amount of total protein in the lysate can increase the pool of potential non-specific binders.

  • Suboptimal UV exposure: Both insufficient and excessive UV irradiation can contribute to background. Insufficient UV may lead to incomplete crosslinking of true interactors, while excessive UV can cause cellular stress and promote non-specific interactions.

Troubleshooting Guides

Below are common issues encountered during this compound pulldown assays and their potential solutions, presented in a question-and-answer format.

Issue 1: High background of non-specifically bound proteins in the final eluate.

Q: My final sample contains many proteins that are known to be common contaminants or are unlikely to be true interactors. How can I reduce this type of background?

A: This issue is often due to inadequate blocking of the affinity beads or suboptimal wash conditions. Here are several strategies to mitigate this problem:

  • Pre-clearing the lysate: Before incubating the lysate with your bait protein-bound beads, it's crucial to pre-clear the lysate to remove proteins that non-specifically bind to the affinity matrix. This can be done by incubating the lysate with beads that do not have the bait protein attached.

  • Blocking the beads: Ensure that the affinity beads are thoroughly blocked to prevent non-specific protein adherence. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as your secondary antibody.

  • Optimizing wash buffer composition: The stringency of your wash buffer is critical for removing non-specific binders while preserving true interactions. You can adjust the concentration of salts and detergents to find the optimal balance.[1][2]

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl or KCl) can disrupt ionic interactions that contribute to non-specific binding.

    • Detergent Type and Concentration: Non-ionic detergents are generally preferred for maintaining protein-protein interactions. The concentration should be optimized, as high concentrations can be detrimental.[1]

  • Increasing the number and duration of washes: Performing additional wash steps or increasing the incubation time during washes can help to more effectively remove non-specifically bound proteins.

Issue 2: High background due to non-specific photo-crosslinking.

Q: I am observing a smear of crosslinked proteins on my gel, or my mass spectrometry results are dominated by highly abundant proteins. How can I improve the specificity of the photo-crosslinking step?

A: Non-specific photo-crosslinking is an inherent challenge in diazirine-based methods. The following steps can help to improve specificity:

  • Optimize UV irradiation time and intensity: The goal is to provide enough energy to activate the diazirine for crosslinking without causing widespread cellular damage or promoting random collisions.[3] The optimal UV exposure time is dependent on the lamp wattage and distance from the sample.[4][5] It is recommended to perform a time-course experiment to determine the minimal UV exposure required for efficient crosslinking of your target protein.

  • Use appropriate controls: To distinguish between specific and non-specific crosslinking, it is essential to include proper controls. A key control is a sample that includes a competitor molecule that binds to the same site as your bait, which should reduce the signal from specific interactors.[4] Another crucial control is a sample that is not exposed to UV light to identify proteins that bind non-specifically to the bait or beads without crosslinking.

  • Consider quenching: While not always necessary for diazirine chemistry, if you suspect long-lived reactive species are contributing to background, you can consider adding a quencher after the UV irradiation step. However, the primary focus should be on optimizing the UV exposure itself.

  • Subcellular fractionation: If your protein of interest is localized to a specific cellular compartment, performing a subcellular fractionation before the pulldown can enrich for your target and its local interactors, thereby reducing the concentration of abundant, non-relevant proteins from other compartments.

Data Presentation

Table 1: Optimization of Wash Buffer Composition

ComponentStarting ConcentrationPurpose & Optimization StrategyNotes
Salt (NaCl or KCl) 150 mMDisrupts ionic interactions. Increase concentration stepwise (e.g., to 300 mM, 500 mM) to enhance stringency.High salt concentrations may disrupt weaker, specific interactions.
Non-ionic Detergent (e.g., NP-40, Triton X-100) 0.1 - 0.5%Reduces non-specific hydrophobic interactions. An optimized concentration of around 0.05% has been shown to be effective in reducing non-specific binding in immunoprecipitation.[1][2]Higher concentrations (e.g., >0.1%) can be detrimental, especially with low protein concentrations.[1][2]
Ionic Detergent (e.g., SDS, Sodium Deoxycholate) 0.01 - 0.1%Provides high stringency but may disrupt weaker, specific interactions.Use with caution as it can denature proteins and disrupt true interactions.
Glycerol 5 - 10%Can help stabilize proteins and reduce non-specific binding.
Protease Inhibitors As per manufacturer's recommendationEssential to prevent protein degradation throughout the procedure.

Table 2: UV Irradiation Parameters for Diazirine Photo-activation

ParameterRecommended Range/ValueConsiderations
Wavelength 350 - 370 nmOptimal wavelength for diazirine photoactivation is around 345 nm.[5][6] Avoid using short-wavelength UV (e.g., 254 nm) which can cause protein and DNA damage.[6]
Lamp Type High-wattage lamps (e.g., Stratalinker® with 365 nm bulbs, mercury vapor lamps) are more effective.Lower-wattage hand-held lamps will require longer exposure times and may result in lower crosslinking efficiencies.[5]
Irradiation Time 5 - 15 minutes for live cellsThis is highly dependent on the lamp's power and distance to the sample.[5] It is critical to perform a time-course experiment to optimize for your specific setup. A short crosslinking time is desirable to minimize cell damage and background.[3]
Distance to Sample 1 - 5 cm for high-wattage lampsThe power per unit area decreases with distance. Ensure consistent positioning of your samples for reproducible results.
Sample Cooling Keep samples on ice during irradiationUV irradiation can generate heat, which may lead to protein denaturation. Cooling the samples is recommended.[3]

Experimental Protocols

Detailed Methodology for a this compound Pulldown Assay

This protocol provides a general framework. Optimization of specific steps, particularly lysate concentration, wash conditions, and UV exposure, is crucial for success.

  • Cell Culture and Bait Protein Expression:

    • Culture cells expressing your bait protein containing the this compound amino acid. Ensure proper incorporation of this compound.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Pre-clearing the Lysate:

    • To a defined amount of cell lysate (e.g., 1-2 mg of total protein), add an appropriate amount of affinity beads (e.g., 20-30 µL of a 50% slurry of Protein A/G or Streptavidin beads, depending on your affinity tag).

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Bait Protein Immobilization and Pulldown:

    • If not already immobilized, incubate the pre-cleared lysate with an antibody against your bait protein for 2-4 hours at 4°C.

    • Add fresh, pre-blocked affinity beads to the lysate-antibody mixture and incubate for an additional 1-2 hours or overnight at 4°C with gentle rotation.

  • UV Crosslinking:

    • Wash the beads with the bound protein complexes once with ice-cold lysis buffer to remove unbound lysate.

    • Resuspend the beads in a minimal volume of ice-cold PBS.

    • Transfer the bead slurry to a non-binding plate or dish.

    • Place the sample on ice and irradiate with UV light (365 nm) for the optimized duration (e.g., 5-15 minutes).[3][5]

  • Washing:

    • After crosslinking, pellet the beads and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically crosslinked and bound proteins.

      • Wash 1: Lysis buffer (e.g., with 0.1% NP-40 and 150 mM NaCl).

      • Wash 2: High salt buffer (e.g., lysis buffer with 500 mM NaCl).

      • Wash 3: Lysis buffer.

      • Wash 4: PBS.

    • For each wash, resuspend the beads, incubate for 5-10 minutes with rotation at 4°C, pellet the beads, and carefully remove the supernatant.

  • Elution:

    • Elute the crosslinked protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer, SDS-PAGE sample buffer, or a competitive eluting agent for your affinity tag).

    • Boil the sample in SDS-PAGE sample buffer for 5-10 minutes if proceeding with gel-based analysis.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For unbiased identification of interacting proteins, perform in-gel or in-solution digestion of the eluted proteins followed by LC-MS/MS analysis.

Mandatory Visualization

DiAzKs_Pulldown_Workflow cluster_prep Preparation cluster_pulldown Pulldown cluster_crosslink Crosslinking & Washing cluster_analysis Analysis Bait Bait Protein Expression (with this compound) Lysis Cell Lysis Bait->Lysis Preclear Pre-clear Lysate (with beads only) Lysis->Preclear Incubate Incubate Lysate with Bait-bound Beads Preclear->Incubate UV UV Irradiation (365 nm) on ice Incubate->UV Wash Stringent Washes UV->Wash Elution Elution Wash->Elution Analysis SDS-PAGE / Western Blot or LC-MS/MS Elution->Analysis

Caption: A generalized workflow for a this compound pulldown experiment.

Troubleshooting_High_Background cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem High Background in This compound Pulldown Cause1 Non-specific Binding to Beads Problem->Cause1 Cause2 Inefficient Washing Problem->Cause2 Cause3 Non-specific Photo-crosslinking Problem->Cause3 Cause4 High Lysate Concentration Problem->Cause4 Sol1 Pre-clear Lysate & Thoroughly Block Beads Cause1->Sol1 Sol2 Optimize Wash Buffer (Salt/Detergent) & Increase Wash Steps Cause2->Sol2 Sol3 Optimize UV Exposure (Time/Intensity) & Use Controls Cause3->Sol3 Sol4 Reduce Total Protein Input Cause4->Sol4

Caption: Troubleshooting flowchart for high background in this compound pulldowns.

References

DiAzK Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diazirine-based Ketone (DiAzK) photo-crosslinking probes.

Troubleshooting Guide

This guide addresses common issues encountered during DiAzK-based experiments in a question-and-answer format.

Problem Possible Cause Suggested Solution
Minimal or No Crosslinking Observed Inadequate UV Light Source: The UV lamp wattage may be too low, the wavelength incorrect, or the distance to the sample too great.[1]- Use a UV lamp that emits light between 330-370 nm; the optimal wavelength for diazirine photoactivation is approximately 345-355 nm.[1][2][3] - Ensure the lamp has sufficient power (e.g., >8 W).[2] - Decrease the distance between the lamp and the sample; for instance, position a 15-watt lamp 3-5 cm away from the cells.[1] - Increase the duration of UV irradiation, but for live cells, it's best to keep the total time under 15 minutes.[1]
Hydrolysis of NHS-ester: The N-hydroxysuccinimide (NHS) ester on the DiAzK probe is moisture-sensitive and can hydrolyze, preventing reaction with primary amines.- Allow the DiAzK reagent to equilibrate to room temperature before opening the vial.[1] - Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions of NHS-ester diazirines.[1][2]
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS-ester.[1][2]- Use amine-free buffers such as phosphate-buffered saline (PBS) for the NHS-ester reaction step.[1]
Excess Crosslinker Not Removed: Unreacted DiAzK probe can compete with the probe-labeled protein for crosslinking to interacting partners.- Before photo-irradiation, remove excess and hydrolyzed crosslinker by rinsing cells thoroughly with PBS or by using desalting columns or dialysis for in vitro reactions.[1][2]
High Background or Non-Specific Labeling Non-specific Photo-crosslinking: UV irradiation itself can sometimes induce non-specific crosslinking.[3][4]- Include a control sample that is not irradiated but is otherwise treated identically to distinguish between UV-dependent and UV-independent labeling.[3] - Perform a competition experiment by pre-incubating the sample with an excess of a photo-stable competitor compound to ensure the labeling is specific to the intended binding interaction.[3]
Click Chemistry Background: If using a DiAzK probe with an alkyne handle for downstream click chemistry, the reporter tag may non-specifically label proteins.[3]- Include a control that omits the DiAzK probe to check for background labeling from the click reagents.[3] - Optimize the concentration of the reporter-azide; reducing it can help decrease non-specific background.[3]
Probe Reactivity Bias: Alkyl diazirines have been shown to preferentially label acidic amino acids (aspartic acid, glutamic acid).[5][6][7]- Be aware of this intrinsic bias when interpreting results, especially if your target protein or its interactors are highly acidic. - Consider using aryl-fluorodiazirines, which react primarily through a carbene intermediate and show less bias.[5][6]
Low Labeling Efficiency Steric Hindrance: The position of the diazirine moiety on the probe molecule might sterically hinder the interaction with the target.- The small size of the diazirine group is advantageous as it is less likely to cause steric hindrance compared to bulkier photoreactive groups like benzophenone.[8][9] - If possible, synthesize probes with the diazirine at different positions to find the optimal placement.
Probe Concentration: The concentration of the DiAzK probe may not be optimal for the specific system.- The optimal concentration of the photo-affinity probe should be determined empirically, typically in the range of 0.1-10 µM for photo-affinity labeling (PAL) experiments.[3]
Sample Heating During UV Irradiation Energy from UV Lamp: The UV lamp can generate heat, which may denature proteins and affect cell viability.- To minimize heating, especially for live cells, place the sample on an ice bath during UV irradiation.[4]

Frequently Asked Questions (FAQs)

Probe & Reagent Handling
  • Q1: How should I dissolve and store DiAzK probes?

    • A1: For DiAzK probes with an NHS-ester, use anhydrous DMSO or DMF to prepare a stock solution.[1][2] Sulfo-NHS-ester diazirines are water-soluble and can be dissolved in aqueous buffers like PBS.[1][2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[10]

  • Q2: Are DiAzK probes sensitive to ambient light?

    • A2: Diazirines are relatively stable under normal laboratory lighting conditions, which is an advantage over aryl azide-based probes.[2] However, it is still good practice to minimize exposure to light, especially for stock solutions.

Experimental Setup
  • Q3: What is the best UV wavelength for activating DiAzK probes?

    • A3: The optimal wavelength for diazirine photoactivation is between 330-370 nm, with a peak around 345-355 nm.[1][2][3] It is critical to avoid using short-wave UV lamps (e.g., 254 nm) as this wavelength can cause damage to proteins and DNA.[1][2]

  • Q4: What type of UV lamp should I use?

    • A4: A variety of lamps can be used, including mercury vapor lamps (with a filter to remove light below 300 nm), Stratalinker boxes (e.g., with 365 nm bulbs), and handheld UV lamps.[1] The key is to ensure the lamp emits in the long-wave UV range (330-370 nm) and provides sufficient power.

Protocol & Workflow
  • Q5: Can I perform DiAzK crosslinking in live cells?

    • A5: Yes, DiAzK probes are widely used for crosslinking in living cells.[1][10] It is important to wash the cells to remove any amine-containing components from the culture media before adding the probe.[1] The total UV irradiation time should generally be kept under 15 minutes to maintain cell viability.[1]

  • Q6: How do I quench the reaction after the NHS-ester coupling step?

    • A6: The NHS-ester reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.[1]

Key Experimental Protocols & Workflows

Protocol 1: General In Vitro Protein Crosslinking

This protocol describes a two-step crosslinking procedure using a heterobifunctional NHS-ester DiAzK probe.

  • Protein Preparation: Prepare your target protein in an amine-free buffer (e.g., PBS).

  • DiAzK Probe Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester DiAzK probe in anhydrous DMSO.

  • NHS-ester Reaction: Add the DiAzK probe to the protein solution at an optimized molar excess. Incubate for 30 minutes on ice or 10 minutes at room temperature.

  • Quenching: Stop the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.

  • Removal of Excess Probe: Remove unreacted and hydrolyzed probe by gel filtration or dialysis. This step is crucial for reducing non-specific crosslinking.[2]

  • Photoactivation: Place the sample in a shallow, uncovered vessel. Irradiate with a long-wave UV lamp (~365 nm) for 5-15 minutes. Ensure the sample is close to the lamp (e.g., 1-5 cm for handheld lamps).[1]

  • Analysis: Analyze the crosslinked products using SDS-PAGE, immunoblotting, or mass spectrometry.

Workflow for Photo-Affinity Labeling (PAL) and Target Identification

This workflow is used to identify the binding partners of a small molecule.

PAL_Workflow cluster_prep Probe Incubation cluster_crosslink Crosslinking cluster_click Detection cluster_analysis Analysis Probe 1. Incubate DiAzK-alkyne probe with cell lysate or live cells Competitor Control: Pre-incubate with excess photo-stable competitor compound UV 2. Irradiate with UV light (350-365 nm) Probe->UV Specific Binding Competitor->UV Competition Control NoUV Control: No UV irradiation Click 3. Perform Cu(I)-catalyzed 'click' reaction with azide-reporter (e.g., biotin, fluorophore) UV->Click Analysis 4. Analyze by SDS-PAGE (in-gel fluorescence) or purify (streptavidin beads) for mass spectrometry Click->Analysis

Workflow for identifying protein targets using a DiAzK probe.
Signaling Pathway of DiAzK Photoactivation

Upon UV irradiation, the diazirine ring is activated, leading to the formation of a highly reactive carbene intermediate that covalently crosslinks to nearby molecules.

Diazirine_Activation cluster_0 cluster_3 Diazirine R1-C(N2)-R2 Diazirine Probe Carbene R1-C:-R2 + N2 Reactive Carbene Diazirine->Carbene UV Light (~350 nm) Crosslink R1-C(H)(R2)-X-Protein Covalent Crosslink Carbene->Crosslink Insertion into any X-H bond (C-H, O-H, N-H) Target Protein Target (with X-H bond) Target->Crosslink

Photoactivation pathway of a diazirine probe.

References

Technical Support Center: Quenching Unreacted Diazoacetates (DiAzKs) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively quenching unreacted diazo compounds in solution. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench unreacted diazo compounds?

A1: Diazo compounds are high-energy molecules and can be toxic and explosive.[1] Leaving unreacted diazo compounds in a reaction mixture can pose a significant safety risk, especially during workup and purification procedures that may involve heating or concentration.[1] Quenching, or the deactivation of the unreacted diazo compound, is a critical step to ensure the safety of the experimentalist and the integrity of the desired product.

Q2: What are the most common methods for quenching unreacted diazo compounds?

A2: The most common methods for quenching unreacted diazo compounds involve protonation or controlled decomposition. The choice of quenching agent depends on the stability of the desired product and the reaction solvent. Common quenching agents include:

  • Acetic Acid: A widely used and effective quenching agent that protonates the diazo compound, leading to the formation of a non-reactive acetate ester and nitrogen gas.

  • Water or Alcohols (e.g., methanol, isopropanol): These can also be used for protonation, but the reaction may be slower or less efficient than with a stronger acid like acetic acid.

  • Rhodium(II) Acetate: This catalyst can be used to controllably decompose the diazo compound into a carbene, which can then be trapped by a suitable reagent.[2] This method is typically used when the goal is to utilize the carbene in a subsequent reaction.

  • Heat: Thermal decomposition can be used to destroy excess diazo compounds, but this method can be hazardous due to the potential for uncontrolled, exothermic decomposition.[3][4] It should only be considered when the thermal stability of the specific diazo compound is well-understood and appropriate safety precautions are in place.[3][4]

Q3: How can I confirm that all the unreacted diazo compound has been quenched?

A3: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the diazo compound, which is often a colored spot on the TLC plate. A stain, such as permanganate, can be used to visualize the diazo compound if it is not colored. Another method is to monitor the cessation of nitrogen gas evolution, which is a byproduct of the quenching reaction. For a more quantitative assessment, techniques like ¹H NMR or IR spectroscopy can be used to confirm the absence of the characteristic diazo peaks.

Q4: What are the potential byproducts of quenching reactions?

A4: The byproducts of a quenching reaction depend on the quenching agent and the structure of the diazo compound. For example:

  • Acetic acid quenching: This will produce an acetate ester of the corresponding alcohol.

  • Water or alcohol quenching: This will produce the corresponding alcohol or ether.

  • Rhodium(II) acetate catalyzed decomposition: This will lead to byproducts from the subsequent reactions of the generated carbene, such as dimers or insertion products with the solvent.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Safety Precautions
Vigorous, uncontrolled gas evolution and/or a rapid increase in temperature during quenching. The quenching agent was added too quickly.Add the quenching agent dropwise with efficient stirring and cooling in an ice bath to control the exothermic reaction.[5]Always perform quenching reactions in a fume hood with a blast shield in place.
The reaction was too concentrated.Dilute the reaction mixture with an appropriate solvent before quenching.Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.
Incomplete quenching (residual diazo compound detected). Insufficient amount of quenching agent was used.Add more quenching agent until the diazo compound is no longer detected by TLC or other analytical methods.Be aware that diazo compounds are toxic and potentially explosive.[1]
The quenching reaction is slow.Allow for a longer reaction time, and consider gentle warming only if the thermal stability of the diazo compound is known and can be safely controlled.
Formation of unexpected byproducts. The quenching agent is reacting with the desired product.Choose a milder quenching agent. For example, if your product is acid-sensitive, consider using water or an alcohol instead of acetic acid.
The carbene generated from decomposition is reacting in an undesired manner.If using a catalytic or thermal quenching method, ensure a suitable carbene trap is present in sufficient excess.
Difficulty in removing the quenching agent or its byproducts. The byproduct has similar polarity to the desired product.If the byproduct is an acid or base, it can be removed with an aqueous wash.[1] Otherwise, column chromatography may be necessary.[1]
The quenching agent is a high-boiling solvent.If possible, choose a more volatile quenching agent.

Data Presentation

Table 1: Thermal Stability of Selected Diazo Compounds

The thermal stability of diazo compounds is a critical factor in their safe handling and the necessity of quenching. The data below, obtained by Differential Scanning Calorimetry (DSC), shows the onset temperature of decomposition for various diazo compounds. Lower onset temperatures indicate lower thermal stability.

Diazo CompoundOnset Temperature (°C)Enthalpy of Decomposition (kJ/mol)
Ethyl diazoacetate~100-102
Methyl phenyldiazoacetate~120-110
Ethyl 2-diazo-3-oxobutanoate~115-125
1-Diazo-1-phenyl-2-propanone~105-130

Data is approximate and can vary based on experimental conditions. The average enthalpy of decomposition for diazo compounds without other energetic functional groups is approximately -102 kJ/mol.[3][4]

Experimental Protocols

Protocol 1: Acetic Acid Quenching of Unreacted Ethyl Diazoacetate

This protocol describes a general procedure for quenching unreacted ethyl diazoacetate in a reaction mixture with acetic acid.

  • Cool the reaction mixture: Place the reaction flask in an ice-water bath and cool the contents to 0-5 °C with stirring.

  • Prepare the quenching solution: In a separate flask, prepare a solution of glacial acetic acid in the reaction solvent (e.g., 1 mL of acetic acid in 5 mL of dichloromethane).

  • Slow addition of quenching solution: Add the acetic acid solution dropwise to the cooled reaction mixture over a period of 10-15 minutes. Vigorous evolution of nitrogen gas should be observed. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Monitor the reaction: After the addition is complete, continue to stir the mixture at 0-5 °C. Monitor the disappearance of the ethyl diazoacetate by TLC.

  • Complete the quench: Continue stirring for an additional 30 minutes after the diazo compound is no longer visible by TLC to ensure complete quenching.

  • Workup: The reaction can now be safely warmed to room temperature and subjected to a standard aqueous workup to remove the excess acetic acid and other water-soluble byproducts.

Visualizations

Quenching_Mechanism cluster_0 Acid Quenching of a Diazo Compound Diazo Compound Diazo Compound Protonated Diazo Protonated Diazo Diazo Compound->Protonated Diazo + H⁺ (from Acetic Acid) Products Products Protonated Diazo->Products - N₂ Troubleshooting_Workflow start Quenching Unreacted Diazo Compound is_vigorous Is the reaction too vigorous? start->is_vigorous check_complete Is quenching complete? (TLC, gas evolution stops) add_more Add more quenching agent check_complete->add_more No proceed Proceed to workup check_complete->proceed Yes is_vigorous->check_complete No cool_dilute Cool to 0°C and/or dilute the reaction mixture is_vigorous->cool_dilute Yes add_slowly Add quenching agent dropwise cool_dilute->add_slowly add_slowly->is_vigorous add_more->check_complete Quenching_Agent_Selection start Select Quenching Agent product_stability Is the product sensitive to acid? start->product_stability use_acid Use Acetic Acid product_stability->use_acid No carbene_chem Is subsequent carbene chemistry desired? product_stability->carbene_chem Yes use_mild Use Water or Alcohol carbene_chem->use_mild No use_rhodium Use Rhodium(II) Acetate carbene_chem->use_rhodium Yes

References

Validation & Comparative

Validating DiAzKs Crosslinking: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to confirm protein-protein interactions identified through DiAzKs photo-crosslinking, Western blotting serves as a robust and widely accessible validation method. This guide provides a detailed comparison of Western blotting with alternative techniques, complete with experimental protocols and data presentation to support your findings.

The use of the diazirine-containing amino acid, this compound (H-L-Photo-lysine), offers a powerful tool for capturing protein-protein interactions in vitro and in living cells.[1][2] Upon photoactivation with UV light, the diazirine group forms a reactive carbene that covalently crosslinks with interacting partners.[3] This method provides a significant advantage over conventional UV crosslinking, with studies showing a sevenfold increase in crosslinking efficiency.[4][5] However, rigorous validation of these crosslinked complexes is crucial for reliable data. Western blotting is a cornerstone of this validation process, offering a straightforward and effective means to confirm the presence of a specific protein within a crosslinked product.

Comparing Validation Methodologies

While Western blotting is a common validation technique, other methods can also be employed, each with its own set of advantages and disadvantages. Here, we compare Western blotting with two other common techniques: Co-Immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET).

FeatureWestern BlotCo-Immunoprecipitation (Co-IP)Förster Resonance Energy Transfer (FRET)
Principle Detection of specific proteins in a complex mixture after size-based separation by gel electrophoresis.Purification of a protein of interest and its binding partners from a lysate using an antibody specific to the target protein.Measurement of energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity, indicating interaction.[4][6]
Primary Use in this compound Validation Confirms the presence of a known, suspected interactor in the crosslinked complex.Identifies both known and unknown interacting partners that are covalently linked to the bait protein.Validates direct interaction and provides information on the proximity of two proteins in living cells.
Sensitivity Moderate to high, dependent on antibody quality.High, can detect low-abundance interactors.High, sensitive to the distance between fluorophores.[7]
Specificity High, dependent on antibody specificity.Can be prone to non-specific binding, requiring stringent wash conditions.High, as FRET only occurs over very short distances (typically 1-10 nm).
Quantitative Potential Semi-quantitative, can indicate relative amounts of crosslinked product.Primarily qualitative, but can be adapted for semi-quantitative analysis.[8]Quantitative, can provide information on binding affinity and stoichiometry.[5][9]
Experimental Complexity Relatively straightforward and widely practiced.More complex, involving multiple incubation and wash steps.[10]Technically demanding, requires specialized equipment and careful experimental design.
Confirmation of Direct Interaction Suggests interaction but does not definitively prove it is direct.Suggests interaction, but crosslinking is needed to confirm direct binding.Strong evidence for direct interaction due to the proximity requirement.

Experimental Workflow and Protocols

A typical workflow for validating this compound crosslinking results involves several key steps, from cell preparation to data analysis.

experimental_workflow cluster_preparation Preparation cluster_validation Validation cluster_analysis Analysis cell_culture Cell Culture with This compound Incorporation uv_irradiation UV Irradiation (365 nm) cell_culture->uv_irradiation cell_lysis Cell Lysis uv_irradiation->cell_lysis fret FRET Analysis uv_irradiation->fret Live Cells sds_page SDS-PAGE cell_lysis->sds_page Lysate co_ip Co-Immunoprecipitation cell_lysis->co_ip Lysate mass_spec Mass Spectrometry cell_lysis->mass_spec Lysate for Proteomics western_blot Western Blot sds_page->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis co_ip->sds_page mass_spec->data_analysis fret->data_analysis

Figure 1. General experimental workflow for this compound crosslinking and validation.
Detailed Protocol: Western Blot Validation of this compound Crosslinking

This protocol outlines the key steps for validating a putative protein-protein interaction following this compound crosslinking.

1. Sample Preparation:

  • Cell Culture and this compound Incorporation: Culture cells and incorporate this compound by supplementing the medium. The optimal concentration and incubation time should be empirically determined.

  • UV Crosslinking: Expose the cells to UV light (typically 365 nm) to induce crosslinking.[3] Include a non-irradiated control to differentiate between specific crosslinking and non-specific aggregation.

  • Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

2. SDS-PAGE and Protein Transfer:

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel. The crosslinked complex will migrate at a higher molecular weight than the individual proteins.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the suspected interacting protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A band corresponding to the expected size of the crosslinked complex in the UV-treated sample, but not in the control, confirms the interaction.

Visualizing Interaction Pathways

Graphviz can be used to illustrate the logical process of identifying and validating protein-protein interactions.

interaction_validation_logic cluster_discovery Discovery Phase cluster_validation_pathway Validation Pathway cluster_confirmation Confirmation crosslinking This compound Crosslinking in Cells mass_spec Mass Spectrometry (Proteomics) crosslinking->mass_spec putative_interactors Identification of Putative Interactors mass_spec->putative_interactors hypothesis Hypothesis: Protein A interacts with Protein B putative_interactors->hypothesis western_blot_validation Western Blot Validation hypothesis->western_blot_validation Test with anti-Protein B Ab co_ip_validation Co-IP Validation hypothesis->co_ip_validation IP with anti-Protein A Ab fret_validation FRET Validation hypothesis->fret_validation Live cell proximity confirmed_interaction Confirmed Interaction: Protein A - Protein B western_blot_validation->confirmed_interaction co_ip_validation->confirmed_interaction fret_validation->confirmed_interaction

Figure 2. Logical pathway for identifying and validating protein-protein interactions.

Conclusion

Validating this compound crosslinking results is a critical step in protein-protein interaction studies. Western blotting provides a reliable, accessible, and semi-quantitative method for confirming these interactions. By understanding its principles and comparing it with alternative techniques like Co-IP and FRET, researchers can choose the most appropriate validation strategy for their specific experimental needs, ensuring the accuracy and reliability of their findings.

References

Unveiling Protein Interactions: A Guide to Mass Spectrometry Validation of DiAzKs Crosslinked Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the ability to capture and validate these connections is paramount. Diazirine-based photo-activatable crosslinkers (DiAzKs) have emerged as a powerful tool for trapping both stable and transient protein interactions in situ. This guide provides a comprehensive comparison of this compound with alternative crosslinking strategies, supported by experimental data and detailed protocols for their validation by mass spectrometry.

Diazirine-containing crosslinkers offer a distinct advantage through temporal control; the crosslinking reaction is initiated by UV light, allowing for precise timing in living cells or complex biological mixtures.[1] Upon photoactivation, diazirines form highly reactive carbene intermediates that can covalently bind to a wide range of amino acid residues in close proximity, providing a snapshot of protein interaction networks.[1][2]

Performance Comparison of Crosslinking Reagents

The effectiveness of a crosslinking experiment is often evaluated by the number of unique crosslinked peptides identified via mass spectrometry. This serves as a strong indicator of a reagent's ability to capture interactions within a biological system.

Crosslinker TypeReactive Group(s)ActivationKey AdvantagesKey DisadvantagesTypical Crosslink Identification Yield
Diazirine-based (e.g., SDA, SDASO) Diazirine, NHS-ester (heterobifunctional)Photo-activatable (UV light)Temporal control, captures transient interactions, broader residue reactivity.[1][3]Can generate long-lived reactive species leading to some non-specific labeling.[1]High; SDASO XL-MS yields a greater number of cross-linked peptides compared to traditional crosslinkers like DSSO.[3]
NHS-ester based (e.g., DSS, BS3) N-hydroxysuccinimide (NHS) esterThermochemicalWell-established protocols, high reactivity towards primary amines.[1]Limited to targeting lysine residues and N-termini, providing less comprehensive coverage of interaction surfaces.[1]Lower compared to photoreactive reagents in complex systems.[1]

Experimental Workflow for this compound Crosslinking and MS Validation

The following diagram outlines a typical workflow for identifying protein-protein interactions using a diazirine-based crosslinker coupled with mass spectrometry.

This compound Crosslinking Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Protein_Complex Protein Complex / Cell Lysate Crosslinking Incubate with DiAzK Crosslinker Protein_Complex->Crosslinking Step 1 UV_Activation UV Photoactivation (e.g., 365 nm) Crosslinking->UV_Activation Step 2 Quenching Quench Reaction UV_Activation->Quenching Step 3 Reduction_Alkylation Reduction & Alkylation Quenching->Reduction_Alkylation Step 4 Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Step 5 Enrichment Enrichment of Crosslinked Peptides (SEC/SCX) Digestion->Enrichment Step 6 LC_MS LC-MS/MS Analysis Enrichment->LC_MS Step 7 Data_Analysis Database Search & Validation (e.g., pLink2, XiSearch) LC_MS->Data_Analysis Step 8 Crosslink_ID Identification of Crosslinked Peptides Data_Analysis->Crosslink_ID Step 9

A typical workflow for this compound crosslinking and MS validation.

Detailed Experimental Protocols

A successful crosslinking mass spectrometry experiment relies on meticulous execution of each step. Below are detailed protocols for the key stages of the workflow.

Protein Crosslinking

This protocol is a general guideline and should be optimized for the specific protein system under investigation.

  • Materials:

    • Purified protein sample or cell lysate in a suitable buffer (e.g., PBS, pH 7.4).

    • Diazirine-based crosslinker (e.g., SDASO) stock solution (e.g., in DMSO).

    • UV lamp (e.g., 365 nm).

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare the protein sample at an appropriate concentration (e.g., 1-2 mg/mL).

    • Add the diazirine crosslinker to the protein sample. The optimal molar excess of crosslinker to protein should be determined empirically, but a starting point of 20-40 mM can be used for complex samples.[3]

    • If using a heterobifunctional crosslinker with an NHS ester, incubate the mixture in the dark at room temperature for a defined period (e.g., 30-60 minutes) to allow for the reaction with primary amines.[4]

    • Expose the sample to UV light (e.g., 365 nm) on ice for a specified duration (e.g., 5-15 minutes) to activate the diazirine group.[4]

    • Quench the reaction by adding a quenching solution to consume any unreacted crosslinker.

Sample Preparation for Mass Spectrometry
  • Procedure:

    • Reduction and Alkylation: Reduce disulfide bonds using a reducing agent (e.g., DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide) to prevent them from reforming.

    • Enzymatic Digestion: Digest the crosslinked proteins into peptides using a protease such as trypsin. A common protocol involves an overnight incubation at 37°C.[5]

    • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent to remove salts and other contaminants that can interfere with mass spectrometry analysis.

Enrichment of Crosslinked Peptides

Crosslinked peptides are often present in low abundance compared to linear peptides. Enrichment is a critical step to increase the number of identified crosslinks.[5]

  • Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Crosslinked peptides, being larger than most linear peptides, will elute in earlier fractions.[6]

  • Strong Cation Exchange (SCX) Chromatography: At low pH, crosslinked peptides generally carry a higher positive charge than linear peptides and will bind more strongly to the SCX resin. They can then be eluted with a salt gradient.[6]

The following diagram illustrates the principle of enrichment.

Enrichment_Strategies Digested_Peptides Digested Peptide Mixture (Linear + Crosslinked Peptides) Enrichment_Method Enrichment (SEC or SCX) Digested_Peptides->Enrichment_Method Enriched_Fraction Enriched Fraction (Higher concentration of crosslinked peptides) Enrichment_Method->Enriched_Fraction Collect Linear_Peptides Linear Peptides Enrichment_Method->Linear_Peptides Discard LC_MS_Analysis LC-MS/MS Analysis Enriched_Fraction->LC_MS_Analysis Analyze

Enrichment strategies for crosslinked peptides.
LC-MS/MS Analysis and Data Interpretation

  • Procedure:

    • The enriched peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting MS/MS spectra are searched against a protein sequence database using specialized software (e.g., pLink2, XiSearch, Proteome Discoverer with XlinkX node) that can identify crosslinked peptides.[4][5]

    • A critical step in data analysis is the estimation of the false discovery rate (FDR) to ensure the confidence of the identified crosslinks.[7]

Quantitative Analysis of Crosslinked Sites

Quantitative crosslinking mass spectrometry (QCLMS) can provide insights into conformational changes and shifts in protein interactions under different conditions.[8][9] This can be achieved through label-free quantification or by using isotopically labeled crosslinkers.[8] The relative abundance of specific crosslinks can be compared across different experimental states to reveal dynamic changes in protein structure and interactions.

The table below summarizes the number of identified crosslinks in a study comparing the MS-cleavable diazirine crosslinker SDASO with the traditional NHS-ester crosslinker DSSO on the model protein Bovine Serum Albumin (BSA).

CrosslinkerNumber of Crosslinked Peptides IdentifiedNumber of Contact Sites Identified
SDASO HighestMost Extensive
DSSO LowerLess Extensive
Data derived from a comparative analysis of BSA crosslinking.[3]

This data clearly demonstrates the enhanced coverage of protein interactions achievable with a diazirine-based crosslinker.

Conclusion

The validation of this compound crosslinked sites by mass spectrometry is a robust methodology for elucidating protein-protein interactions and characterizing protein structures. The temporal control and broad reactivity of diazirine-based crosslinkers often lead to a more comprehensive identification of interaction networks compared to traditional crosslinking chemistries. By employing meticulous experimental protocols, including crucial enrichment steps, and utilizing specialized data analysis software, researchers can confidently identify and quantify crosslinked sites, providing valuable insights for basic research and drug development.

References

A Head-to-Head Comparison: DiAzKs vs. Formaldehyde for Mapping Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), the choice of crosslinking chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of two prominent crosslinking strategies: the photo-activatable diazirine-based crosslinkers (DiAzKs) and the classical chemical crosslinker, formaldehyde. By examining their mechanisms, performance, and experimental considerations, this guide aims to equip researchers with the knowledge to select the optimal approach for their specific research goals.

Executive Summary

Both this compound and formaldehyde are powerful tools for capturing transient and stable protein interactions in situ. However, they operate on fundamentally different principles, leading to distinct advantages and disadvantages. This compound offer precise temporal control and broader reactivity through a light-activated carbene intermediate, while formaldehyde provides a simple, efficient, and reversible method for crosslinking proteins through methylene bridges. The choice between these two methods will depend on the specific experimental requirements, such as the need for temporal control, the desired crosslinking efficiency, and the tolerance for potential cellular toxicity.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and formaldehyde crosslinking based on available experimental data.

FeatureThis compound (Diazirine-based)Formaldehyde
Activation UV Light (typically ~350-370 nm)Spontaneous chemical reaction
Reaction Time Nanoseconds to microseconds upon photo-activationMinutes to hours
Temporal Control High (initiation by light)Low (continuous reaction)
Crosslinking Efficiency Can be significantly higher than conventional UV crosslinking (e.g., sevenfold increase for RNA-protein interactions)[1]. Efficiency is influenced by UV dose and probe design.Dependent on concentration and incubation time. Generally efficient for capturing abundant interactions.
Specificity Relatively non-specific insertion of carbene into C-H, O-H, N-H, and S-H bonds[2]. Can be targeted by incorporating the diazirine into a specific molecule or amino acid analog.Primarily reacts with primary amines (e.g., lysine) and other nucleophilic residues like cysteine, histidine, and arginine[3].
Reversibility Generally considered irreversible.Reversible by heat and high salt concentrations[3][4].
Spacer Arm Length Variable, depending on the specific DiAzK reagent.Zero-length crosslinker.
Cell Permeability Reagent-dependent; many are cell-permeable.Highly cell-permeable[5].
Cytotoxicity Generally considered to have a favorable safety profile with low mutagenicity and cytotoxicity in in vitro assays[6][7][8][9][10].Known to be toxic and a potential carcinogen[11].

Chemical Mechanisms of Crosslinking

The distinct functionalities of this compound and formaldehyde stem from their unique chemical reaction mechanisms.

This compound: Photo-activated Carbene Chemistry

Upon irradiation with UV light, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. This carbene can then readily insert into various chemical bonds in its immediate vicinity, forming a stable covalent crosslink. Recent studies suggest a two-step pathway involving a diazo intermediate which preferentially targets buried polar residues[12][13][14].

DiAzK_Mechanism Diazirine Diazirine (R-C-N=N) Carbene Carbene (R-C:) Diazirine->Carbene hv UV_Light UV Light (~350-370 nm) Nitrogen N₂ Carbene->Nitrogen Crosslinked_Proteins Crosslinked Proteins A-B Carbene->Crosslinked_Proteins Insertion into C-H, O-H, N-H, S-H bonds Protein_A Protein A Protein_A->Crosslinked_Proteins Protein_B Protein B Protein_B->Crosslinked_Proteins

Figure 1. DiAzK Photo-activation and Crosslinking Mechanism.
Formaldehyde: Methylene Bridge Formation

Formaldehyde crosslinking is a two-step process. First, formaldehyde reacts with a primary amine, typically the ε-amino group of a lysine residue, to form a Schiff base. This reactive intermediate can then react with another nearby nucleophilic amino acid residue to form a stable methylene bridge, covalently linking the two proteins. This reaction is reversible, a key feature for downstream analysis[3][15].

Formaldehyde_Mechanism Formaldehyde Formaldehyde (CH₂O) Schiff_Base Schiff Base Intermediate Formaldehyde->Schiff_Base Protein_A_Lys Protein A (with Lysine) Protein_A_Lys->Schiff_Base Crosslinked_Proteins Crosslinked Proteins (Methylene Bridge) Schiff_Base->Crosslinked_Proteins Protein_B_Nuc Protein B (with Nucleophile) Protein_B_Nuc->Crosslinked_Proteins

Figure 2. Formaldehyde Crosslinking Mechanism.

Experimental Protocols

Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for both DiAzK and formaldehyde-based crosslinking for the identification of protein-protein interactions.

This compound Photo-Crosslinking and Protein Identification Workflow

This protocol outlines a general workflow for using a DiAzK-based photo-crosslinker to identify protein interactions, followed by mass spectrometry.

Materials:

  • Cells expressing the protein of interest.

  • DiAzK photo-crosslinker (e.g., photo-leucine, photo-methionine, or a heterobifunctional NHS-diazirine crosslinker like SDA).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • UV lamp (365 nm).

  • Affinity purification reagents (e.g., antibody-conjugated beads).

  • Mass spectrometry sample preparation reagents (e.g., DTT, iodoacetamide, trypsin).

Procedure:

  • Metabolic Labeling or Chemical Conjugation:

    • For metabolic labeling, culture cells in media supplemented with a DiAzK-containing amino acid analog.

    • For chemical conjugation, treat cells or cell lysate with an NHS-ester diazirine crosslinker to label the bait protein.

  • Photo-Crosslinking:

    • Wash cells with ice-cold PBS.

    • Irradiate the cells or lysate with 365 nm UV light on ice for an optimized duration (typically 1-30 minutes). The optimal irradiation time depends on the UV lamp's power and the distance to the sample[16].

  • Cell Lysis and Protein Extraction:

    • Lyse the crosslinked cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the cell lysate with antibody-conjugated beads targeting the bait protein to enrich for crosslinked complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.

DiAzK_Workflow Start Start: Cells with Bait Protein Labeling Metabolic Labeling or Chemical Conjugation with DiAzK Start->Labeling UV_Crosslinking UV Photo-Crosslinking (365 nm) Labeling->UV_Crosslinking Lysis Cell Lysis and Protein Extraction UV_Crosslinking->Lysis Affinity_Purification Affinity Purification of Bait Protein Complexes Lysis->Affinity_Purification MS_Prep Sample Preparation for Mass Spectrometry Affinity_Purification->MS_Prep MS_Analysis LC-MS/MS Analysis MS_Prep->MS_Analysis Data_Analysis Data Analysis and Interaction Partner ID MS_Analysis->Data_Analysis End End: Identified Interactors Data_Analysis->End

Figure 3. DiAzK Experimental Workflow.
Formaldehyde Crosslinking for Co-Immunoprecipitation

This protocol details the use of formaldehyde to crosslink interacting proteins in living cells prior to co-immunoprecipitation and Western blot analysis.

Materials:

  • Adherent or suspension cells.

  • Phosphate-buffered saline (PBS).

  • Formaldehyde (37% solution, methanol-free).

  • Glycine (1.25 M solution).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody for immunoprecipitation.

  • Protein A/G agarose or magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE sample buffer with 2-mercaptoethanol or DTT.

Procedure:

  • In Vivo Crosslinking:

    • To cells in culture medium, add formaldehyde to a final concentration of 0.1% to 1%[17].

    • Incubate at room temperature for 8-10 minutes with gentle rocking[17].

  • Quenching:

    • Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM[11][18].

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the lysate with the primary antibody.

    • Add protein A/G beads and incubate to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

  • Elution and Reverse Crosslinking:

    • Elute the protein complexes from the beads.

    • Add SDS-PAGE sample buffer and heat the samples at 95-100°C for 20-30 minutes to reverse the formaldehyde crosslinks[19].

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the bait and expected interacting proteins.

Formaldehyde_Workflow Start Start: Living Cells Crosslinking Formaldehyde Crosslinking (1%) Start->Crosslinking Quenching Quench with Glycine Crosslinking->Quenching Lysis Cell Lysis and Lysate Clarification Quenching->Lysis Immunoprecipitation Immunoprecipitation of Bait Protein Lysis->Immunoprecipitation Elution_Reverse Elution and Reverse Crosslinking (Heat) Immunoprecipitation->Elution_Reverse Analysis SDS-PAGE and Western Blot Elution_Reverse->Analysis End End: Detection of Interactors Analysis->End

Figure 4. Formaldehyde Co-IP Workflow.

Conclusion

The selection of a crosslinking strategy is a pivotal step in the study of protein-protein interactions. This compound offer unparalleled temporal control and broad reactivity, making them ideal for capturing fleeting interactions and for applications where precise timing of the crosslinking event is crucial. Their favorable safety profile is an additional advantage. In contrast, formaldehyde provides a simple, cost-effective, and reversible method that is well-suited for stabilizing more robust interactions. Its zero-length nature ensures that only directly interacting or very proximal proteins are captured.

For researchers aiming to map dynamic interaction networks with high temporal resolution, this compound are the superior choice. For those seeking a straightforward and established method to confirm and characterize stable protein complexes, formaldehyde remains a reliable and effective tool. By carefully considering the experimental goals and the inherent properties of each crosslinker, researchers can confidently choose the most appropriate method to unlock new insights into the intricate web of protein interactions that govern cellular life.

References

A Head-to-Head Comparison of DiAzKs and Psoralen for In Vivo Crosslinking: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture molecular interactions within a living system, the choice of a crosslinking agent is paramount. This guide provides a comprehensive comparison of two prominent photo-activated crosslinking technologies: diazirine-based crosslinkers (DiAzKs) and psoralens. We delve into their mechanisms of action, target specificity, and experimental considerations to aid in the selection of the most appropriate tool for your in vivo crosslinking studies.

This comparison guide will objectively evaluate the performance of this compound and psoralens, presenting available data to support the discussion. Detailed experimental protocols for key applications are provided, alongside visualizations of their mechanisms and workflows to facilitate a deeper understanding of these powerful techniques.

At a Glance: this compound vs. Psoralen

FeatureThis compound (Diazirine-based Crosslinkers)Psoralen
Primary Target Proteins and their interacting partners (proteins, nucleic acids, etc.)DNA and RNA duplexes
Mechanism of Action UV light (typically ~350-365 nm) activation generates a highly reactive carbene intermediate that forms covalent bonds with nearby molecules.[1][2][3]UVA light (typically 365 nm) activation leads to the formation of covalent monoadducts and interstrand crosslinks with pyrimidine bases (primarily thymine) in nucleic acid duplexes.[4][5]
Specificity Can be genetically encoded at specific sites within a protein of interest for targeted crosslinking. Non-specific labeling of proximal molecules can occur.[2]Intercalates into DNA/RNA helices, with a preference for AT-rich regions, and crosslinks pyrimidines.[6]
Applications Mapping protein-protein interactions, identifying drug targets, and capturing transient interactions in living cells.[7][8]Studying chromatin structure, mapping RNA secondary and tertiary structures, and investigating DNA repair pathways.[9][10]
Potential Off-Target Effects Can react with water, leading to quenching of the reactive carbene. Off-target labeling of abundant proximal molecules is a possibility.[11]Can induce phototoxicity and genotoxicity, and has been associated with an increased risk of skin cancer with prolonged use in PUVA therapy.[4][12][13][14]

Mechanism of Action and Experimental Workflow

This compound: Capturing Protein-Centric Interactions

Diazirine-containing amino acids, such as photo-leucine and photo-methionine, can be genetically incorporated into a protein of interest. Upon exposure to UV light, the diazirine ring extrudes nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into C-H, N-H, and O-H bonds of nearby molecules, effectively creating a covalent crosslink and capturing a snapshot of the protein's interaction partners.

Experimental Workflow for DiAzK-based In Vivo Crosslinking:

DiAzK_Workflow cluster_cell In Vivo cluster_lab Downstream Analysis A Genetic Incorporation of DiAzK B Protein Expression A->B C UV Activation (~365 nm) B->C D In Situ Crosslinking C->D E Cell Lysis D->E F Affinity Purification of Bait Protein E->F G Mass Spectrometry Analysis F->G H Identification of Crosslinked Partners G->H Psoralen_Workflow cluster_cell In Vivo cluster_lab Downstream Analysis A Cell Treatment with Biotinylated Psoralen B UVA Activation (365 nm) A->B C DNA/RNA Crosslinking B->C D Genomic DNA/Total RNA Extraction C->D E Fragmentation D->E F Streptavidin Affinity Purification E->F G High-Throughput Sequencing F->G H Mapping Crosslinked Regions G->H DDR_Pathway cluster_nucleus Nucleus Psoralen_ICL Psoralen Interstrand Crosslink NER Nucleotide Excision Repair Psoralen_ICL->NER HR Homologous Recombination Psoralen_ICL->HR FA_Pathway Fanconi Anemia Pathway Psoralen_ICL->FA_Pathway CellCycleArrest Cell Cycle Arrest NER->CellCycleArrest HR->CellCycleArrest FA_Pathway->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

A Researcher's Guide to Negative Controls in DiAzKs Photo-Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of essential negative controls for diazirine-based photo-crosslinking experiments, specifically focusing on the use of L-Photo-Lysine (DiAzKs). Robust negative controls are critical for distinguishing specific, biologically relevant interactions from non-specific background signals, ensuring the reliability and accuracy of experimental findings. Here, we present a detailed overview of various negative control strategies, their underlying principles, and supporting experimental protocols.

Comparison of Negative Control Strategies

Effective experimental design in photo-crosslinking studies hinges on the inclusion of appropriate negative controls. Each type of control addresses a different potential source of non-specific signal. The following table summarizes the most common negative controls, their purpose, and typical outcomes.

Negative Control StrategyPrinciplePurposeExpected Outcome
No UV Irradiation The photo-reactive diazirine group on this compound is not activated.To identify proteins that bind non-covalently to the bait protein or affinity resin under the experimental conditions.Significant reduction or complete absence of the crosslinked product signal compared to the UV-treated sample.
Competition with a Photo-Stable Ligand A non-photo-reactive competitor molecule that binds to the same site as the this compound-containing probe is added in excess.To demonstrate the specificity of the photo-crosslinking to the intended binding site.Dose-dependent decrease in the crosslinking signal as the competitor concentration increases.[1]
Non-Photo-Reactive Amino Acid Analog A structurally similar but non-photo-reactive amino acid, such as Nε-Boc-lysine (BocK), is incorporated into the bait protein instead of this compound.To control for any potential artifacts introduced by the incorporation of an unnatural amino acid.Absence of a UV-dependent crosslinking signal, indicating that the diazirine moiety is essential for the covalent capture.
No Photo-Crosslinking Probe The experiment is performed without the addition of the this compound-containing probe.To identify background signals originating from the detection reagents (e.g., antibodies, streptavidin).No detectable signal corresponding to the crosslinked product.[1]
Binding-Deficient Mutant A mutant of the bait or target protein with a known reduction in binding affinity is used.To confirm that the observed crosslinking is dependent on the specific biological interaction being studied.A significant reduction in the crosslinking signal compared to the wild-type proteins.

Quantitative Analysis of Negative Controls

Quantifying the reduction in signal observed with negative controls is crucial for validating the specificity of the photo-crosslinking experiment. The following table provides a synthesized overview of expected quantitative outcomes based on data from various studies. The exact values can vary depending on the specific protein system and experimental conditions.

Negative ControlMethod of QuantificationTypical Signal Reduction
No UV Irradiation Western Blot, Mass Spectrometry>90% reduction in signal intensity compared to the UV-irradiated sample. The residual signal represents non-covalent binding.
Competition Assay Western Blot, Mass SpectrometrySignal reduction is dependent on the concentration and affinity of the competitor. A 10-100-fold molar excess of a potent competitor should ideally reduce the specific signal by >80%.[1]
Non-Photo-Reactive Amino Acid Western Blot, Mass Spectrometry>95% reduction in UV-dependent signal, confirming the necessity of the diazirine group for crosslinking.

Experimental Workflows and Protocols

To ensure the successful implementation of these negative controls, detailed and standardized protocols are essential.

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound photo-crosslinking experiment, incorporating the key negative controls.

G cluster_prep Sample Preparation cluster_controls Experimental Conditions & Controls cluster_analysis Downstream Analysis Protein Expression Protein Expression This compound Incorporation This compound Incorporation Protein Expression->this compound Incorporation w/ this compound or control amino acid Complex Formation Complex Formation This compound Incorporation->Complex Formation Incubate with interacting partner Experimental Experimental (+this compound, +UV) Complex Formation->Experimental No_UV No UV Control (+this compound, -UV) Complex Formation->No_UV Competitor Competitor Control (+this compound, +UV, +Competitor) Complex Formation->Competitor No_Probe No Probe Control (-DiAzKs, +UV) Complex Formation->No_Probe Lysis Lysis Experimental->Lysis No_UV->Lysis Competitor->Lysis No_Probe->Lysis Enrichment Enrichment Lysis->Enrichment e.g., Affinity Purification Detection Detection Enrichment->Detection e.g., Western Blot, Mass Spectrometry

Caption: A generalized workflow for this compound photo-crosslinking experiments, highlighting the integration of key negative controls.

Detailed Experimental Protocols

The following protocols provide a template for conducting this compound photo-crosslinking experiments with the necessary negative controls. These should be adapted based on the specific biological system under investigation.

Materials:

  • Cells expressing the protein of interest with a site for this compound incorporation (e.g., an amber stop codon).

  • This compound (L-Photo-Lysine).

  • Nε-Boc-lysine (for non-photo-reactive control).

  • Photo-stable competitor ligand.

  • Cell culture reagents.

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer (e.g., RIPA buffer).

  • Protease inhibitors.

  • UV crosslinking device (365 nm).

  • Reagents for affinity purification (e.g., antibody-conjugated beads).

  • Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

Procedure:

  • Protein Expression and Labeling:

    • Culture cells in the presence of this compound to allow for its incorporation into the bait protein.

    • For the non-photo-reactive control, culture a separate batch of cells in the presence of Nε-Boc-lysine.

    • For the "no probe" control, culture cells without any unnatural amino acid.

  • Sample Preparation for Crosslinking:

    • Prepare five sets of samples for each experiment:

      • Experimental: Cells with this compound-labeled protein.

      • No UV Control: Cells with this compound-labeled protein, kept in the dark.

      • Competitor Control: Cells with this compound-labeled protein, pre-incubated with a 10-100 fold molar excess of the photo-stable competitor for 30-60 minutes before UV exposure.[1]

      • Non-Photo-Reactive Amino Acid Control: Cells with Nε-Boc-lysine-labeled protein.

      • No Probe Control: Cells expressing the bait protein without any unnatural amino acid.

  • Photo-Crosslinking:

    • Wash the cells with cold PBS.

    • Expose samples (except the "No UV Control") to 365 nm UV light on ice for an optimized duration (typically 15-30 minutes). The optimal distance and time should be determined empirically.[2]

    • Keep the "No UV Control" sample covered and on ice for the same duration.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in a suitable lysis buffer supplemented with protease inhibitors.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Enrichment of Crosslinked Complexes (Optional but Recommended):

    • Perform affinity purification to enrich for the bait protein and its crosslinked partners. This is often crucial for detecting low-abundance interactions.

  • Analysis:

    • Analyze the samples by SDS-PAGE followed by Western blotting using an antibody against the suspected interaction partner or a tag on the bait protein.

    • Alternatively, for unbiased discovery of interaction partners, samples can be analyzed by mass spectrometry.

    • Quantify the band intensities from the Western blot or the spectral counts from the mass spectrometry data to compare the signal in the experimental sample versus the negative controls.

Logical Relationships in Control Design

The selection and interpretation of negative controls follow a logical hierarchy to systematically eliminate potential sources of artifacts.

G Observed_Signal Observed Signal in Experimental Sample No_UV Is the signal UV-dependent? Observed_Signal->No_UV Non_Covalent_Binding Non-covalent Binding (Artifact) No_UV->Non_Covalent_Binding No Covalent_Crosslink UV-dependent Covalent Crosslink No_UV->Covalent_Crosslink Yes Competitor Is the crosslink competable? Covalent_Crosslink->Competitor Non_Photo_Reactive Is the diazirine moiety required? Covalent_Crosslink->Non_Photo_Reactive Non_Specific_Crosslink Non-specific Covalent Crosslink (Artifact) Competitor->Non_Specific_Crosslink No Specific_Crosslink Specific Covalent Crosslink (Biologically Relevant) Competitor->Specific_Crosslink Yes Non_Photo_Reactive->Specific_Crosslink Yes UAA_Artifact Unnatural Amino Acid Artifact Non_Photo_Reactive->UAA_Artifact No

Caption: A decision tree illustrating the logical flow for interpreting results from different negative controls in a photo-crosslinking experiment.

References

A Head-to-Head Comparison: DiAzKs and Other Photo-Activatable Amino Acids for Illuminating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture and unravel the intricate dance of protein interactions, the choice of a photo-activatable amino acid is a critical decision. This guide provides an objective comparison of DiAzKs (diazirine-containing lysine) with other commonly used photo-activatable amino acids, supported by experimental data and detailed protocols to inform your experimental design.

At the forefront of tools for studying protein-protein and protein-nucleic acid interactions are photo-activatable amino acids, which can be incorporated into proteins and then triggered by light to form a covalent bond with nearby molecules. Among these, this compound has emerged as a powerful probe. This guide will delve into a comparative analysis of this compound against other prevalent photo-activatable amino acids, focusing on key performance metrics to aid in the selection of the most suitable tool for your research needs.

Quantitative Performance Comparison

The selection of a photo-activatable amino acid hinges on several key photochemical and biophysical properties. The following table summarizes these properties for this compound and its common alternatives.

FeatureThis compound (Alkyl Diazirine)p-Benzoyl-L-phenylalanine (BPA)Photo-Leucine/Photo-Methionine (Alkyl Diazirines)Aryl Azides
Photoreactive Group Alkyl DiazirineBenzophenoneAlkyl DiazirineAryl Azide
Activation Wavelength (nm) ~345 - 370[1][2]~350 - 365[1][3]~320 - 370[4]< 300[5]
Reactive Intermediate Carbene[1][6][7]Triplet Ketone (Diradical)[3]Carbene[4]Nitrene[5]
Crosslinking Efficiency High; reported to be 7-fold more efficient than 254 nm UV crosslinking for RNA-protein interactions.[8] Generally considered to have lower crosslinking yields than benzophenones in some contexts due to quenching by water.[1]High; the excited state can be regenerated if no crosslinking occurs, and it is less reactive with water.[1][3]Incorporation rate of 10-20% into proteins.[4]Generally lower than benzophenones and diazirines.
Crosslinking Radius (Å) Short (estimated ~3-4 Å)~3.1 ÅShort (estimated ~3-4 Å)Variable
Selectivity Reacts with a broad range of amino acid side chains, with a preference for acidic residues in some contexts.[9][10]Preferentially reacts with C-H bonds.[1][3]Broad reactivity with various amino acid side chains.[4]Broad reactivity.
Chemical Stability Good, but the carbene intermediate is short-lived.[1]Very stable; can be repeatedly photo-activated.[3]Good stability.Can be unstable and prone to side reactions.
Potential for Side Reactions Can isomerize to a linear diazo compound which can react with nucleophiles.[6]Can act as a photosensitizer, leading to oxidative damage.[11]Can form electrophiles that lead to side products.Ring expansion and other rearrangements can occur.

Understanding the Mechanisms: A Visual Guide

To better visualize the processes involved in photo-crosslinking, the following diagrams illustrate the activation of different photo-activatable amino acids and a typical experimental workflow.

Photo-activation Mechanisms cluster_diazirine Diazirine (e.g., this compound, Photo-Leu) cluster_benzophenone Benzophenone (BPA) cluster_aryl_azide Aryl Azide Diazirine Diazirine (Ground State) Carbene Carbene (Reactive Intermediate) Diazirine->Carbene UV Light (~350 nm) N2 N₂ Crosslinked\nProduct Crosslinked Product Carbene->Crosslinked\nProduct Reacts with nearby molecule Benzophenone Benzophenone (Ground State) Triplet Triplet Ketone (Diradical) Benzophenone->Triplet UV Light (~360 nm) Triplet->Crosslinked\nProduct Abstracts H• from nearby molecule ArylAzide Aryl Azide (Ground State) Nitrene Nitrene (Reactive Intermediate) ArylAzide->Nitrene UV Light (<300 nm) ArylAzide_N2 N₂ Nitrene->Crosslinked\nProduct Reacts with nearby molecule

Caption: Photo-activation pathways of common photo-crosslinkers.

General Experimental Workflow for Photo-Crosslinking Start Start: Gene of Interest Mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) Start->Mutagenesis Expression Protein Expression in presence of Photo-Amino Acid Mutagenesis->Expression UV UV Irradiation (Photo-activation) Expression->UV Lysis Cell Lysis UV->Lysis Purification Affinity Purification of Crosslinked Complex Lysis->Purification Analysis Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Purification->Analysis End End: Identify Interaction Partners Analysis->End

Caption: A typical workflow for identifying protein-protein interactions.

Experimental Protocols

Success in photo-crosslinking experiments is highly dependent on meticulous execution of experimental protocols. Below are detailed methodologies for key steps in a this compound-based photo-crosslinking experiment.

Site-Specific Incorporation of this compound via Site-Directed Mutagenesis

This protocol outlines the introduction of an amber stop codon (TAG) into the gene of interest, which will then be recognized by an engineered tRNA to incorporate this compound during protein expression.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers containing the desired TAG codon

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design forward and reverse primers (~25-45 bases) containing the amber stop codon (TAG) at the desired mutation site. The mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.

  • PCR Amplification: Set up a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. A typical PCR cycle is: initial denaturation at 98°C for 30 seconds, followed by 18-25 cycles of denaturation at 98°C for 10 seconds, annealing at 55-68°C for 30 seconds, and extension at 72°C for 30 seconds/kb of plasmid length. A final extension at 72°C for 5-10 minutes is recommended.

  • DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving only the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate the cells on a selective agar plate and incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protein Expression and Photo-Crosslinking

This protocol describes the expression of the protein of interest containing this compound and the subsequent photo-crosslinking step.

Materials:

  • E. coli or mammalian cells co-transformed with the mutated gene of interest and the engineered tRNA/aminoacyl-tRNA synthetase pair for this compound incorporation.

  • Cell culture medium supplemented with this compound.

  • UV lamp (365 nm).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

Procedure:

  • Cell Culture and Protein Expression: Culture the cells in a medium containing this compound. The optimal concentration of this compound should be determined empirically but is typically in the range of 1-5 mM. Induce protein expression according to your specific protocol.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS to remove any residual medium.

  • UV Irradiation: Resuspend the cells in ice-cold PBS. For adherent cells, they can be irradiated directly in the culture dish after washing with PBS. Place the cell suspension or culture dish on ice and irradiate with a 365 nm UV lamp. The irradiation time and distance from the lamp should be optimized, but a typical starting point is 5-30 minutes at a close distance.

  • Cell Lysis: After irradiation, pellet the cells and lyse them using an appropriate lysis buffer containing protease inhibitors.

Affinity Purification and Analysis of Crosslinked Complexes

This protocol details the isolation of the crosslinked protein complexes and their subsequent analysis.

Materials:

  • Cell lysate containing the crosslinked complexes.

  • Affinity purification resin (e.g., anti-FLAG M2 affinity gel, Ni-NTA agarose, depending on the protein tag).

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE gels.

  • Western blot reagents.

  • Mass spectrometer.

Procedure:

  • Affinity Purification: Incubate the cell lysate with the appropriate affinity resin to capture the tagged protein and its crosslinked partners. The incubation is typically done for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resin several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the resin using an appropriate elution buffer (e.g., FLAG peptide, imidazole, or a low pH buffer).

  • SDS-PAGE and Western Blotting: Analyze the eluted protein complexes by SDS-PAGE. The crosslinked complexes will appear as higher molecular weight bands. The identity of the crosslinked proteins can be confirmed by Western blotting using specific antibodies against the bait protein and suspected interaction partners.

  • Mass Spectrometry Analysis: For unbiased identification of interaction partners, the high molecular weight bands corresponding to the crosslinked complexes can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. Specialized software can then be used to identify the crosslinked peptides and thus the interacting proteins and their interaction sites.

Concluding Remarks

The choice of a photo-activatable amino acid is a critical step in designing experiments to study protein interactions. This compound, with its relatively long activation wavelength and high crosslinking efficiency, presents a powerful tool for capturing transient and stable interactions in vitro and in living cells. However, its performance relative to other photo-crosslinkers like BPA can be context-dependent. While this compound offers the advantage of a less damaging activation wavelength compared to aryl azides, researchers should be mindful of potential side reactions. This guide provides a framework for making an informed decision, but empirical validation of the chosen photo-crosslinker in the specific biological system of interest is always recommended for achieving the most reliable and insightful results.

References

Unraveling Protein Interactions: A Comparative Guide to DiAzKs-Based Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, selecting the optimal quantitative proteomics strategy is paramount. This guide provides a comprehensive comparison of the innovative DiAzKs-based photo-crosslinking approach with established quantitative proteomics methods, including Tandem Mass Tags (TMT), Label-Free Quantification (LFQ), and Data-Independent Acquisition (DIA). By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document aims to empower informed decisions for designing robust and insightful proteomics experiments.

The advent of this compound (diazirine-containing lysine), a photo-activatable amino acid analog, has opened new frontiers in capturing transient and stable protein-protein interactions within their native cellular environment. When integrated with quantitative mass spectrometry, this method provides a powerful tool for mapping interaction networks that are crucial for cellular function and disease pathogenesis.

Performance Comparison of Quantitative Proteomics Methodologies

The selection of a quantitative proteomics method hinges on the specific biological question, sample type, and desired depth of analysis. While this compound-based methods excel at identifying direct protein-protein interactions, other techniques are more suited for global protein expression profiling. The following table summarizes the key characteristics of each approach.

FeatureThis compound-Based (iCLASPI with SILAC)Tandem Mass Tags (TMT)Label-Free Quantification (LFQ)Data-Independent Acquisition (DIA)
Principle In vivo photo-crosslinking of interacting proteins using a genetically encoded diazirine-containing amino acid, followed by metabolic labeling (SILAC) for relative quantification.In vitro chemical labeling of peptides with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.Quantification based on the signal intensity or spectral counts of peptides in the absence of any isotopic labels.All ions within a selected m/z range are fragmented, providing a comprehensive digital map of the proteome. Quantification is based on the extracted ion chromatograms of fragment ions.
Primary Application Identification and quantification of direct protein-protein interactions in living cells.[1]High-throughput relative quantification of global protein expression across multiple samples.[2][3][4]Global protein expression profiling, particularly when metabolic or chemical labeling is not feasible.[5][6]Deep and reproducible quantification of proteins in complex mixtures, suitable for large-scale studies.[5][6][7]
Sample Type Cell culture systems amenable to genetic modification and metabolic labeling.Cell cultures, tissues, biofluids.Virtually any sample type.Cell cultures, tissues, biofluids.
Multiplexing Typically 2-3 states (e.g., light, medium, heavy SILAC labels).[8][9]Up to 18-plex with TMTpro reagents.No intrinsic multiplexing during MS analysis; samples are run sequentially.No intrinsic multiplexing during MS analysis; samples are run sequentially.
Quantification Accuracy High, as samples are mixed at the beginning of the workflow, minimizing experimental variability.[8][9]Good, but can be affected by ratio compression, where reporter ion intensities are distorted by co-isolated interfering ions.[4]Generally lower than label-based methods due to higher variance.[7]High accuracy and reproducibility, with fewer missing values compared to DDA-based label-free methods.[5][6][7]
Protein Identification Focused on identifying cross-linked peptides and their interaction partners.High proteome coverage.[2]Can achieve deep proteome coverage, but may have more missing values for low-abundance proteins.[5]Provides deep proteome coverage with high data completeness.[5][7]
Advantages - Captures in vivo interactions.- Identifies direct binding partners.- High quantification accuracy with SILAC.- High multiplexing capability.- High throughput.- Good for comparing multiple conditions.- Simple workflow.- Applicable to any sample type.- Cost-effective.- High reproducibility and data completeness.- Deep proteome coverage.- Suitable for large sample cohorts.
Limitations - Requires genetic manipulation of cells.- Limited to cell culture.- Lower proteome coverage for non-interacting proteins.- Ratio compression can affect accuracy.- Labeling occurs after cell lysis.- Higher variability.- Prone to missing values.- Lower throughput for large studies.- Requires extensive spectral libraries or library-free approaches.- Data analysis can be complex.

Visualizing the Workflow and Mechanism

To better understand the this compound-based approach, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism of photo-crosslinking.

DiAzKs_Workflow cluster_cell_culture In Vivo Steps cluster_biochemistry In Vitro Steps cluster_ms Mass Spectrometry A 1. Transfection with plasmid for bait protein (with amber codon) and tRNA/synthetase B 2. Cell Culture in SILAC media containing this compound A->B C 3. UV Irradiation (365 nm) to induce photo-crosslinking B->C D 4. Cell Lysis C->D E 5. Affinity Purification of bait protein and cross-linked partners D->E F 6. Protein Digestion (e.g., with trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis - Identification of cross-linked peptides - SILAC-based quantification G->H

Caption: Experimental workflow for this compound-based quantitative proteomics (iCLASPI).

DiAzKs_Mechanism cluster_0 Photoactivation cluster_1 Crosslinking DiAzK This compound side chain (Diazirine ring) Carbene Highly reactive Carbene intermediate DiAzK->Carbene UV light (365 nm) N2 N₂ ProteinB Interacting Protein (B) Carbene->ProteinB C-H or X-H insertion (X = N, O, S) Crosslink Covalent Crosslink

Caption: Mechanism of this compound photo-crosslinking.

Experimental Protocols

A detailed protocol for a this compound-based quantitative proteomics experiment, specifically the in vivo Crosslinking-Assisted and Stable Isotope Labeling by Amino Acids in Cell Culture (iCLASPI) approach, is provided below.

Materials and Reagents
  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding the bait protein with an amber stop codon (TAG) at the desired crosslinking site

  • Plasmid encoding the engineered tRNA/aminoacyl-tRNA synthetase pair for this compound incorporation

  • This compound (photo-activatable lysine analog)

  • SILAC-lysine and SILAC-arginine (heavy and light isotopes)

  • Dulbecco's Modified Eagle's Medium (DMEM) for SILAC

  • Fetal Bovine Serum (FBS), dialyzed

  • Transfection reagent (e.g., PEI)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer)

  • Affinity purification beads (e.g., anti-FLAG M2 affinity gel)

  • Wash buffers

  • Elution buffer

  • DTT and iodoacetamide

  • Trypsin (mass spectrometry grade)

  • C18 StageTips for peptide desalting

  • Mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion)

Step-by-Step Procedure

1. Cell Culture and SILAC Labeling: a. Culture HEK293T cells in "light" (unlabeled Lys0/Arg0) or "heavy" (e.g., 13C6,15N2-Lys8/13C6,15N4-Arg10) SILAC DMEM supplemented with 10% dialyzed FBS for at least five cell divisions to ensure complete incorporation of the labeled amino acids. b. Plate the cells for transfection.

2. Transfection and this compound Incorporation: a. Co-transfect the cells with the plasmid for the bait protein and the tRNA/synthetase plasmid. b. After 24 hours, replace the medium with fresh SILAC medium containing this compound (typically 250 µM).

3. In Vivo Photo-Crosslinking: a. After 48 hours post-transfection, wash the cells with PBS. b. Irradiate the cells with 365 nm UV light on ice for a specified time (e.g., 15-30 minutes) to induce crosslinking.

4. Cell Lysis and Protein Extraction: a. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors. b. Clarify the lysate by centrifugation.

5. Affinity Purification: a. Combine the "light" and "heavy" labeled cell lysates in a 1:1 protein ratio. b. Perform immunoprecipitation of the bait protein and its cross-linked partners using appropriate affinity beads (e.g., anti-FLAG).[10] c. Wash the beads extensively to remove non-specific binders.

6. Protein Elution and Preparation for Mass Spectrometry: a. Elute the protein complexes from the beads. b. Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide. c. Perform in-solution or in-gel tryptic digestion of the eluted proteins.

7. Peptide Desalting and LC-MS/MS Analysis: a. Desalt the digested peptides using C18 StageTips.[11] b. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

8. Data Analysis: a. Use a specialized software suite (e.g., MaxQuant) to identify peptides and proteins and to quantify the SILAC ratios.[12][13] b. Filter the data to identify proteins that are significantly enriched in the "heavy" (cross-linked) sample compared to the "light" (control) sample. c. Analyze the identified cross-linked peptides to map the interaction interfaces.

This guide provides a framework for understanding and comparing this compound-based quantitative proteomics with other widely used methods. The choice of technique should be guided by the specific research goals, with this compound-based approaches offering a unique and powerful means to investigate protein-protein interactions in their native cellular context.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling DiAzKs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of diazirine-containing compounds (DiAzKs), ensuring the integrity of your research and the safety of your laboratory personnel.

Diazirine-containing compounds are valuable reagents in chemical biology and drug development, primarily utilized as photo-cross-linkers. However, their inherent reactivity and potential instability necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to work with this compound confidently and securely.

Personal Protective Equipment (PPE) for Handling this compound

Given the potential for certain diazirine derivatives to be thermally unstable, reactive, and capable of causing skin and eye irritation, a comprehensive approach to personal protective equipment is crucial.[1] The following table summarizes the recommended PPE for routine handling of this compound in a laboratory setting.

Protection Level Equipment Specifications & Rationale
Primary Containment (Always Required) Chemical Fume HoodAll manipulations of this compound, especially volatile or dusty compounds, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Eye & Face Protection Safety Goggles or Glasses with Side ShieldsMust meet ANSI Z87.1 standards for impact and splash protection to prevent eye contact with powders or solutions.[1]
Face ShieldRecommended when handling larger quantities or when there is a significant splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always consult the specific Safety Data Sheet (SDS) and glove manufacturer's compatibility charts for the specific DiAzK and solvents being used.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential due to the potential flammability of some diazirine compounds and the solvents they are often used with.
Full-Body CoverallsConsider for large-scale operations or when there is a high risk of significant spills.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood with potential for aerosol or dust generation. The type of respirator (e.g., air-purifying with appropriate cartridges or supplied-air) should be determined by a qualified safety professional based on a risk assessment.
Foot Protection Closed-Toed ShoesLeather or other chemical-resistant material is recommended to protect against spills.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines a standard workflow for the safe handling of diazirine compounds from receipt to disposal. Adherence to this procedural flow is critical for minimizing risk.

DiAzK_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Review SDS & Conduct Risk Assessment B Assemble All Necessary PPE A->B C Prepare & Inspect Fume Hood B->C D Retrieve DiAzK from Storage (Freezer, under inert gas) C->D Proceed to handling E Weigh & Dispense in Fume Hood D->E F Perform Reaction (Protect from light/heat) E->F G Quench Reaction (if necessary) F->G Reaction complete H Segregate & Label Waste G->H I Decontaminate Glassware & Surfaces H->I J Dispose of Waste via Certified Service I->J J->A Begin new experiment

Caption: A procedural workflow for the safe handling of this compound.

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a freezer, under an inert atmosphere (e.g., argon or nitrogen), and protect them from light.[1][2]

  • Ensure the storage location is clearly labeled with the appropriate hazard warnings.

Handling and Use:

  • Before handling, review the specific Safety Data Sheet (SDS) for the DiAzK in use.

  • Work exclusively in a well-ventilated chemical fume hood.[2]

  • Ground all equipment to prevent static discharge, which could be an ignition source.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Be mindful of the thermal and photochemical stability of the specific DiAzK; some are sensitive to heat and UV light.[1]

  • Wash hands thoroughly after handling.[2]

Disposal Plans

Proper disposal of DiAzK waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Collect all DiAzK-contaminated waste, including unused compounds, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled hazardous waste container.

  • Do not mix DiAzK waste with other waste streams unless compatibility has been confirmed.

  • Keep waste containers tightly closed when not in use and store them in a designated secondary containment area.

Disposal Procedure:

  • All DiAzK waste must be disposed of through a certified hazardous waste disposal service.[1]

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Clearly label the waste container with its contents.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[2]

Emergency and Spill Response

In the event of a spill or accidental exposure, immediate and appropriate action is essential.

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or local fire department immediately.

First Aid for Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DiAzKs
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DiAzKs

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.